3-Methoxy-5-(trifluoromethyl)benzaldehyde
Description
The exact mass of the compound 3-Methoxy-5-(trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methoxy-5-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHAVZIKRCECQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613093 | |
| Record name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56723-86-5 | |
| Record name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56723-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications
In the landscape of contemporary drug discovery and materials science, fluorinated organic compounds have established themselves as indispensable tools. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, can profoundly and often favorably alter a molecule's physicochemical and biological properties.[1] 3-Methoxy-5-(trifluoromethyl)benzaldehyde, a disubstituted aromatic aldehyde, stands out as a particularly valuable synthetic intermediate. It marries the potent electron-withdrawing nature and metabolic stability of the trifluoromethyl group with the versatile reactivity of an aldehyde and the electron-donating influence of a methoxy group.[1][2]
This unique electronic arrangement makes it a highly sought-after precursor in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[3] This technical guide offers an in-depth exploration of its core chemical properties, spectroscopic signature, synthetic pathways, and critical applications, providing researchers and drug development professionals with a comprehensive resource.
Molecular Structure and Physicochemical Properties
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a colorless solid characterized by a distinct aromatic odor.[3] The molecule's structure, featuring a benzene ring substituted at the 1, 3, and 5 positions with aldehyde, methoxy, and trifluoromethyl groups, respectively, dictates its physical and chemical behavior.
Caption: 2D Structure of 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 56723-86-5 | [3][4] |
| Molecular Formula | C₉H₇F₃O₂ | [3] |
| Molecular Weight | 204.15 g/mol | [3] |
| Appearance | Off-white to slight yellow solid | [3] |
| Boiling Point | 231.2 ± 40.0 °C (Predicted) | [3] |
| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 91.1 ± 22.2 °C (Predicted) | [3] |
| Refractive Index | 1.483 | [3] |
| LogP | 2.52650 | [3] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. The electronic effects of the substituents create a distinct and predictable spectral signature.
| Technique | Expected Characteristics |
| ¹H NMR | Aldehyde Proton (CHO): A singlet expected around δ 9.9-10.1 ppm, deshielded by the carbonyl group. Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), appearing as singlets or narrow multiplets due to the meta-substitution pattern. Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.9-4.1 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-193 ppm. Aromatic Carbons: Six distinct signals. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbons attached to the aldehyde, methoxy, and CF₃ groups will be significantly shifted. Trifluoromethyl Carbon (CF₃): A quartet centered around δ 123-125 ppm. Methoxy Carbon (OCH₃): A signal around δ 55-57 ppm. |
| ¹⁹F NMR | A sharp singlet is expected around δ -63 ppm, characteristic of a benzotrifluoride moiety. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹. C-F Stretch: Strong, characteristic bands in the 1350-1100 cm⁻¹ region. C-O Stretch (Ether): An absorption band typically found around 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric). Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹. |
Synthesis and Mechanistic Insight
While several synthetic routes can be envisioned, a common and reliable laboratory-scale approach involves the oxidation of the corresponding benzyl alcohol, 3-methoxy-5-(trifluoromethyl)benzyl alcohol. This precursor can be synthesized from commercially available 3,5-dibromotoluene in a multi-step process.
Caption: General workflow for the oxidation of a benzyl alcohol to a benzaldehyde.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol describes the oxidation of 3-methoxy-5-(trifluoromethyl)benzyl alcohol using pyridinium chlorochromate (PCC), a common and moderately selective oxidizing agent.
Materials:
-
3-methoxy-5-(trifluoromethyl)benzyl alcohol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: A dry, round-bottom flask is charged with a suspension of PCC (1.5 eq) and a small amount of silica gel in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Substrate Addition: A solution of 3-methoxy-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous DCM is added dropwise to the stirring PCC suspension at room temperature.
-
Causality Insight: The dropwise addition helps to control any potential exotherm and ensures the reaction proceeds smoothly. The silica gel adsorbs the tarry byproducts of the chromium reagent, simplifying the subsequent workup.
-
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Work-up: Upon completion, the reaction mixture is diluted with additional DCM and filtered through a short plug of silica gel to remove the chromium salts and other solid byproducts. The filter cake is washed with more DCM to ensure complete recovery of the product.
-
Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Trustworthiness: This self-validating system relies on TLC for reaction completion and column chromatography for purification, with fractions analyzed again by TLC to ensure isolation of the pure aldehyde.
-
-
Isolation and Characterization: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 3-methoxy-5-(trifluoromethyl)benzaldehyde as an off-white solid. The structure and purity are confirmed using the spectroscopic methods outlined previously (NMR, IR, MS).
Reactivity and Applications in Drug Development
The utility of 3-methoxy-5-(trifluoromethyl)benzaldehyde as a building block is rooted in the interplay of its functional groups, which influences both its reactivity and its contribution to the pharmacological profile of derivative molecules.
Caption: Influence of functional groups on the properties and applications of the molecule.
-
Role of the Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing substituent and a bioisostere for groups like chlorine.[1] Its inclusion in a drug candidate can significantly enhance lipophilicity, which may improve membrane permeability and oral bioavailability.[2] Furthermore, the strength of the C-F bond makes this group highly resistant to metabolic degradation (e.g., by CYP450 enzymes), increasing the compound's half-life.[1]
-
Reactivity of the Aldehyde: The aldehyde functionality is a versatile chemical handle, serving as an electrophilic site for a wide array of synthetic transformations. These include:
-
Reductive Amination: For the synthesis of secondary and tertiary amines.
-
Wittig Reaction: For the formation of alkenes.
-
Aldol and Knoevenagel Condensations: For C-C bond formation.
-
Oxidation/Reduction: To form the corresponding carboxylic acid or benzyl alcohol.
-
-
Use in Bioactive Scaffolds: This aldehyde is a key starting material for synthesizing compounds with potential therapeutic value. Derivatives of structurally related trifluoromethyl benzaldehydes have demonstrated potent antitumor effects against various cancer cell lines, including leukemia and breast cancer.[2][5] The unique substitution pattern of 3-methoxy-5-(trifluoromethyl)benzaldehyde provides a scaffold that can be elaborated to explore new chemical space in the search for novel inhibitors, receptor agonists/antagonists, and other bioactive molecules.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is crucial to ensure safety. Based on data for structurally similar compounds, it should be treated as a hazardous substance.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[9]
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling and Engineering Controls:
-
Storage:
References
-
PubChem. 3-(Trifluoromethoxy)benzaldehyde. [Link]
-
Kasturi Aromatics. material safety data sheet sds/msds. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]
- Google Patents.
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Organic Syntheses Procedure. aldehydes from acid chlorides by modified rosenmund reduction. [Link]
-
PubChem. 3-(Trifluoromethyl)benzaldehyde. [Link]
-
NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. guidechem.com [guidechem.com]
- 4. 3-METHOXY-5-(TRIFLUOROMETHYL)BENZALDEHYDE | 56723-86-5 [chemicalbook.com]
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A Comprehensive Technical Guide to 3-Methoxy-5-(trifluoromethyl)benzaldehyde
CAS Number: 56723-86-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, a key fluorinated building block in modern organic synthesis. The document elucidates the compound's physicochemical properties, detailed synthesis protocols, characteristic spectroscopic data, and its versatile applications in medicinal chemistry and materials science. Particular emphasis is placed on its role as a precursor in the synthesis of bioactive molecules, including kinase inhibitors, and its utility in creating advanced polymers. The guide aims to serve as a comprehensive resource for researchers, offering both foundational knowledge and practical insights into the handling and application of this important chemical intermediate.
Introduction: The Significance of Fluorinated Benzaldehydes in Synthesis
The strategic incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design and materials science. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a versatile scaffold like benzaldehyde, the resulting molecule becomes a powerful tool for synthetic chemists.
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a prime example of such a valuable building block. Its structure combines the reactive aldehyde functionality, a methoxy group that influences electronic properties and provides a potential site for further modification, and the impactful trifluoromethyl group. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules with applications spanning pharmaceuticals, agrochemicals, and advanced materials.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and safe handling procedures is paramount in a research setting.
Physicochemical Properties
| Property | Value |
| CAS Number | 56723-86-5 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | ~231 °C (predicted) |
| Density | ~1.3 g/cm³ (predicted) |
Safety and Handling
3-Methoxy-5-(trifluoromethyl)benzaldehyde is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
While multiple synthetic routes can be envisioned, a common and effective laboratory-scale synthesis starts from commercially available precursors. The following protocol is a representative example of a multi-step synthesis.
Synthetic Workflow Overview
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 3-Bromo-5-methoxybenzonitrile from 3-Bromo-5-methoxyaniline
-
To a stirred solution of 3-bromo-5-methoxyaniline (1.0 eq) in a suitable acidic medium (e.g., aqueous HBr), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often exothermic and may require external cooling to maintain the temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up the reaction by quenching with an appropriate aqueous solution and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 3-bromo-5-methoxybenzonitrile.
Step 2: Trifluoromethylation to yield 3-Methoxy-5-(trifluoromethyl)benzonitrile
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 3-bromo-5-methoxybenzonitrile (1.0 eq), copper(I) iodide (CuI, catalytic amount), and potassium fluoride (KF, 2.0 eq).
-
Add a suitable high-boiling aprotic solvent (e.g., DMF or NMP).
-
Add trifluoromethyltrimethylsilane (Me₃SiCF₃, 1.5 eq) to the mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent and purify by column chromatography or distillation.
Step 3: Reduction to 3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Dissolve 3-methoxy-5-(trifluoromethyl)benzonitrile (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.2 eq) in a suitable solvent, maintaining the low temperature.
-
Stir the reaction at -78 °C for a few hours, monitoring the disappearance of the starting material by TLC.
-
Carefully quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute acid.
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by flash column chromatography on silica gel to obtain pure 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
Spectroscopic Characterization
The identity and purity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde are confirmed by various spectroscopic techniques. The following are representative data.
¹H NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.98 (s, 1H, -CHO), 7.65 (s, 1H, Ar-H), 7.48 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 3.92 (s, 3H, -OCH₃).
¹³C NMR Spectroscopy
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 190.8 (-CHO), 160.5 (C-OCH₃), 138.0 (C-CHO), 132.5 (q, J = 33.5 Hz, C-CF₃), 123.5 (q, J = 272.7 Hz, -CF₃), 121.8 (Ar-CH), 118.0 (q, J = 3.8 Hz, Ar-CH), 112.5 (q, J = 3.9 Hz, Ar-CH), 56.0 (-OCH₃).
Mass Spectrometry
-
MS (EI): m/z (%) = 204 (M⁺), 203 (M⁺-H), 175, 147.
Reactivity and Key Synthetic Applications
The aldehyde functionality in 3-Methoxy-5-(trifluoromethyl)benzaldehyde is the primary site of reactivity, participating in a wide array of synthetic transformations. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde carbon, often facilitating reactions.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceutical compounds. 3-Methoxy-5-(trifluoromethyl)benzaldehyde readily undergoes this reaction with primary and secondary amines in the presence of a suitable reducing agent.
Protocol: Synthesis of a Secondary Amine
-
To a solution of 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary amine (1.1 eq).
-
Add a mild acid catalyst, such as acetic acid (optional, depending on the amine's basicity).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions.
-
Continue stirring at room temperature for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting amine by column chromatography.
This reaction is crucial in the synthesis of various biologically active molecules, where the amine functionality is a key pharmacophore.
Wittig Reaction
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes. 3-Methoxy-5-(trifluoromethyl)benzaldehyde can be converted to a variety of substituted styrenes using this methodology.
Protocol: Synthesis of a Stilbene Derivative
-
In a dry, inert atmosphere, suspend a phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq) in an anhydrous solvent like THF.
-
Add a strong base, such as n-butyllithium or potassium tert-butoxide, at a suitable temperature (e.g., 0 °C or -78 °C) to generate the ylide. A distinct color change is often observed.
-
Stir for a period to ensure complete ylide formation.
-
Add a solution of 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to proceed, often with warming to room temperature, until completion.
-
Work-up the reaction by quenching with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product, and purify by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Applications in Medicinal Chemistry: Kinase Inhibitors
Applications in Materials Science
The unique properties imparted by the trifluoromethyl group, such as thermal stability, chemical resistance, and hydrophobicity, make 3-Methoxy-5-(trifluoromethyl)benzaldehyde a valuable monomer or precursor in materials science.[2] It can be used in the synthesis of:
-
High-Performance Polymers: Incorporation into polymer backbones, such as polyesters or polyimides, can enhance their thermal stability and lower their dielectric constant, making them suitable for applications in electronics and aerospace.[2]
-
Specialty Dyes and Pigments: The electronic properties of the trifluoromethyl group can be harnessed to fine-tune the absorption and emission spectra of chromophores, leading to the development of novel dyes and fluorescent probes.[2]
Conclusion
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a highly versatile and valuable chemical intermediate for research and development in the pharmaceutical and material science sectors. Its well-defined reactivity, coupled with the advantageous properties conferred by the trifluoromethyl and methoxy groups, allows for the efficient synthesis of a wide range of complex and functional molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and key applications, underscoring its importance as a strategic building block in modern chemical synthesis. As the demand for sophisticated molecules with tailored properties continues to grow, the utility of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is poised to expand further.
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- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
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- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
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The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery
An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)benzaldehyde: Structure, Synthesis, and Application
Abstract
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a key aromatic aldehyde that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. The strategic placement of an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on the benzaldehyde scaffold creates a unique electronic environment that modulates the reactivity of the aldehyde and imparts desirable physicochemical properties to its derivatives. This guide provides a comprehensive technical overview of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, intended for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, detailed synthesis and purification protocols, spectroscopic characterization, and its proven utility in the synthesis of complex, high-value molecules. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical applicability.
The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, is a cornerstone strategy in modern drug design. The -CF3 group is a powerful modulator of a molecule's biological and physical properties. It significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and in vivo transport.[1] Furthermore, the high dissociation energy of the C-F bond (485.3 kJ/mol) confers exceptional metabolic stability, preventing oxidative degradation by cytochrome P450 enzymes.[1] These characteristics are highly sought after to improve the pharmacokinetic profile of therapeutic candidates.[2][3]
When combined with an aldehyde functionality, the trifluoromethyl group creates a highly reactive and synthetically versatile intermediate. The aldehyde can readily participate in a vast array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, providing access to diverse molecular scaffolds.[4] The presence of the methoxy group in 3-Methoxy-5-(trifluoromethyl)benzaldehyde further refines the electronic nature of the aromatic ring, influencing reaction kinetics and regioselectivity in subsequent synthetic steps. This specific substitution pattern makes the molecule an indispensable reagent for constructing novel therapeutic agents, particularly in oncology and inflammatory diseases.[4][5]
Molecular Structure and Physicochemical Properties
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a disubstituted aromatic aldehyde. The molecule's core is a benzene ring functionalized with an aldehyde group (-CHO), a methoxy group (-OCH3) at position 3, and a trifluoromethyl group (-CF3) at position 5.
The trifluoromethyl group acts as a strong electron-withdrawing group through a powerful inductive effect (-I effect). The methoxy group, conversely, is an electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). Their meta-positioning to each other and to the aldehyde creates a complex electronic interplay that deactivates the ring towards electrophilic substitution while significantly increasing the electrophilicity of the aldehydic carbon, making it highly susceptible to nucleophilic attack.
Quantitative physicochemical data for 3-Methoxy-5-(trifluoromethyl)benzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 56723-86-5 | [6] |
| Molecular Formula | C9H7F3O2 | [7][8] |
| Molecular Weight | 204.15 g/mol | [7] |
| Appearance | Off-white to slight yellow solid | [7] |
| Boiling Point | 231.2 ± 40.0 °C (Predicted) | [7] |
| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [7] |
| Flash Point | 91.1 ± 22.2 °C (Predicted) | [7] |
| LogP | 2.527 | [7] |
| SMILES | COC1=CC(=CC(=C1)C(F)(F)F)C=O | [8][9] |
| InChIKey | GAHAVZIKRCECQH-UHFFFAOYSA-N | [9] |
Synthesis and Purification
The synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde typically involves the formylation or oxidation of a suitably substituted benzene precursor. A common and logical synthetic route originates from 1-methoxy-3-(trifluoromethyl)benzene.
Retrosynthetic Analysis and Workflow
A plausible retrosynthetic pathway involves the introduction of the aldehyde group onto the 1-methoxy-3-(trifluoromethyl)benzene ring. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, or through lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
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Introduction: The Strategic Importance of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a highly valuable substituted benzaldehyde that serves as a critical building block in the synthesis of complex organic molecules.[1] Its unique trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents impart specific electronic and steric properties that are highly sought after in medicinal chemistry and materials science. The trifluoromethyl group, a well-known bioisostere for other chemical groups, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties crucial for the development of effective pharmaceuticals.[2][3] Consequently, this aldehyde is a key intermediate for a range of compounds, from agrochemicals to novel therapeutics targeting various diseases.[1][4]
This guide provides an in-depth analysis of the principal synthetic routes to 3-Methoxy-5-(trifluoromethyl)benzaldehyde. It is designed for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic rationale and a comparative analysis to inform strategic decisions in a laboratory or industrial setting.
Overview of Primary Synthetic Strategies
The synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde can be approached from several distinct strategic directions. The most common and practical routes involve the introduction of the aldehyde (formyl) group onto a pre-existing 3-substituted methoxy-trifluoromethylbenzene core or the oxidation of a corresponding benzyl alcohol.
Caption: Primary synthetic pathways to the target aldehyde.
Route 1: Formylation via Organometallic Intermediates
This classical and highly reliable strategy relies on the generation of a potent carbon nucleophile from 1-bromo-3-methoxy-5-(trifluoromethyl)benzene, which then reacts with an electrophilic formylating agent. The choice between a Grignard reagent and an organolithium species depends on laboratory capabilities, desired reactivity, and cost considerations.
A. Grignard Reagent Pathway
The Grignard reaction is a cornerstone of C-C bond formation.[5] It involves the formation of an organomagnesium halide, which is subsequently quenched with an electrophile like N,N-dimethylformamide (DMF).
Caption: Workflow for the Grignard-mediated formylation.
Causality and Experimental Choices:
-
Solvent: Anhydrous ethers (like diethyl ether or THF) are essential.[6] They are non-protic and effectively solvate the magnesium center, stabilizing the Grignard reagent. THF is often preferred for its higher boiling point and better solvating properties, though it must be rigorously dried.
-
Initiation: The reaction between magnesium metal and the aryl bromide can be sluggish due to a passivating oxide layer on the magnesium surface.[5] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the surface and initiate the reaction.[5]
-
Electrophile: DMF is a cost-effective and efficient one-carbon electrophile for formylation. The nucleophilic aryl group attacks the carbonyl carbon of DMF.
-
Workup: An acidic aqueous workup is critical to hydrolyze the intermediate tetrahedral adduct and protonate the resulting alkoxide to yield the final aldehyde.
Experimental Protocol: Grignard Formylation
-
Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a nitrogen or argon atmosphere. Equip it with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all fitted with drying tubes or connected to a nitrogen line.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 eq).
-
Initiation: Add a small portion of a solution of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel. If the reaction does not initiate (indicated by gentle refluxing or bubble formation), add a single crystal of iodine and warm gently.
-
Grignard Formation: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.[7] After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of anhydrous N,N-dimethylformamide (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Quenching and Workup: After stirring for an additional hour at room temperature, slowly pour the reaction mixture into a beaker of crushed ice containing dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation.
B. Organolithium Pathway
For substrates where Grignard formation is difficult, or for achieving different reactivity profiles, a lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) is a powerful alternative. This reaction is typically much faster but requires cryogenic temperatures.
Causality and Experimental Choices:
-
Temperature: Lithium-halogen exchange is extremely rapid. Reactions are performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the aryllithium intermediate reacting with the starting aryl bromide.
-
Reagents: n-BuLi is the most common reagent. It is highly pyrophoric and requires careful handling under an inert atmosphere. The subsequent formylation and workup steps are analogous to the Grignard pathway.
Route 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that uses a specialized iminium salt, the "Vilsmeier reagent," to formylate electron-rich aromatic rings.[8][9][10] This method allows for the direct conversion of 1-methoxy-3-(trifluoromethyl)benzene to the desired aldehyde.
Mechanism and Rationale: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic (chloromethylene)dimethyliminium salt.[11][12]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group of the substrate is a strong ortho-, para-director. However, the position between the two meta-substituents is sterically hindered. Formylation occurs at the C5 position (para to the methoxy group), which is the most electronically activated and sterically accessible site. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the aldehyde.[9]
Caption: The Vilsmeier-Haack reaction pathway.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Apparatus Setup: Use an oven-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet.
-
Vilsmeier Reagent Preparation: Cool a solution of anhydrous DMF (acting as both reagent and solvent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the reagent.
-
Aromatic Addition: Add 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until TLC or GC-MS analysis indicates consumption of the starting material.
-
Hydrolysis and Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and facilitate hydrolysis of the iminium salt intermediate.[8]
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography or vacuum distillation.
Route 3: Oxidation of [3-Methoxy-5-(trifluoromethyl)phenyl]methanol
This two-step route involves first preparing the corresponding benzyl alcohol, followed by its oxidation to the aldehyde. This approach offers excellent control, as the oxidation of primary alcohols to aldehydes is a well-established transformation with many available methods.
A. Synthesis of the Benzyl Alcohol Precursor
The required alcohol, [3-Methoxy-5-(trifluoromethyl)phenyl]methanol, can be synthesized from 1-bromo-3-methoxy-5-(trifluoromethyl)benzene via an organometallic route (Grignard or organolithium) followed by quenching with anhydrous formaldehyde gas or paraformaldehyde.
B. Oxidation to the Aldehyde
The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild and selective oxidizing agents are preferred.
Causality and Experimental Choices:
-
Chromium-Based Reagents: Reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are effective but are toxic and generate heavy metal waste.
-
DMSO-Based Oxidations: The Swern and Moffatt oxidations use dimethyl sulfoxide (DMSO) activated by oxalyl chloride or a carbodiimide, respectively. These are highly efficient at low temperatures but can have unpleasant odors from dimethyl sulfide byproducts.
-
Hypervalent Iodine Reagents: The Dess-Martin periodinane (DMP) is a very mild and reliable reagent that provides high yields of aldehydes under neutral conditions, but it can be expensive and is shock-sensitive.
-
Catalytic Oxidation (TEMPO): A modern, greener approach uses a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[13] This method is efficient, cost-effective, and environmentally more benign.
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
Reaction Setup: In a flask, dissolve [3-Methoxy-5-(trifluoromethyl)phenyl]methanol (1.0 eq), TEMPO (0.03 eq), and potassium carbonate (2.0 eq) in a suitable solvent like ethyl acetate.[13]
-
Oxidation: Cool the mixture to 0-10 °C. Slowly add a solution of sodium hypochlorite (NaOCl, 12%, ~1.2 eq) dropwise, ensuring the temperature remains low.
-
Monitoring: Stir the reaction for several hours, monitoring the disappearance of the starting alcohol by TLC.
-
Workup: Once complete, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aldehyde by column chromatography.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Grignard/Organolithium | Route 2: Vilsmeier-Haack | Route 3: Oxidation |
| Starting Material | 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | 1-Methoxy-3-(trifluoromethyl)benzene | [3-Methoxy-5-(trifluoromethyl)phenyl]methanol |
| Number of Steps | 1 (from bromo-precursor) | 1 (from methoxy-precursor) | 2 (from bromo-precursor) |
| Key Reagents | Mg or n-BuLi, DMF | POCl₃, DMF | Formaldehyde, Oxidant (e.g., TEMPO/NaOCl) |
| Yield | Generally good to excellent | Good to excellent | Good to excellent (over 2 steps) |
| Scalability | Good; Grignard is very common industrially. Organolithium requires specialized low-temp equipment. | Excellent; often used for large-scale production. | Good; catalytic methods are highly scalable. |
| Safety/Handling | Grignard is manageable; n-BuLi is pyrophoric. Anhydrous conditions are critical. | POCl₃ is corrosive and water-sensitive. Reaction can be exothermic. | Depends on oxidant. TEMPO/bleach is relatively safe. Chromium reagents are toxic. |
| Advantages | High-yielding, reliable, well-understood. | Direct, uses cheaper starting material, highly scalable. | High selectivity, avoids over-oxidation, multiple oxidant choices. |
| Disadvantages | Requires more expensive bromo-precursor. Strict anhydrous conditions needed. | Limited by substrate electronics (requires activated ring). | Longer overall sequence. Requires synthesis of the alcohol precursor first. |
Conclusion
The synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde can be successfully achieved through several robust and high-yielding routes.
-
For large-scale industrial production , the Vilsmeier-Haack reaction (Route 2) is often the most economically viable, given its use of a less expensive starting material and its direct, one-step nature.
-
For laboratory-scale synthesis and versatility , the Grignard-based formylation (Route 1) is a highly reliable and well-understood choice, offering excellent yields and predictability.
-
The oxidation pathway (Route 3) provides the highest degree of control over the final transformation, making it ideal for situations where minimizing byproducts is paramount, especially when using modern catalytic methods like the TEMPO-based system.
The optimal choice of synthesis route will ultimately depend on a project's specific constraints, including scale, cost of starting materials, available equipment, and safety considerations.
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(3-Methoxy-5-(trifluoromethyl)phenyl)methanol - CAS:916420-98-9 . Sunway Pharm Ltd. Available at: [Link]
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AN IMPROVED PROCESS FOR PREPARATION OF TRIFLUOROMETHYLBENZALDEHYDES AND INTERMEDIATES THEREOF . WIPO Patent Publication (WO 2019/049173 A1). Available at: [Link]
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Alkylation of boron trifluoride with a 3,5-bis(trifluoromethyl)phenyl Grignard reagent . ChemSpider Synthetic Pages. Available at: [Link]
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A Comprehensive Spectroscopic Guide to 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Introduction
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl and methoxy substitutions on the benzaldehyde scaffold create a molecule with distinct electronic properties, influencing its reactivity and potential biological activity. A thorough structural elucidation and confirmation of purity are paramount for any research or development application. Spectroscopic analysis provides the foundational data for this characterization.
This technical guide offers an in-depth analysis of the key spectroscopic data for 3-Methoxy-5-(trifluoromethyl)benzaldehyde. We will explore the theoretical underpinnings, present detailed experimental protocols, and provide a rigorous interpretation of the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a field-proven perspective for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of 3-Methoxy-5-(trifluoromethyl)benzaldehyde with the IUPAC-recommended numbering scheme that will be used throughout this guide.
Caption: Molecular structure and atom numbering scheme for 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Expertise & Experience: The Rationale
In the ¹H NMR spectrum of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, we expect to see distinct signals for the aldehydic proton, the three aromatic protons, and the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The aldehyde group (-CHO) and the trifluoromethyl group (-CF₃) are electron-withdrawing, which will deshield (shift downfield) the protons on the ring. Conversely, the methoxy group (-OCH₃) is an electron-donating group, which will shield (shift upfield) the protons. Their relative positions (meta to each other) create a specific splitting pattern that is diagnostic of the substitution pattern. The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[1]
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Note: Modern spectrometers can reference the residual solvent peak, making TMS addition optional.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Data Presentation and Interpretation
The expected ¹H NMR spectral data are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |
| Aldehyde (-CHO) | ~9.9 - 10.0 | Singlet (s) | 1H | N/A | Highly deshielded by the electronegative oxygen and anisotropic effect of the C=O bond.[1] |
| Aromatic (H-2) | ~7.8 - 7.9 | Singlet (s) or narrow multiplet | 1H | Small J ≈ 1-2 Hz | Meta-coupled to H-4 and H-6. Positioned between two electron-withdrawing groups (-CHO and -CF₃). |
| Aromatic (H-6) | ~7.7 - 7.8 | Singlet (s) or narrow multiplet | 1H | Small J ≈ 1-2 Hz | Meta-coupled to H-2 and H-4. Influenced by the adjacent -CHO and meta -OCH₃ group. |
| Aromatic (H-4) | ~7.4 - 7.5 | Singlet (s) or narrow multiplet | 1H | Small J ≈ 1-2 Hz | Meta-coupled to H-2 and H-6. Positioned between the electron-donating -OCH₃ and electron-withdrawing -CF₃. |
| Methoxy (-OCH₃) | ~3.9 - 4.0 | Singlet (s) | 3H | N/A | Protons on a carbon attached to an electronegative oxygen, appearing as a sharp singlet.[2] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Expertise & Experience: The Rationale
We anticipate nine distinct signals in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal, typically appearing between 190-200 ppm for aromatic aldehydes.[3][4] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The aromatic carbons will have chemical shifts influenced by the attached substituents, and their assignments can be aided by the magnitude of C-F coupling constants (²JCF, ³JCF).[5] The methoxy carbon typically resonates around 56 ppm.[6][7]
Experimental Protocol: ¹³C NMR
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time due to the low natural abundance of ¹³C.
-
-
Data Acquisition:
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This is the standard experiment, where all C-H couplings are removed, resulting in a single peak for each unique carbon.
-
A longer acquisition time or a higher number of scans is required compared to ¹H NMR.
-
Optionally, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (e.g., DEPT-135) can be run. This helps differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ appear as positive signals, CH₂ as negative signals, and quaternary carbons are absent).
-
Data Presentation and Interpretation
The expected ¹³C NMR spectral data are summarized below.
| Signal Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Rationale |
| Aldehyde (-C HO) | ~191 - 193 | Singlet | Carbonyl carbon in an aromatic aldehyde.[3] |
| Aromatic (C-3) | ~160 - 162 | Singlet | Aromatic carbon directly attached to the electronegative oxygen of the methoxy group. |
| Aromatic (C-1) | ~137 - 139 | Singlet | Quaternary carbon attached to the aldehyde group. |
| Aromatic (C-5) | ~132 - 134 | Quartet (²JCF ≈ 30-35 Hz) | Quaternary carbon directly attached to the -CF₃ group, showing coupling to fluorine.[5] |
| Trifluoromethyl (-C F₃) | ~122 - 124 | Quartet (¹JCF ≈ 270-275 Hz) | Carbon directly bonded to three fluorine atoms, exhibiting a large one-bond C-F coupling.[5] |
| Aromatic (C-6) | ~125 - 127 | Quartet (³JCF ≈ 4-6 Hz) | Aromatic CH carbon with three-bond coupling to the -CF₃ group. |
| Aromatic (C-2) | ~120 - 122 | Singlet | Aromatic CH carbon influenced by adjacent -CHO and meta -CF₃ groups. |
| Aromatic (C-4) | ~115 - 117 | Quartet (³JCF ≈ 4-6 Hz) | Aromatic CH carbon shielded by the -OCH₃ group, with three-bond coupling to -CF₃. |
| Methoxy (-OC H₃) | ~56 | Singlet | Typical chemical shift for an aromatic methoxy carbon.[6][7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The Rationale
The IR spectrum of 3-Methoxy-5-(trifluoromethyl)benzaldehyde will be dominated by several key absorption bands. The most characteristic and intense peak will be the C=O stretch of the aromatic aldehyde, typically found around 1700-1705 cm⁻¹.[3][4] We also expect to see the characteristic, though weaker, aldehydic C-H stretching bands near 2850 and 2750 cm⁻¹. Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group will be just below 3000 cm⁻¹. Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
This protocol is for a solid sample using a modern ATR-FTIR spectrometer, which is a common and convenient method.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid 3-Methoxy-5-(trifluoromethyl)benzaldehyde onto the center of the ATR crystal.
-
Lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.[8]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a range of 4000-400 cm⁻¹ to produce the final spectrum.
-
-
Post-Analysis:
-
Clean the ATR crystal and press arm thoroughly to prevent cross-contamination.
-
Data Presentation and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for C-H bonds on a benzene ring. |
| ~2950 | Weak | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the methoxy (-OCH₃) group. |
| ~2850, ~2750 | Weak | Aldehydic C-H Stretch | A diagnostic pair of peaks for the aldehyde functional group. The lower band is often more distinct. |
| ~1705 | Strong | Carbonyl (C=O) Stretch | Strong, sharp absorption characteristic of an aromatic aldehyde where conjugation lowers the frequency.[3][4] |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring.[9] |
| 1350 - 1100 | Strong | C-F Stretch | The highly polar C-F bonds of the -CF₃ group produce very strong, characteristic absorptions in this region. |
| ~1250, ~1050 | Strong | Asymmetric & Symmetric C-O-C Stretch | Stretching vibrations of the aryl-ether linkage of the methoxy group. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the molecular weight and, through fragmentation analysis, valuable structural information.
Expertise & Experience: The Rationale
For 3-Methoxy-5-(trifluoromethyl)benzaldehyde (Molecular Formula: C₉H₇F₃O₂, Monoisotopic Mass: 204.04 g/mol ), Electron Ionization (EI) mass spectrometry will produce a molecular ion peak (M⁺•) at m/z 204. The subsequent fragmentation pattern is key to structural confirmation. Aromatic aldehydes characteristically lose a hydrogen radical (-H•) to form a stable acylium ion (M-1)⁺, or the entire formyl radical (-CHO•) to form a phenyl cation (M-29)⁺.[10][11] The presence of the methoxy and trifluoromethyl groups will influence further fragmentation pathways.
Experimental Workflow: GC-MS with Electron Ionization
Caption: A generalized workflow for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the compound in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a moderate temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Data Presentation and Interpretation
| m/z | Predicted Relative Intensity | Ion Identity | Fragmentation Pathway |
| 204 | Moderate | [M]⁺• | Molecular Ion |
| 203 | High | [M-H]⁺ | Loss of the aldehydic hydrogen radical to form a stable acylium ion.[10][12] |
| 175 | Moderate-High | [M-CHO]⁺ or [M-H-CO]⁺ | Loss of the formyl radical from M⁺•, or loss of carbon monoxide from the [M-H]⁺ ion.[11] |
| 147 | Moderate | [M-CHO-CO]⁺ | Subsequent loss of CO from the m/z 175 ion. |
| 127 | Moderate | [M-H-CO-HF]⁺ | Loss of HF from a fragment ion, a common pathway for fluorinated compounds. |
Conclusion
The spectroscopic techniques of NMR (¹H and ¹³C), IR, and Mass Spectrometry collectively provide a definitive and complementary dataset for the structural confirmation and characterization of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns discussed in this guide are based on established principles of spectroscopy and analysis of related structures. These data serve as a robust reference for researchers in quality control, reaction monitoring, and structural verification, ensuring the integrity and reliability of their scientific endeavors.
References
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- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... [Table].
- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A.
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- Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- National Institutes of Health (NIH). (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
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- PubChemLite. (n.d.). 3-methoxy-5-(trifluoromethyl)benzaldehyde (C9H7F3O2).
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- Guidechem. (n.d.). 3-methoxy-5-(trifluoromethyl)benzaldehyde 56723-86-5.
- ChemicalBook. (2025). 3-METHOXY-5-(TRIFLUOROMETHYL)BENZALDEHYDE | 56723-86-5.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Introduction: The Structural Significance of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its utility often stems from the unique electronic properties conferred by its three substituents: a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and an aldehyde group (-CHO). The trifluoromethyl group, in particular, is a prevalent moiety in pharmaceuticals, known for enhancing metabolic stability and lipophilicity, which can improve membrane permeability and overall pharmacokinetic profiles.[1] As a key building block, derivatives of this compound have been investigated for their potential antitumor activities.[2]
Given its role as a critical intermediate, unambiguous structural verification is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for this purpose. It provides detailed information about the molecule's electronic structure and the connectivity of its atoms by analyzing the chemical environment of each proton.[3][4] This guide offers a comprehensive analysis of the ¹H NMR spectrum of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, delving into the experimental protocol, spectral interpretation, and the underlying chemical principles that dictate its characteristic features.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is foundational to accurate structural elucidation. The following protocol outlines a self-validating methodology for consistent and reliable results.
1. Sample Preparation:
- Analyte Purity: Ensure the 3-Methoxy-5-(trifluoromethyl)benzaldehyde sample is of high purity, as impurities will introduce extraneous signals and complicate the spectrum.
- Mass: Accurately weigh approximately 5-10 mg of the compound.
- Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds and its relatively clean spectral window.[5] For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used, though it's important to note that solvent choice can induce shifts in proton resonances.[6][7][8]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution. TMS is the universally accepted internal standard for ¹H NMR, with its protons defined as having a chemical shift of 0.00 ppm.[5] This provides a crucial reference point for all other signals.
- Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. Instrument Parameters (Typical for a 400 MHz Spectrometer):
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
- Acquisition: Acquire the spectrum using standard parameters, including a 90° pulse angle, a sufficient number of scans (typically 8 to 16 for a sample of this concentration) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
3. Data Processing:
- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to produce a flat, noise-free baseline.
- Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integration: Integrate the area under each signal. The relative integral values correspond directly to the ratio of protons giving rise to each signal.[4]
Workflow for ¹H NMR Spectrum Acquisition
Caption: Structure of 3-Methoxy-5-(trifluoromethyl)benzaldehyde with key proton groups.
Detailed Peak Assignment and Rationale
The chemical shift of a proton is dictated by the electron density around it. Electron-withdrawing groups decrease this density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value). [9]
-
Aldehyde Proton (-CHO):
-
Chemical Shift (δ): ~9.9 - 10.1 ppm. This proton appears far downfield, a characteristic feature of aldehydes. [4][5]The strong deshielding is due to the potent electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O double bond.
-
Multiplicity: Singlet (s). There are no adjacent protons within three bonds to couple with, so the signal is not split.
-
Integration: 1H.
-
-
Methoxy Protons (-OCH₃):
-
Chemical Shift (δ): ~3.9 - 4.0 ppm. This is a typical region for methoxy groups attached to an aromatic ring.
-
Multiplicity: Singlet (s). These three protons are equivalent and have no neighboring protons to couple with.
-
Integration: 3H.
-
-
Aromatic Protons (H-2, H-4, H-6):
-
The analysis of this region is the most complex, as the chemical shifts are governed by the additive effects of the three substituents.
-
-CHO group: Strongly electron-withdrawing, causing significant deshielding of its ortho (H-2) and para (H-4) positions. [9] * -CF₃ group: A very powerful electron-withdrawing group due to the high electronegativity of fluorine, which deshields all nearby protons. [1][10]Its effect is primarily inductive.
-
-OCH₃ group: Electron-donating via its mesomeric (+M) or resonance effect, which shields its ortho (H-6) and para (H-4) positions. [11]This shielding effect generally outweighs its inductive electron-withdrawing (-I) effect. [11]
-
Predicted Chemical Shifts & Assignment:
-
H-2 (δ ~7.9-8.0 ppm): This proton is ortho to the strongly deshielding aldehyde group and meta to the other two groups. The dominant effect is from the aldehyde, making it the most downfield of the aromatic signals.
-
H-4 (δ ~7.7-7.8 ppm): This proton experiences competing effects. It is para to the deshielding aldehyde, ortho to the deshielding -CF₃ group, and para to the shielding -OCH₃ group. The combined deshielding effects of the -CHO and -CF₃ groups are expected to outweigh the shielding from the -OCH₃ group, placing it downfield.
-
H-6 (δ ~7.5-7.6 ppm): This proton is ortho to the shielding methoxy group. While it is also meta to the two withdrawing groups, the ortho-donating effect of the methoxy group provides significant shielding relative to H-2 and H-4, making it the most upfield of the aromatic signals.
-
-
Multiplicity & Coupling: The three aromatic protons are all meta to each other. Meta coupling (⁴J) is typically small, around 2-3 Hz. Therefore, each aromatic proton is expected to appear as a narrow multiplet, often a triplet or doublet of doublets, though at lower resolutions they may appear as broadened singlets.
-
Integration: 1H for each aromatic signal, totaling 3H for the region.
-
Summary of ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (CHO) | ~9.9 - 10.1 | Singlet (s) | N/A | 1H |
| Aromatic (H-2) | ~7.9 - 8.0 | Multiplet (m) | ~2-3 | 1H |
| Aromatic (H-4) | ~7.7 - 7.8 | Multiplet (m) | ~2-3 | 1H |
| Aromatic (H-6) | ~7.5 - 7.6 | Multiplet (m) | ~2-3 | 1H |
| Methoxy (OCH₃) | ~3.9 - 4.0 | Singlet (s) | N/A | 3H |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. [6][12]
Conclusion: A Validated Structural Fingerprint
The ¹H NMR spectrum of 3-Methoxy-5-(trifluoromethyl)benzaldehyde provides a distinct and verifiable fingerprint for its molecular structure. The analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the unambiguous assignment of every proton in the molecule. The characteristic downfield singlet of the aldehyde proton, the singlet of the methoxy group, and the finely separated multiplets of the three aromatic protons collectively confirm the 1,3,5-substitution pattern. Understanding the interplay of the electron-donating methoxy group and the electron-withdrawing aldehyde and trifluoromethyl groups is key to deciphering the aromatic region. This detailed spectral guide serves as an authoritative resource for researchers, enabling confident structural confirmation in synthetic and drug development workflows.
References
-
What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. (2015). Chemistry Stack Exchange. [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Klinck, R. E., & Stothers, J. B. (1962). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry. [Link]
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Ito, S., et al. (1998). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Brazilian Chemical Society. [Link]
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Wang, Y., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]
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Arafa, S. (2017). Methoxy gp on aromatic ring ?. ResearchGate. [Link]
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
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Gong, B., et al. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. The Journal of Organic Chemistry. [Link]
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A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. (2019). Thieme Chemistry. [Link]
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1H NMR Spectra and Peak Assignment. Oregon State University. [Link]
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Interpreting. OpenOChem Learn. [Link]
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J. C. F. D. Lima, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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13C NMR analysis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the theoretical basis for predicting the chemical shifts, detail a robust experimental protocol for data acquisition, and present a full spectral assignment. The causality behind the electronic effects of the methoxy, trifluoromethyl, and aldehyde substituents on the aromatic ring is elucidated, providing a framework for understanding the spectral features of similarly substituted compounds.
Introduction: The Structural Significance of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, often serving as a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries.[1][2] Its trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, while the methoxy and aldehyde functionalities offer reactive sites for further chemical transformations.
Given its nuanced structure, unambiguous characterization is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon skeleton of the molecule.[3] Each unique carbon atom in the molecule produces a distinct signal, and the position of that signal (chemical shift) is exquisitely sensitive to its local electronic environment.[3][4] This guide will systematically deconstruct the ¹³C NMR spectrum of this molecule, providing a blueprint for its analysis.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
Before acquiring an experimental spectrum, a theoretical prediction based on established principles of substituent effects provides a powerful roadmap for interpretation. The chemical shift of each carbon atom in 3-Methoxy-5-(trifluoromethyl)benzaldehyde is determined by the interplay of inductive and resonance effects from the three distinct functional groups.
Substituent Effects on the Aromatic System
The electronic nature of the aldehyde (-CHO), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups dictates the electron density at each carbon of the benzene ring, thereby influencing their ¹³C chemical shifts.
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing and de-shielding, primarily through resonance and induction. This effect lowers the electron density on the aromatic ring, shifting the attached carbons downfield (to higher ppm values). The carbonyl carbon itself is highly de-shielded and appears significantly downfield.[5][6]
-
Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect. However, its lone pairs participate in resonance, acting as a powerful electron-donating group. This resonance effect increases electron density, particularly at the ortho and para positions, causing upfield shifts (shielding). The ipso-carbon (the one directly attached to the oxygen) is strongly de-shielded due to the oxygen's electronegativity.[7][8][9]
-
Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group due to the strong inductive effect of the three highly electronegative fluorine atoms. It de-shields all carbons on the ring, with the most significant effect on the ipso-carbon.[10]
The logical relationship of these effects on the benzene ring is visualized below.
Caption: Molecular structure and electronic effects of substituents.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The following protocol is a self-validating system designed to produce a high-quality, interpretable ¹³C NMR spectrum. The causality for each step is explained to ensure technical accuracy.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 20-30 mg of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. Rationale: This concentration ensures a sufficient number of ¹³C nuclei are present to obtain a good signal-to-noise ratio in a reasonable timeframe, without causing viscosity issues that can degrade spectral resolution.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent for its excellent solubilizing power for many organic compounds and its single carbon signal at ~77 ppm serves as a convenient internal reference. The deuterium lock signal is essential for the spectrometer to maintain field stability.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS). Rationale: TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. It is chemically inert and volatile, making it easy to remove after analysis.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Rationale: This step removes any particulate matter that could degrade spectral resolution by causing magnetic field inhomogeneity.
Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps for setting up the NMR experiment.
Caption: Standard workflow for ¹³C NMR data acquisition.
-
Key Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used. This decouples protons from the carbons, causing each unique carbon to appear as a singlet, simplifying the spectrum.[11]
-
Pulse Angle: A 30-45° pulse angle is recommended. Rationale: A smaller pulse angle allows for a shorter relaxation delay between scans without saturating the signal, which is crucial for quaternary carbons and the CF₃ carbon that have long relaxation times (T₁).[12]
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point. Rationale: This allows time for the carbon nuclei to return to their equilibrium state before the next pulse, ensuring more accurate signal integration, especially for non-protonated carbons.
-
Number of Scans (ns): A minimum of 1024 scans is recommended. Rationale: Due to the low natural abundance (1.1%) of ¹³C, a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio, particularly for the weak signals of the quaternary carbons and the quartet of the CF₃ group.[12]
-
Spectral Analysis and Peak Assignment
The ¹³C NMR spectrum of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is expected to show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The predicted chemical shifts and assignments are detailed below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale for Assignment |
| -CHO | ~191 | Singlet | Carbonyl carbons in aldehydes are highly de-shielded and consistently appear in this downfield region.[5][6] |
| C-3 | ~160 | Singlet | Ipso-carbon attached to the electronegative oxygen of the methoxy group. This is the most de-shielded aromatic carbon.[13] |
| C-1 | ~138 | Singlet | Ipso-carbon attached to the electron-withdrawing aldehyde group. |
| C-5 | ~133 | Quartet (¹JCF ≈ 272 Hz) | Ipso-carbon attached to the strongly electron-withdrawing CF₃ group. The signal is split into a 1:3:3:1 quartet by the three fluorine atoms.[11][12] |
| -CF₃ | ~123 | Quartet (¹JCF ≈ 272 Hz) | The trifluoromethyl carbon itself is significantly de-shielded and splits into a large quartet. This signal can be weak and broad.[12][14] |
| C-4 | ~123 | Singlet | This carbon is ortho to the CF₃ and meta to the OCH₃ and CHO groups. Its shift is primarily influenced by the de-shielding from the adjacent CF₃. |
| C-6 | ~119 | Singlet | Positioned ortho to both the CHO and CF₃ groups, this carbon experiences strong de-shielding from both electron-withdrawing groups. |
| C-2 | ~111 | Singlet | Located ortho to the electron-donating OCH₃ group and meta to the CF₃ group, this carbon is shielded relative to the other aromatic CH carbons. |
| -OCH₃ | ~56 | Singlet | Methoxy carbons attached to an aromatic ring typically resonate in this region.[7][15] |
Note: The predicted chemical shifts are estimates based on additive models and data from similar compounds. Experimental values may vary slightly based on solvent and concentration.
Conclusion
The ¹³C NMR spectrum of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is a rich source of structural information. A thorough analysis, combining theoretical prediction with a robust experimental approach, allows for the confident and unambiguous assignment of all nine carbon signals. The characteristic downfield shift of the aldehyde carbonyl, the large quartet of the trifluoromethyl carbon, and the predictable substituent-induced shifts on the aromatic ring serve as key diagnostic features. This guide provides the necessary framework for researchers to not only verify the identity and purity of this important synthetic intermediate but also to apply these principles to the structural elucidation of other complex fluorinated aromatic compounds.
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
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Electronic Supplementary Information. (2016). The Royal Society of Chemistry. [Link]
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In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? (2015). ResearchGate. [Link]
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In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? (2018). Quora. [Link]
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Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. (2006). ResearchGate. [Link]
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C-13 nmr spectrum of benzaldehyde analysis of chemical shifts. (n.d.). Doc Brown's Chemistry. [Link]
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Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013). ACS Publications. [Link]
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Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]
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13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. (2000). ResearchGate. [Link]
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Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. (2020). Magnetic Resonance in Chemistry. [Link]
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Methoxy 13C NMR Chemical Shift as a Molecular Descriptor. (2019). ResearchGate. [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
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3-(Trifluoromethoxy)benzaldehyde. (n.d.). PubChem. [Link]
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NMR Prediction. (n.d.). ACD/Labs. [Link]
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Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. [Link]
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Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2013). ResearchGate. [Link]
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chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. [Link]
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A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. [Link]
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Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2016). American Chemical Society. [Link]
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13C NMR spectroscopy • Chemical shift. (n.d.). [PDF Document]. [Link]
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IR spectrum of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the Infrared Spectrum of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Methoxy-5-(trifluoromethyl)benzaldehyde (CAS No: 56723-86-5, Molecular Formula: C₉H₇F₃O₂). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural confirmation is paramount[1][2]. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the molecular structure by identifying its constituent functional groups. This document delineates the theoretical basis for the expected IR absorption bands, provides a detailed experimental protocol for spectrum acquisition, and presents a logical workflow for spectral interpretation, tailored for researchers and drug development professionals.
Molecular Structure and Functional Group Analysis
The structure of 3-Methoxy-5-(trifluoromethyl)benzaldehyde incorporates several distinct functional groups, each giving rise to characteristic vibrational modes in the infrared spectrum. A thorough understanding of these components is the foundation of an accurate spectral interpretation.
-
Aromatic Aldehyde: The molecule features an aldehyde group (-CHO) directly attached to a benzene ring. This conjugation influences the electronic environment and, consequently, the vibrational frequency of the carbonyl (C=O) bond[3]. The aldehydic C-H bond provides a unique and highly diagnostic set of absorptions[4].
-
Aryl Alkyl Ether: A methoxy group (-OCH₃) is attached to the aromatic ring, classifying it as an aryl alkyl ether. This group is characterized by specific C-O stretching vibrations[5].
-
Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group (-CF₃) is also substituted on the benzene ring. The C-F bonds within this group produce very strong and characteristic absorption bands[6].
-
1,3,5-Trisubstituted Aromatic Ring: The substitution pattern on the benzene ring dictates the frequencies of the aromatic C-H and C=C vibrations, as well as the out-of-plane bending modes which are particularly useful for confirming isomerism[7].
Theoretical Infrared Spectral Analysis and Interpretation
The can be predicted by dissecting the contributions of each functional group.
Aldehyde Group Vibrations
-
C=O Stretching: The carbonyl (C=O) stretch in aldehydes gives rise to one of the strongest peaks in the spectrum[8]. For aromatic aldehydes, where the carbonyl is conjugated with the benzene ring, this absorption is typically found at a lower wavenumber compared to saturated aldehydes[9][10]. The expected range for this compound is approximately 1685-1710 cm⁻¹ [8][11]. This shift is due to the delocalization of π-electrons, which imparts a partial single-bond character to the C=O bond, weakening it and lowering the energy required for the stretching vibration[3].
-
Aldehydic C-H Stretching: This is a hallmark of aldehydes. The aldehydic C-H stretch is unique because it often appears as a pair of weak to medium intensity peaks between 2700 cm⁻¹ and 2850 cm⁻¹ [11][12]. This doublet arises from a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration couples with the first overtone of the aldehydic C-H bending vibration[8][13]. The presence of a distinct peak around 2720-2750 cm⁻¹ is particularly strong evidence for an aldehyde, distinguishing it from ketones which lack this feature[11][14].
Aromatic Ring Vibrations
-
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the aromatic ring occur at wavenumbers just above 3000 cm⁻¹. These are typically observed as a group of weak to medium peaks in the 3000-3100 cm⁻¹ region[7][15].
-
Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the benzene ring results in a series of absorptions in the 1400-1600 cm⁻¹ range[15]. Typically, two to three bands are visible, with prominent peaks often appearing near 1600 cm⁻¹ , 1585 cm⁻¹ , and 1500 cm⁻¹ [7][16].
-
C-H Out-of-Plane (OOP) Bending: The pattern of C-H "oop" bands in the 675-900 cm⁻¹ region is highly characteristic of the substitution pattern on the aromatic ring[7]. For a 1,3,5-trisubstituted ring, strong absorptions are expected in this region, which help confirm the isomeric structure.
Ether (Methoxy) Group Vibrations
-
C-O Stretching: Aryl alkyl ethers exhibit two characteristic C-O stretching bands[17]. The asymmetric C-O-C stretch is a strong, prominent peak typically found between 1200-1300 cm⁻¹ [5][18]. The symmetric stretch is weaker and appears in the 1010-1050 cm⁻¹ range[5].
-
Aliphatic C-H Stretching: The methyl protons of the methoxy group will show C-H stretching absorptions in the 2850-2960 cm⁻¹ range, which may overlap with the lower-frequency aldehydic C-H stretch[15]. A specific C-H stretch for the methoxy group is often seen around 2830 cm⁻¹ [5].
Trifluoromethyl Group Vibrations
-
C-F Stretching: The C-F bonds give rise to exceptionally strong absorption bands due to the large change in dipole moment during vibration. For a CF₃ group attached to an aromatic ring, these vibrations are complex and typically result in multiple intense bands in the fingerprint region, primarily between 1100 cm⁻¹ and 1350 cm⁻¹ [6][19]. These peaks are often the most intense in this region of the spectrum and can sometimes overlap with the strong C-O stretching bands of the ether group.
Data Summary: Predicted IR Absorption Bands
The expected vibrational frequencies for 3-Methoxy-5-(trifluoromethyl)benzaldehyde are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic Ring | C-H Stretch | Weak to Medium |
| 2960-2850 | Methoxy (-OCH₃) | C-H Stretch | Medium |
| ~2830 & ~2730 | Aldehyde (-CHO) | C-H Stretch (Fermi Doublet) | Weak to Medium |
| 1710-1685 | Aldehyde (-CHO) | C=O Stretch (Conjugated) | Strong, Sharp |
| 1600-1450 | Aromatic Ring | C=C In-Ring Stretch | Medium to Strong (multiple bands) |
| 1350-1100 | Trifluoromethyl (-CF₃) | C-F Stretch (multiple bands) | Very Strong |
| 1300-1200 | Aryl Ether (Ar-O-CH₃) | Asymmetric C-O Stretch | Strong |
| 1050-1010 | Aryl Ether (Ar-O-CH₃) | Symmetric C-O Stretch | Medium |
| 900-675 | Aromatic Ring | C-H Out-of-Plane Bending | Strong |
Experimental Protocol: FT-IR Spectrum Acquisition
This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of solid 3-Methoxy-5-(trifluoromethyl)benzaldehyde using the potassium bromide (KBr) pellet method.
4.1 Materials and Equipment
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde (solid)[1]
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., PerkinElmer, Thermo Fisher)
-
Spatula and weighing paper
4.2 Procedure
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty and clean.
-
Run a background scan to acquire a spectrum of the ambient atmosphere (H₂O and CO₂). This spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Place approximately 150-200 mg of dry FT-IR grade KBr into an agate mortar.
-
Add 1-2 mg of the 3-Methoxy-5-(trifluoromethyl)benzaldehyde sample. The optimal sample-to-KBr ratio is approximately 1:100.
-
Gently mix the powders with a spatula, then grind thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Transfer a portion of the powder into the pellet-forming die.
-
Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typical acquisition parameters are:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
Process the resulting spectrum by performing a baseline correction if necessary.
-
Use the peak-picking tool to identify and label the wavenumbers of significant absorption bands.
-
Visual Workflow for Spectral Interpretation
The following diagram illustrates the logical process for analyzing the .
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Physical and chemical properties of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
A Comprehensive Technical Guide to 3-Methoxy-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Chemistry
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile that is highly valuable in the design of complex molecules. This guide provides an in-depth analysis of its core physical and chemical properties, reactivity, synthesis, and applications, with a particular focus on its role as a foundational scaffold in the pharmaceutical and agrochemical industries.[1] The strategic placement of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] As such, a thorough understanding of this compound is essential for professionals engaged in the discovery and development of novel therapeutic agents and other advanced materials.
Compound Identification and Core Structure
Accurate identification is the cornerstone of chemical research. The fundamental identifiers for 3-Methoxy-5-(trifluoromethyl)benzaldehyde are provided below.
-
Chemical Name: 3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Synonyms: 3-Methoxy-5-trifluoromethylbenzaldehyde, Benzaldehyde, 3-methoxy-5-(trifluoromethyl)-[1]
Caption: 2D Chemical Structure of the Molecule.
Physicochemical Properties
The physical properties of a compound are critical for designing reaction conditions, purification protocols, and ensuring safe handling. 3-Methoxy-5-(trifluoromethyl)benzaldehyde is typically an off-white to slight yellow solid at room temperature.[1] Key physicochemical data, largely based on predictive models, are summarized below.[1]
| Property | Value | Source |
| Appearance | Off-white to slight yellow solid | [1] |
| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [1] |
| Boiling Point | 231.2 ± 40.0 °C (Predicted) | [1] |
| Flash Point | 91.1 ± 22.2 °C (Predicted) | [1] |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.4830 | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.52650 | [1] |
| Polar Surface Area (PSA) | 26.30 Ų | [1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. While specific experimental spectra for 3-Methoxy-5-(trifluoromethyl)benzaldehyde are not detailed in the provided search results, a reliable profile can be predicted based on its structure and data from analogous compounds.[8][9]
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, ~9.9-10.1 ppm. Aromatic Protons (Ar-H): Multiple signals between 7.0-8.0 ppm. Methoxy Protons (OCH₃): Singlet, ~3.9 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): ~190 ppm. Aromatic Carbons (Ar-C): ~110-160 ppm. CF₃ Carbon: Quartet, ~123 ppm (due to C-F coupling). Methoxy Carbon (OCH₃): ~56 ppm. |
| ¹⁹F NMR | Trifluoromethyl (CF₃): Singlet, approximately -63 ppm (relative to CFCl₃).[8] |
| Infrared (IR) | C=O Stretch (Aldehyde): Strong absorption band at ~1700-1710 cm⁻¹. C-F Stretches: Strong bands in the 1100-1350 cm⁻¹ region. C-O Stretch (Ether): Band around 1200-1300 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 204.039. Predicted Adducts: [M+H]⁺ at m/z 205.047, [M+Na]⁺ at m/z 227.029.[7] |
Chemical Reactivity and Synthetic Pathways
The reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is dictated by the interplay between its three key functional components: the aldehyde group, the trifluoromethyl group, and the methoxy group on the aromatic ring.
Causality of Reactivity:
-
Aldehyde Group: This is the primary site for nucleophilic attack. The inherent electrophilicity of the carbonyl carbon is significantly enhanced by the strong electron-withdrawing inductive effect of the meta-positioned trifluoromethyl group.[2][10] This makes the compound more reactive in reactions like aldol condensations, Wittig reactions, and reductive aminations compared to unsubstituted benzaldehyde.[10]
-
Aromatic Ring: The ring's reactivity towards electrophilic aromatic substitution is complex. The methoxy group is an activating, ortho-para director, while the trifluoromethyl group is a deactivating, meta director. The positions ortho and para to the methoxy group (C2, C4, C6) are therefore the most likely sites for substitution.
-
Trifluoromethyl Group: This group is exceptionally stable and generally unreactive under common synthetic conditions, a property that contributes to the metabolic stability of its derivatives in drug development.[3]
Caption: Reactivity profile of the molecule.
General Synthetic Approach
While multiple specific synthetic routes exist, a common and logical approach involves the oxidation of the corresponding alcohol, (3-methoxy-5-(trifluoromethyl)phenyl)methanol. This precursor can be prepared from commercially available starting materials.
Caption: General workflow for synthesis via oxidation.
Applications in Research and Drug Development
3-Methoxy-5-(trifluoromethyl)benzaldehyde serves as a high-value intermediate for synthesizing compounds with diverse biological activities.[1] Its utility is rooted in the advantageous properties conferred by the trifluoromethyl group.
-
Pharmaceutical Synthesis: The trifluoromethylphenyl moiety is a common feature in many modern pharmaceuticals. The -CF3 group can improve a drug candidate's metabolic stability by blocking sites susceptible to enzymatic oxidation, increase its lipophilicity to enhance membrane permeability, and improve binding selectivity to target proteins.[2][3][4] Derivatives of related trifluoromethyl benzaldehydes have been investigated for their potent antitumor effects.[11][12]
-
Agrochemical Development: Similar to pharmaceuticals, the inclusion of fluorinated groups is a key strategy in designing new pesticides and herbicides with enhanced efficacy and environmental stability.
-
Organic Synthesis: It is a key building block for constructing more complex molecular frameworks. Its aldehyde functionality allows for the straightforward introduction of new carbon-carbon and carbon-nitrogen bonds, enabling access to a wide array of chemical structures.[1]
Safety, Handling, and Storage
As a Senior Application Scientist, adherence to strict safety protocols is non-negotiable. All handling should be performed in accordance with the Safety Data Sheet (SDS).
-
Hazards: Causes skin irritation and serious eye irritation.[13][14] May also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15] All work should be conducted in a well-ventilated area or a chemical fume hood.[13]
-
Handling: Avoid breathing fumes, mist, or vapors.[13] Wash hands and any exposed skin thoroughly after handling.[14] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] Keep away from heat, sparks, and open flames.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong reducing agents.[14][16]
Experimental Protocols: A Self-Validating System
The following protocols describe standardized methods for verifying key physical properties.
Protocol 1: Determination of Melting Point
-
Rationale: To confirm the identity and purity of the solid compound. Impurities typically depress and broaden the melting range.
-
Apparatus: Capillary tubes, melting point apparatus.
-
Procedure:
-
Finely crush a small sample of the crystalline solid.
-
Pack a small amount (2-3 mm height) into a capillary tube sealed at one end.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). This range is the melting point.
-
Protocol 2: Spectroscopic Sample Preparation (NMR)
-
Rationale: To obtain high-resolution spectra for structural confirmation. Proper sample preparation is critical for data quality.
-
Apparatus: 5 mm NMR tube, volumetric flask, Pasteur pipette, analytical balance.
-
Procedure:
-
Weigh approximately 10-20 mg of 3-Methoxy-5-(trifluoromethyl)benzaldehyde directly into a clean, dry vial.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (TMS).
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4-5 cm).
-
Cap the NMR tube and wipe it clean before inserting it into the spectrometer.
-
Conclusion
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a synthetically valuable compound whose importance is underscored by the strategic combination of its functional groups. The electron-withdrawing trifluoromethyl group enhances the reactivity of the aldehyde while bestowing properties highly sought after in medicinal chemistry. Its well-defined structure and predictable reactivity make it an indispensable tool for researchers and scientists aiming to construct novel, high-value molecules. A comprehensive understanding of its physical, chemical, and safety profiles is paramount for its effective and safe utilization in the laboratory and beyond.
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The Strategic Utility of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in Modern Organic Synthesis: A Technical Guide
Introduction: A Uniquely Activated Aromatic Aldehyde
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 3-Methoxy-5-(trifluoromethyl)benzaldehyde has emerged as a highly valuable and versatile intermediate, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the unique and opposing electronic properties of its substituents: the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃).[1] This juxtaposition of electronic effects on the aromatic ring creates a nuanced reactivity profile, enhancing the aldehyde's electrophilicity while influencing the regioselectivity of further aromatic substitutions. The trifluoromethyl group, a well-known bioisostere, is particularly sought after in drug design for its ability to improve metabolic stability, enhance lipophilicity, and increase binding affinity to biological targets.[1] This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, offering both theoretical insights and practical, field-proven protocols for the research scientist.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 56723-86-5 | [2] |
| Molecular Formula | C₉H₇F₃O₂ | [2] |
| Molecular Weight | 204.15 g/mol | [2] |
| Appearance | Off-white to slight yellow solid | [2] |
| Boiling Point | 231.2 ± 40.0 °C (Predicted) | [2] |
| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [2] |
| LogP | 2.52650 | [2] |
Synthesis of the Building Block
The most common and reliable method for the preparation of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is through the selective oxidation of the corresponding benzyl alcohol. This approach prevents over-oxidation to the carboxylic acid, a common challenge with aromatic aldehydes. TEMPO-mediated oxidation provides a mild and efficient route.
Protocol 1: TEMPO-Mediated Oxidation of 3-Methoxy-5-(trifluoromethyl)benzyl Alcohol
This protocol is adapted from established procedures for the oxidation of substituted benzyl alcohols.[3][4]
Causality: The TEMPO (2,2,6,6-Tetracholine-1-piperidinyloxy) radical acts as a catalyst to selectively oxidize the primary alcohol. A stoichiometric oxidant, such as sodium hypochlorite (NaOCl), regenerates the active oxoammonium ion species from the hydroxylamine. The presence of a weak base like potassium carbonate neutralizes the HCl generated during the reaction, preventing acid-catalyzed side reactions.
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The Strategic Synthesis and Application of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among the myriad of fluorinated building blocks, 3-Methoxy-5-(trifluoromethyl)benzaldehyde stands out as a particularly valuable intermediate. Its unique trifluoromethyl and methoxy substitution pattern on the benzaldehyde scaffold imparts a desirable combination of lipophilicity, metabolic stability, and electronic properties to target molecules. This guide provides a comprehensive overview of the discovery, synthesis, and multifaceted applications of this compound, offering field-proven insights for professionals in drug development. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, can significantly enhance a molecule's metabolic stability and binding affinity to biological targets, characteristics highly sought after in the creation of novel therapeutics.[1]
Physicochemical Properties and Characterization
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a colorless solid with a distinct aromatic odor, widely utilized in organic synthesis.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 56723-86-5 | [3] |
| Molecular Formula | C₉H₇F₃O₂ | [4] |
| Molecular Weight | 204.15 g/mol | [4] |
| Boiling Point | 231.2 ± 40.0 °C (Predicted) | [2] |
| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 91.1 ± 22.2 °C (Predicted) | [2] |
| Refractive Index | 1.4830 | [2] |
Historical Context and Synthesis
The development of synthetic routes to trifluoromethylated benzaldehydes has been an area of significant interest for several decades. Early patents, such as one from 1939, described general methods for producing benzaldehydes containing trifluoromethyl groups.[5] More recent advancements have focused on improving efficiency, cost-effectiveness, and industrial applicability.
A common strategy for the synthesis of trifluoromethylated benzaldehydes involves the hydrolysis of precursor compounds. For instance, meta-trifluoromethyl benzaldehyde can be prepared from meta-xylene through a multi-step process involving chlorination and subsequent reaction with anhydrous hydrogen fluoride, followed by hydrolysis.[5] While a specific, seminal publication detailing the first synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is not prominently cited in the literature, its preparation can be logically inferred from established synthetic methodologies for analogous compounds.
A plausible and commonly employed synthetic pathway is illustrated below. This multi-step process highlights the strategic introduction of the key functional groups.
Caption: A plausible synthetic route to 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
Experimental Protocol: A Representative Synthesis
While various synthetic routes exist, a common laboratory-scale preparation involves the oxidation of the corresponding alcohol. The following is a representative, self-validating protocol:
Step 1: Oxidation of (3-Methoxy-5-(trifluoromethyl)phenyl)methanol
-
To a stirred solution of (3-Methoxy-5-(trifluoromethyl)phenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane, add an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
This protocol is a standard and reliable method for the oxidation of primary alcohols to aldehydes, ensuring a high yield of the desired product.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Methoxy-5-(trifluoromethyl)benzaldehyde lies in its application as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.[6]
This building block is particularly useful in the synthesis of compounds targeting various therapeutic areas, including:
-
Antitumor Agents: Derivatives of trifluoromethylated benzaldehydes have shown promise as potent antitumor agents. For example, they can be used to synthesize γ-butyrolactones with cytotoxic effects against various cancer cell lines.[7]
-
Cholinesterase Inhibitors: The unique electronic and steric properties of the 3-methoxy-5-(trifluoromethyl)phenyl moiety make it a valuable scaffold for the design of novel cholinesterase inhibitors for the potential treatment of neurodegenerative diseases.[1]
-
Agrochemicals: This compound also serves as a crucial intermediate in the development of advanced pesticides and herbicides, where the trifluoromethyl group contributes to increased efficacy.[1]
The general synthetic utility of trifluoromethylated benzaldehydes is depicted in the following workflow:
Caption: General workflow for the application of 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
Conclusion
3-Methoxy-5-(trifluoromethyl)benzaldehyde has solidified its position as a high-value intermediate in the field of drug discovery and development. Its unique structural features provide a powerful tool for medicinal chemists to fine-tune the properties of lead compounds, ultimately leading to the development of safer and more effective therapeutics. As research continues to uncover new applications and synthetic methodologies, the importance of this versatile building block is set to grow, further driving innovation in the pharmaceutical and agrochemical industries.
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ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Organic Syntheses Procedure. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling and Storage of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
This guide provides comprehensive safety protocols and handling procedures for 3-Methoxy-5-(trifluoromethyl)benzaldehyde, a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Compound: Physicochemical and Hazard Profile
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in the synthesis of various target molecules, including potential pharmaceutical agents. A thorough understanding of its properties is the foundation of its safe handling.
Key Physicochemical Data:
| Property | Value |
| CAS Number | 56723-86-5 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Appearance | Varies; may be a solid or liquid |
| Storage Temperature | Room Temperature |
The physical state and other properties may vary by supplier and purity.
GHS Hazard Identification and Classification:
This compound is classified as hazardous. The primary concerns are irritation to the skin, eyes, and respiratory system.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
It is imperative to handle this chemical with the appropriate precautions to mitigate these risks.
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is non-negotiable when working with 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
Engineering Controls:
-
Ventilation: All handling of this compound should occur in a well-ventilated area.[1][2][3] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.[1][2][3] Regular testing of this equipment is essential to ensure its functionality in an emergency.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following represents the minimum required PPE:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent contact with the eyes.[1][2][3]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Nitrile rubber is a common and effective choice, but it is crucial to consult the glove manufacturer's compatibility data for the specific glove type and thickness.[4]
-
Lab Coat: A full-length laboratory coat should be worn to protect street clothing and minimize skin exposure.
-
-
Respiratory Protection: If working outside of a fume hood where inhalation of vapors or dust is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5]
The following diagram illustrates the workflow for ensuring adequate personal protection:
Caption: Personal Protective Equipment (PPE) selection workflow.
Standard Operating Procedures: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for maintaining a safe working environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1]
-
Keep the container tightly closed when not in use.[1][2] The compound may be air-sensitive, so storing under an inert atmosphere (e.g., nitrogen) is a good practice.[1]
Handling and Use:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Spill Management:
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Control and Contain: If safe to do so, prevent further spread of the spill. For liquid spills, use an inert absorbent material like vermiculite or sand.[6] For solid spills, carefully sweep up the material to avoid generating dust.
-
Cleanup: Collect the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleanup materials should also be disposed of as hazardous waste.[7]
The following diagram outlines the spill response protocol:
Caption: Spill response workflow for 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
Waste Disposal:
All waste containing 3-Methoxy-5-(trifluoromethyl)benzaldehyde must be treated as hazardous waste.
-
Segregation: Collect all waste, including unused product and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container.[7]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[7]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor, in accordance with local, state, and federal regulations.[7]
Emergency Procedures: First Aid
In the event of an exposure, immediate first aid is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Conclusion
The safe handling and storage of 3-Methoxy-5-(trifluoromethyl)benzaldehyde are paramount for the protection of laboratory personnel and the environment. By adhering to the principles of robust engineering controls, consistent use of appropriate personal protective equipment, and diligent following of established standard operating procedures, researchers can confidently and safely utilize this important chemical intermediate in their work.
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Topic: The Heightened Reactivity of the Aldehyde Group in Trifluoromethylated Benzaldehydes: A Mechanistic and Practical Exploration
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (–CF3) group into benzaldehyde scaffolds is a powerful tool in modern organic synthesis, profoundly amplifying the reactivity of the aldehyde functionality. This guide elucidates the fundamental electronic principles governing this phenomenon and provides actionable experimental protocols for its quantification and exploitation. The potent electron-withdrawing nature of the –CF3 group dramatically increases the electrophilicity of the carbonyl carbon, accelerating rates of nucleophilic addition and influencing the outcomes of oxidation and reduction reactions. Understanding these nuanced effects is critical for professionals in drug discovery and materials science, where trifluoromethylated aromatics are indispensable building blocks.[1][2] This document serves as a technical resource, bridging theoretical concepts with practical, validated methodologies.
The Electronic Influence of the Trifluoromethyl Group
The aldehyde functional group is intrinsically electrophilic due to the polarization of the carbon-oxygen double bond. However, its reactivity can be finely tuned by substituents on the aromatic ring.[3] The trifluoromethyl group stands out as one of the most powerful electron-withdrawing groups used in structural organic chemistry, primarily through a strong negative inductive effect (–I).[4][5]
Inductive Effect and Positional Isomerism
The three highly electronegative fluorine atoms in the –CF3 group pull electron density away from the benzene ring. This effect is transmitted through the sigma bonds of the ring to the aldehyde group, withdrawing electron density from the carbonyl carbon and increasing its partial positive charge (δ+).[1][3] This renders the aldehyde significantly more susceptible to attack by nucleophiles.[6][7]
The position of the –CF3 group on the benzaldehyde ring is a critical determinant of the magnitude of this effect.[8] The impact on electrophilicity can be quantitatively compared using Hammett substituent constants (σ), which measure the electronic influence of a substituent.
-
Para-position (4-CF3): The –CF3 group exerts its maximum electron-withdrawing effect from the para position. This is due to the combination of a strong inductive effect (–I) and a weak electron-withdrawing resonance effect (–M).[8] It has a correspondingly large positive Hammett constant (σp = +0.54), indicating strong electron withdrawal.
-
Meta-position (3-CF3): From the meta position, the effect is almost exclusively inductive.[8] While still strongly activating compared to unsubstituted benzaldehyde, the effect is less pronounced than from the para position (σm = +0.43).
-
Ortho-position (2-CF3): The ortho position provides a strong inductive effect similar to the para position. However, potential steric hindrance from the bulky –CF3 group can influence the approach of nucleophiles to the aldehyde, adding a layer of complexity to reactivity predictions.[6]
Based on these electronic principles, the general order of reactivity for trifluoromethylated benzaldehydes in nucleophilic addition reactions is predicted to be: 4-(Trifluoromethyl)benzaldehyde > 3-(Trifluoromethyl)benzaldehyde > Benzaldehyde .[8]
Caption: Inductive effect of the para-CF3 group.
Quantitative Comparison Using Hammett Constants
The Hammett equation provides a framework for quantifying the electronic impact of substituents on reaction rates and equilibria. The positive σ values for the –CF3 group confirm its electron-withdrawing nature and predict accelerated rates for reactions that build up negative charge in the transition state, such as nucleophilic addition.
| Substituent Position | Hammett Constant (σ) | Predicted Effect on Aldehyde Electrophilicity |
| para (-CF3) | +0.54 | Strongest Increase |
| meta (-CF3) | +0.43 | Strong Increase |
| para (-CH3) | -0.17 | Decrease |
| para (-OCH3) | -0.27 | Strong Decrease |
| Data sourced from established physical organic chemistry literature. |
Consequences for Chemical Reactivity
The enhanced electrophilicity of trifluoromethylated benzaldehydes has profound implications for their behavior in common organic transformations.
Nucleophilic Addition Reactions
This class of reactions is the most significantly impacted. The rate of nucleophilic attack is highly sensitive to the electrophilicity of the carbonyl carbon.[8]
-
Hydrate and Hemiacetal Formation: In the presence of water or alcohols, aldehydes exist in equilibrium with their corresponding hydrates or hemiacetals. For trifluoromethylated benzaldehydes, this equilibrium is shifted significantly toward the hydrate/hemiacetal form. This is a direct consequence of the –CF3 group stabilizing the electron-rich sp3-hybridized product relative to the electron-deficient sp2-hybridized aldehyde. The stability of trifluoroacetaldehyde hydrate is a well-documented example of this effect.[9][10]
-
Wittig and Related Reactions: Reactions like the Wittig reaction, which convert aldehydes to alkenes, generally proceed faster with more electrophilic aldehydes.[8][11] Trifluoromethylated benzaldehydes are excellent substrates for these transformations, often leading to higher yields and faster reaction times compared to their non-fluorinated analogs.[12]
-
Organometallic Additions: The addition of Grignard or organolithium reagents is similarly accelerated. The highly electrophilic carbonyl carbon provides a favorable site for the nucleophilic carbon of the organometallic reagent to attack.
Caption: Nucleophilic addition to a CF3-benzaldehyde.
Oxidation and Reduction
-
Reduction: The electron-deficient nature of the carbonyl group makes it an excellent hydride acceptor. Reductions using nucleophilic reducing agents like sodium borohydride (NaBH4) are generally faster for trifluoromethylated benzaldehydes than for electron-neutral or electron-rich benzaldehydes.
-
Oxidation: The conversion of an aldehyde to a carboxylic acid is a common transformation. While the aldehyde carbon is highly electrophilic, the rate-limiting step in many oxidation mechanisms involves attack at the aldehydic C-H bond. However, over-oxidation is a frequent challenge during the synthesis of these aldehydes from their corresponding primary alcohols, indicating that once formed, the aldehyde is readily oxidized under many conditions.[13] The use of mild, selective oxidizing agents like pyridinium chlorochromate (PCC) or conditions for a Swern oxidation is crucial to isolate the aldehyde product efficiently.[13]
Field-Validated Experimental Protocols
The following protocols are designed as self-validating systems to quantitatively demonstrate the principles discussed. They include direct comparisons to an internal standard (unsubstituted benzaldehyde), providing robust and unambiguous results.
Protocol: Comparative Analysis of Hydrate Formation by ¹H NMR
This experiment quantifies the equilibrium between the aldehyde and its hydrate, providing a direct measure of the carbonyl's electrophilicity.
Methodology:
-
Sample Preparation: Prepare two NMR tubes.
-
Tube A (Test): Accurately weigh 17.4 mg (0.1 mmol) of 4-(trifluoromethyl)benzaldehyde into the tube.
-
Tube B (Control): Accurately weigh 10.6 mg (0.1 mmol) of benzaldehyde into the tube.
-
-
Solvent Addition: To each tube, add 0.6 mL of a 1:1 (v/v) mixture of acetone-d6 and deuterium oxide (D₂O). Acetone-d6 ensures solubility, while D₂O is the source of the hydrating water.
-
Equilibration: Cap and gently shake each tube to dissolve the contents. Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for 30 minutes.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (e.g., d1 = 30s) to allow for accurate integration.
-
Data Analysis:
-
Identify the signals for the aldehydic proton (–CHO, typically ~10 ppm) and the hydrate proton (–CH(OD)₂, typically ~5.5-6.0 ppm).
-
Carefully integrate both signals.
-
Calculate the equilibrium constant (K_eq) for hydrate formation using the formula: K_eq = [Hydrate] / [Aldehyde], where the concentrations are proportional to the integral values.
-
-
Interpretation: A significantly larger K_eq value for 4-(trifluoromethyl)benzaldehyde compared to benzaldehyde provides quantitative proof of its higher carbonyl electrophilicity.
Protocol: Competitive Reduction Assay
This protocol provides a clear, competitive demonstration of relative reactivity by forcing two aldehydes to compete for a limited amount of reducing agent.
Caption: Workflow for the competitive reduction assay.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous tetrahydrofuran (THF). Add 1.0 equivalent of 4-(trifluoromethyl)benzaldehyde and 1.0 equivalent of benzaldehyde. Stir to mix and cool the solution to 0 °C in an ice bath.
-
Reducing Agent: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 0.5 equivalents) in a small amount of anhydrous THF.
-
Reaction Execution: Add the NaBH₄ solution dropwise to the stirred aldehyde mixture over 10 minutes. It is critical to use a substoichiometric amount of the reducing agent to ensure competition.
-
Quenching: After stirring for an additional 30 minutes at 0 °C, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative ¹H NMR.
-
Interpretation: The product ratio of 4-(trifluoromethyl)benzyl alcohol to benzyl alcohol will be greater than 1, directly reflecting the faster rate of reduction of the more electrophilic trifluoromethylated benzaldehyde.
Applications in Synthesis
The unique reactivity profile of trifluoromethylated benzaldehydes makes them exceptionally valuable building blocks.
-
Medicinal Chemistry: The –CF3 group is a bioisostere for various functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][14][15] The aldehyde handle allows for its facile incorporation into complex molecular scaffolds via reactions like reductive amination, aldol condensations, and Wittig reactions.[12][16]
-
Materials Science: The thermal stability and chemical resistance imparted by the –CF3 group are highly desirable properties for advanced polymers and coatings.[1][2] The aldehyde functionality provides a reactive site for polymerization or for grafting onto surfaces.
Conclusion
The trifluoromethyl group acts as a powerful "electron sink," dramatically enhancing the electrophilic character of the aldehyde group in benzaldehyde derivatives. This effect, which can be rationalized by fundamental principles of physical organic chemistry and quantified by Hammett constants, leads to significantly accelerated rates of nucleophilic addition. This heightened reactivity is not merely a theoretical curiosity; it is a reliable and exploitable phenomenon that synthetic chemists can leverage to construct complex molecules efficiently. The provided experimental protocols offer robust methods to validate and quantify this reactivity, empowering researchers in drug discovery and materials science to make informed decisions in their synthetic designs.
References
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- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
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- Mague, J. T. (2019). Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. ChemRxiv.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates.
- Autech Industry Co., Ltd. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications.
- Allen, C. F., et al. (n.d.). Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC - NIH.
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- ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional groups.
- ResearchGate. (n.d.). Table 3 . Nucleophilic Trifluoromethylation of Carbonyl Compounds 2....
- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]
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Methodological & Application
Synthesis of derivatives from 3-Methoxy-5-(trifluoromethyl)benzaldehyde
An In-Depth Guide to the Synthesis of Bioactive Derivatives from 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
3-Methoxy-5-(trifluoromethyl)benzaldehyde has emerged as a cornerstone building block in modern medicinal chemistry. Its strategic importance lies in the synergistic combination of the methoxy (-OCH₃) group, a hydrogen bond acceptor and electron-donating group, and the trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety that significantly enhances metabolic stability, lipophilicity, and binding affinity of derivative compounds.[1][2] This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis of key derivatives, including Schiff bases and chalcones. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating novel molecular entities with therapeutic potential.
The Strategic Importance of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in Drug Design
The aldehyde functional group offers a versatile handle for a multitude of chemical transformations, while the substituted phenyl ring serves as a critical pharmacophore. The trifluoromethyl group, in particular, is a key tool in the medicinal chemist's arsenal for optimizing drug candidates. By replacing hydrogen atoms or other functional groups, the -CF₃ moiety can block metabolic hotspots, deactivate aromatic rings towards oxidative metabolism, and increase the half-life of a drug.[2] This often leads to improved pharmacokinetic profiles and lower required dosages.[2] The meta-positioning of the methoxy and trifluoromethyl groups creates a unique electronic and steric environment, making this benzaldehyde derivative an ideal starting material for creating diverse molecular libraries targeting critical disease pathways, especially in oncology and inflammatory diseases.[1][3]
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by their azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde.[4] These compounds are not only crucial intermediates for the synthesis of various heterocyclic rings but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The formation of the imine bond is a reversible reaction and is typically catalyzed by an acid to facilitate the dehydration step.[4]
General Synthetic Workflow for Schiff Bases
The workflow involves the direct condensation of the aldehyde with a primary amine, followed by purification of the resulting imine.
Figure 1: General workflow for Schiff base synthesis.
Detailed Protocol: Synthesis of (E)-N-(Aryl)-1-(3-methoxy-5-(trifluoromethyl)phenyl)methanimine
This protocol describes a general method for synthesizing Schiff bases from 3-Methoxy-5-(trifluoromethyl)benzaldehyde and various primary aniline derivatives.
Materials:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Substituted Aniline (e.g., 3-methoxy-5-(trifluoromethyl)aniline)[6]
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq.) in absolute ethanol (approx. 20-30 mL).
-
To this solution, add the selected primary aniline derivative (1.0-1.1 eq.). Stir the mixture until all solids are dissolved.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate).
-
After the reaction is complete (typically 3-5 hours, as indicated by the disappearance of the starting aldehyde spot on TLC), remove the heat source and allow the mixture to cool to room temperature.[6]
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure Schiff base.
Data Summary: Representative Schiff Base Derivatives
| Primary Amine Reactant | Resulting Schiff Base Structure | Potential Application Area |
| 3-Methoxy-5-(trifluoromethyl)aniline | (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol (if starting with 2,3-dihydroxybenzaldehyde) | Chemical specialties, Dyes[6] |
| Aniline | N-(3-methoxy-5-(trifluoromethyl)benzylidene)aniline | General intermediate |
| 4-Chloroaniline | 4-Chloro-N-(3-methoxy-5-(trifluoromethyl)benzylidene)aniline | Antimicrobial, Anticancer[7] |
Synthesis of Chalcone Derivatives
Chalcones are bi-cyclic compounds belonging to the flavonoid family, featuring an α,β-unsaturated carbonyl system that links two aromatic rings.[8] They are synthesized via a Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and a ketone.[8] Chalcone derivatives are of significant interest due to their wide range of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][9]
General Synthetic Workflow for Chalcones
The Claisen-Schmidt condensation is a robust method for creating the core chalcone scaffold.
Figure 2: Claisen-Schmidt condensation workflow for chalcone synthesis.
Detailed Protocol: Synthesis of (E)-1-(Aryl)-3-(3-methoxy-5-(trifluoromethyl)phenyl)prop-2-en-1-one
This protocol provides a general and effective base-catalyzed method for chalcone synthesis.
Materials:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Hydroxyacetophenone)
-
Rectified Spirit or Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), aqueous solution (e.g., 40%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq., 0.01 mol) and the chosen substituted acetophenone (1.0 eq., 0.01 mol) in approximately 10-20 mL of ethanol.[10]
-
Cool the flask in an ice bath to maintain a temperature between 20-25°C.[8][10]
-
While stirring vigorously, add a 40% aqueous solution of NaOH or KOH dropwise to the mixture. The strong base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion which then attacks the aldehyde. Continue stirring for 4-5 hours at room temperature.[8][10]
-
Monitor the reaction's progress using TLC. The formation of a new, less polar spot (the chalcone) and the consumption of the aldehyde indicate the reaction is proceeding.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.[8]
-
Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This step neutralizes the excess base and protonates the phenoxide intermediate, causing the chalcone product to precipitate out of the aqueous solution.[8]
-
Collect the precipitated crude chalcone by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone derivative.[10]
Data Summary: Representative Chalcone Derivatives
| Acetophenone Reactant | Resulting Chalcone Structure | Potential Application Area |
| Acetophenone | (E)-1-phenyl-3-(3-methoxy-5-(trifluoromethyl)phenyl)prop-2-en-1-one | Anticancer[9] |
| 4'-Hydroxyacetophenone | (E)-1-(4-hydroxyphenyl)-3-(3-methoxy-5-(trifluoromethyl)phenyl)prop-2-en-1-one | HIF-1 Inhibitor, Anticancer[1] |
| 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(3-methoxy-5-(trifluoromethyl)phenyl)prop-2-en-1-one | Antimicrobial[10] |
Conclusion
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a highly valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. The detailed protocols provided for the synthesis of Schiff bases and chalcones offer reliable and reproducible methods for generating novel derivatives. By understanding the mechanistic principles behind these transformations, researchers can strategically modify reaction conditions and reactants to build diverse chemical libraries for screening in drug discovery programs, particularly in the pursuit of new anticancer and antimicrobial agents.
References
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- 3-(Trifluoromethyl)
- A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry. Benchchem.
- Synthesis of Chalcones with Anticancer Activities. PMC - NIH.
- SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols for Researchers. Benchchem.
- Synthesis of Schiff Bases from 3,5-Dimethylbenzaldehyde: Application Notes and Protocols for Researchers. Benchchem.
- Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. ijstr.
- (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol.
- Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR.
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Application Notes and Protocols for the Reductive Amination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry landscapes. Its prominence is attributed to its efficiency and reliability in constructing carbon-nitrogen bonds, a fundamental linkage in a vast array of biologically active molecules.[1][2][3] The reaction's operational simplicity and the wide availability of starting materials make it an indispensable tool for drug discovery and development.[2][4]
This guide focuses on the reductive amination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. The trifluoromethyl (CF₃) group is a well-established pharmacophore, known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the amine derivatives of this aldehyde are of considerable interest for the synthesis of novel therapeutics. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and critical insights into the practical execution of this vital synthetic transformation.
Mechanistic Insights: The Pathway to C-N Bond Formation
The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence within a single reaction vessel.[5][6][7] The process begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a transient hemiaminal intermediate.[6][8] This intermediate then undergoes dehydration to form an imine (in the case of a primary amine) or an iminium ion (with a secondary amine).[5][6][7] The equilibrium of this step is often driven towards the imine/iminium ion by the removal of water, although in many modern protocols, the reaction proceeds efficiently without the need for a separate dehydrating agent.[4]
A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to yield the final, more substituted amine product.[6][9] The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough to not significantly reduce the starting aldehyde but is reactive enough to efficiently reduce the in-situ generated imine or iminium ion.[8][10]
Caption: General workflow of a one-pot reductive amination reaction.
Reagent Selection: The Superiority of Sodium Triacetoxyborohydride (STAB)
Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃).[11] However, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation due to its mildness, selectivity, and broad substrate scope.[5][12][13]
Unlike the more reactive NaBH₄, STAB does not readily reduce aldehydes and ketones at neutral or slightly acidic pH, thus minimizing the formation of the corresponding alcohol byproduct.[11][13] The electron-withdrawing effect of the three acetoxy groups attenuates the reactivity of the borohydride, making it highly selective for the reduction of the protonated imine (iminium ion), which is more electrophilic than the starting carbonyl.[12] This selectivity allows for a "direct" or "in-situ" reductive amination, where the aldehyde, amine, and reducing agent can all be combined in a single step, simplifying the experimental procedure.[5][8]
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines/iminium ions.[12][13] Tolerates a wide range of functional groups.[12] High yields and fewer side products.[5] | Moisture sensitive.[11] More expensive than NaBH₄. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[5][11] |
| Sodium Cyanoborohydride (NaCNBH₃) | Mild reducing agent. Not water-sensitive.[11] | Highly toxic and generates toxic hydrogen cyanide (HCN) gas upon acidification.[10] | Methanol (MeOH), Ethanol (EtOH).[11] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde/ketone.[11] Typically requires a two-step procedure (pre-formation of the imine).[11] | Methanol (MeOH), Ethanol (EtOH).[11] |
Experimental Protocol: Reductive Amination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde with Benzylamine
This protocol details the synthesis of N-((3-methoxy-5-(trifluoromethyl)phenyl)methyl)benzenamine, a representative secondary amine, using sodium triacetoxyborohydride.
Materials:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
Caption: Step-by-step experimental workflow for the reductive amination.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Amine Addition: To the stirred solution, add benzylamine (1.0-1.1 eq). Allow the mixture to stir at room temperature for 15-30 minutes to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of DCM or ethyl acetate.
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-((3-methoxy-5-(trifluoromethyl)phenyl)methyl)benzenamine.
Safety and Handling Precautions
-
Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive reagent.[11] It should be handled under an inert atmosphere and stored in a tightly sealed container in a cool, dry place.[14][15] Upon contact with water or humid air, it can release acetic acid.[16] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this reagent.[14][17]
-
Solvents: Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled in a well-ventilated fume hood.
-
Quenching: The quenching step should be performed slowly and carefully, as the reaction of excess borohydride with aqueous acid or bicarbonate can result in the evolution of hydrogen gas.
Conclusion
The reductive amination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of a variety of secondary and tertiary amines. The mild reaction conditions, high yields, and operational simplicity make this protocol particularly well-suited for applications in drug discovery and development. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize valuable amine derivatives for their research programs.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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Myers, A. G. (n.d.). Chemistry 115: Reductive Amination. Harvard University. Retrieved from [Link]
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Wikipedia. (2023, October 29). Sodium triacetoxyborohydride. In Wikipedia. Retrieved from [Link]
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Loba Chemie. (2017, June 6). Safety Data Sheet: SODIUM TRIACETOXY BOROHYDRIDE For Synthesis. Retrieved from [Link]
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Tarasov, A. A., & Vil', V. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from [Link]
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Singh, R., & Kumar, V. (2020). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 51(44). [Link]
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Khan, I., & Ali, S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 133-154. [Link]
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The ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]
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Le-Criox, M. L., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
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Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1801. [Link]
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Ghorai, M. K., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. The Journal of Organic Chemistry, 81(6), 2231–2241. [Link]
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Schellenberg, K. A. (1963). The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction. The Journal of Organic Chemistry, 28(11), 3259–3261. [Link]
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MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Benzyl α-Trifluoromethylthioamide from N-Acylpyrazoles under Flow Conditions. Retrieved from [Link]
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PubChem. (n.d.). N-Benzyl-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: Strategic Synthesis of Novel Chalcones via Aldol Condensation of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive exploration of the Aldol condensation, specifically the Claisen-Schmidt variant, utilizing 3-Methoxy-5-(trifluoromethyl)benzaldehyde as a key electrophilic precursor. The presence of a methoxy group (electron-donating by resonance) and a trifluoromethyl group (strongly electron-withdrawing by induction) on the aromatic ring presents a unique electronic landscape that modulates the reactivity of the aldehyde. This guide elucidates the underlying reaction mechanism, offers detailed, field-proven experimental protocols for synthesizing α,β-unsaturated ketones (chalcones), and discusses the causality behind critical experimental choices. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are focused on creating complex molecular architectures with potential pharmacological applications.
Scientific Background & Rationale
The Aldol condensation is a cornerstone of C-C bond formation in organic chemistry, enabling the construction of β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl systems.[1][2] The Claisen-Schmidt condensation, a crossed-aldol reaction between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde, is a particularly robust method for synthesizing chalcones.[3][4]
1.1. The Unique Reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
The substrate, 3-Methoxy-5-(trifluoromethyl)benzaldehyde, is a bespoke building block for advanced synthesis. Its reactivity is governed by the opposing electronic effects of its substituents:
-
Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, it enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack by an enolate, favoring the forward reaction.[5]
-
Methoxy (-OCH₃) Group: This group is electron-donating through resonance, which would typically decrease the electrophilicity of the carbonyl. However, its meta position relative to the aldehyde group minimizes this resonance effect on the carbonyl carbon itself, with its inductive electron-withdrawing nature having a more localized influence.
The net effect is a highly reactive aromatic aldehyde, primed for efficient condensation. The resulting chalcone scaffold incorporates the trifluoromethyl group, a valued pharmacophore known to enhance metabolic stability and cell permeability, and the methoxy group, a common feature in many bioactive natural products.[5][6]
1.2. Significance of Chalcone Derivatives
Chalcones are not merely synthetic intermediates; they are a class of open-chain flavonoids that exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] The specific chalcones derived from this protocol are of significant interest in drug discovery programs.[9]
Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation
The reaction proceeds via a three-step mechanism under basic conditions: (1) enolate formation, (2) nucleophilic attack, and (3) dehydration.[1][10]
-
Enolate Formation: A strong base (e.g., OH⁻) abstracts an acidic α-hydrogen from the ketone partner (e.g., acetophenone) to form a resonance-stabilized enolate ion. This is the rate-determining step.
-
Nucleophilic Attack: The nucleophilic enolate attacks the highly electrophilic carbonyl carbon of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, forming a tetrahedral alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated by a solvent molecule (e.g., water) to yield a β-hydroxy ketone (the aldol adduct). This adduct readily undergoes base-catalyzed dehydration (an E1cB mechanism) upon heating to form the final, highly conjugated α,β-unsaturated ketone (chalcone), which is often a thermodynamically favored product.[11]
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Application Notes & Protocols: The Strategic Utility of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in Medicinal Chemistry
Abstract
This guide provides an in-depth technical overview of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, a key building block in modern medicinal chemistry. We explore the causality behind its strategic implementation in drug design, focusing on the synergistic effects of the methoxy and trifluoromethyl substituents. These groups impart desirable physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This document details the application of this aldehyde in the synthesis of potent therapeutic agents, with a specific focus on the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors. A comprehensive, field-proven protocol for a key synthetic transformation—diastereoselective reductive amination—is provided, demonstrating its practical application in constructing complex pharmaceutical intermediates.
Introduction: A Building Block of Strategic Importance
In the landscape of drug discovery, the selection of starting materials is a critical determinant of a program's success. 3-Methoxy-5-(trifluoromethyl)benzaldehyde has emerged as a high-value intermediate due to the unique and complementary properties conferred by its two key functional groups.
-
The Trifluoromethyl (-CF3) Group: This moiety is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can dramatically improve a drug candidate's profile.[2][3] Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This often leads to an increased half-life and improved pharmacokinetic profile.
-
Increased Binding Affinity: The -CF3 group can engage in favorable non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, thereby enhancing binding potency.
-
Improved Lipophilicity & Permeability: By increasing the overall lipophilicity of a molecule, the -CF3 group can improve its ability to cross cellular membranes, a crucial factor for oral bioavailability and targeting intracellular proteins.[2][3]
-
-
The Methoxy (-OCH3) Group: Positioned meta to the aldehyde, the methoxy group acts as an electronic modulator and a potential hydrogen bond acceptor. It can influence the reactivity of the aromatic ring and provide an additional point of interaction with biological targets.
The combination of these groups on a versatile benzaldehyde scaffold creates a powerful tool for chemists to synthesize diverse and complex molecules with tailored pharmacological properties.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde |
| CAS Number | 86723-86-5 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Appearance | Off-white to light yellow solid |
| SMILES | COC1=CC(=CC(=C1)C(F)(F)F)C=O |
| InChI Key | GAHAVZIKRCECQH-UHFFFAOYSA-N |
Core Application: Synthesis of Epigenetic Modulators - LSD1 Inhibitors
A prominent application of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is in the synthesis of inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin-dependent enzyme that plays a critical role in gene transcription by demethylating histone H3 on lysines 4 and 9 (H3K4me1/2, H3K9me1/2).[4][5] Its overexpression is implicated in various cancers, including acute myeloid leukemia (AML) and neuroblastoma, making it a high-priority therapeutic target.[3][6]
Many potent LSD1 inhibitors are based on a tranylcypromine scaffold, an irreversible inhibitor that forms a covalent adduct with the enzyme's FAD cofactor.[3][7][8] More recent developments have focused on creating highly selective, potent, and reversible or irreversible inhibitors. The 3-methoxy-5-(trifluoromethyl)phenyl moiety is a key feature in several advanced LSD1 inhibitors, such as Iadademstat (ORY-1001), a potent and selective covalent inhibitor that has entered clinical trials.[6][9][10]
The synthesis of these complex inhibitors often relies on the coupling of the 3-Methoxy-5-(trifluoromethyl)benzaldehyde-derived fragment with a suitable amine core, typically via reductive amination.
Detailed Protocol: Diastereoselective Reductive Amination
This protocol describes the synthesis of a key chiral diamine intermediate, a precursor for potent LSD1 inhibitors like Iadademstat (ORY-1001), via a direct reductive amination.[9] The reaction couples 3-Methoxy-5-(trifluoromethyl)benzaldehyde with a chiral diaminocyclohexane.
Objective: To synthesize N¹-((3-methoxy-5-(trifluoromethyl)phenyl)methyl)cyclohexane-1,2-diamine in a diastereoselective manner.
Materials and Reagents:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq)
-
(1R,2S)-1,2-Diaminocyclohexane (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[11]
-
Dichloromethane (DCM), anhydrous (to make 0.2 M solution)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line
-
TLC plates (silica gel 60 F₂₅₄), ethyl acetate/hexanes mobile phase, UV lamp, potassium permanganate stain
Experimental Workflow:
Procedure:
-
Imine Formation: To a dry round-bottom flask under an argon atmosphere, add 3-Methoxy-5-(trifluoromethyl)benzaldehyde (e.g., 1.00 g, 4.90 mmol, 1.0 eq). Dissolve it in anhydrous dichloromethane (25 mL).
-
Add (1R,2S)-1,2-Diaminocyclohexane (e.g., 0.61 g, 5.39 mmol, 1.1 eq) to the solution. The use of a meso diamine with a C2 axis of symmetry helps control the stereochemical outcome.
-
Stir the resulting solution at room temperature for 30-60 minutes. This allows for the formation of the intermediate imine/iminium ion. The reaction is typically favored due to the electrophilicity of the aldehyde.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 1.56 g, 7.35 mmol, 1.5 eq) to the stirring mixture in portions over 10 minutes. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.[11][12]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 16 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The aldehyde spot should disappear, and a new, more polar spot corresponding to the product amine should appear. Visualize with a UV lamp and by staining with potassium permanganate.
-
Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine all organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to afford the pure product.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure, purity, and diastereomeric ratio. The expected outcome is the preferential formation of one diastereomer due to the directing effect of the chiral amine.
Quantitative Data: Biological Activity of Derived Inhibitors
The utility of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is validated by the high potency of the final compounds. The table below presents representative biological activity data for LSD1 inhibitors containing the core moiety derived from this aldehyde.
| Compound | Target | Assay Type | IC₅₀ Value | Cell Line | Reference |
| Iadademstat (ORY-1001) | LSD1/KDM1A | Biochemical Assay | < 20 nM | N/A | [6] |
| Iadademstat (ORY-1001) | LSD1/KDM1A | Cell Differentiation | Sub-nanomolar | MLL-AML cells | [9] |
| Tranylcypromine Analog | LSD1 | Biochemical Assay | 5 nM | U937 AML | [5] |
| Tranylcypromine Analog | MAO-B | Biochemical Assay | 820 nM | N/A | [5] |
Note: Data is representative of compounds synthesized using the 3-methoxy-5-(trifluoromethyl)phenyl moiety or closely related analogs.
Conclusion and Future Perspectives
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a strategically designed building block that provides a direct route to incorporating key pharmacophoric elements into drug candidates. Its application in the synthesis of potent LSD1 inhibitors for oncology highlights its value in modern drug discovery. The predictable reactivity of the aldehyde group in transformations like reductive amination, combined with the beneficial properties of the trifluoromethyl and methoxy substituents, ensures its continued use in the development of next-generation therapeutics targeting a range of diseases. Future exploration will likely involve its use in creating diverse molecular libraries for screening against other emerging therapeutic targets.
References
- Google Patents. WO2011131576A1 - Tranylcypromine derivatives as inhibitors of histone demethylase lsd1 and/or lsd2.
-
The Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available from: [Link]
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Elsevier. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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National Center for Biotechnology Information. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Available from: [Link]
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PubChemLite. 3-methoxy-5-(trifluoromethyl)benzaldehyde (C9H7F3O2). Available from: [Link]
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PubMed. Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity. Available from: [Link]
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ResearchGate. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Available from: [Link]
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]
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Wiley Online Library. Highly Enantioselective Hydrogen-Transfer Reductive Amination. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Taylor & Francis Online. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Available from: [Link]
-
ResearchGate. (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol. Available from: [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]
-
PubMed. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Available from: [Link]
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Application of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in Agrochemical Synthesis
Introduction: The Strategic Advantage of Fluorination and Methoxylation in Agrochemical Design
The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles has led to the strategic incorporation of fluorine-containing functional groups in modern agrochemical design. The trifluoromethyl (-CF3) group, in particular, has proven to be a cornerstone in the development of next-generation herbicides, fungicides, and insecticides.[1][2][3] Its potent electron-withdrawing nature and high lipophilicity contribute to increased metabolic stability and enhanced binding affinity to target enzymes.[1][2][4]
3-Methoxy-5-(trifluoromethyl)benzaldehyde emerges as a highly versatile and valuable building block in this context. The presence of both the trifluoromethyl group and a methoxy (-OCH3) group on the aromatic ring provides a unique combination of electronic and steric properties. The methoxy group, an electron-donating group, can influence the reactivity of the aromatic ring and provide additional points for metabolic activity or target interaction. This dual functionalization makes 3-Methoxy-5-(trifluoromethyl)benzaldehyde a key intermediate for the synthesis of a diverse array of complex agrochemical scaffolds.
This technical guide provides an in-depth exploration of the applications of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in the synthesis of various classes of agrochemicals. We will delve into detailed synthetic protocols, discuss the rationale behind the synthetic strategies, and present the biological significance of the resulting compounds.
Core Synthetic Applications: A Gateway to Diverse Agrochemicals
3-Methoxy-5-(trifluoromethyl)benzaldehyde serves as a linchpin for the synthesis of a wide range of agrochemical classes, including fungicides, herbicides, and potentially insecticides. Its aldehyde functionality provides a reactive handle for a multitude of organic transformations, allowing for the construction of complex molecular architectures.
Synthesis of Fungicidal Chalcones via Claisen-Schmidt Condensation
Chalcones, or α,β-unsaturated ketones, are well-established precursors to various bioactive heterocyclic compounds and have demonstrated significant antimicrobial and antifungal activities. The Claisen-Schmidt condensation of 3-Methoxy-5-(trifluoromethyl)benzaldehyde with an appropriate acetophenone derivative provides a straightforward route to trifluoromethyl- and methoxy-substituted chalcones.
Protocol 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-methoxy-5-(trifluoromethyl)phenyl)prop-2-en-1-one
This protocol details the base-catalyzed condensation of 3-Methoxy-5-(trifluoromethyl)benzaldehyde with 4-hydroxyacetophenone to yield a chalcone with potential antifungal properties.
Materials:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
4-Hydroxyacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxyacetophenone and 1.0 equivalent of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in a minimal amount of ethanol.
-
To this stirred solution, add a solution of 2.0 equivalents of potassium hydroxide in a small amount of water.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1M HCl until the pH is approximately 2-3.
-
A yellow precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure (E)-1-(4-hydroxyphenyl)-3-(3-methoxy-5-(trifluoromethyl)phenyl)prop-2-en-1-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Causality of Experimental Choices: The use of a strong base like KOH is essential to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile required for the condensation reaction. The reaction is performed at room temperature to minimize side reactions. Acidification is necessary to neutralize the phenoxide and precipitate the final product.
Experimental Workflow: Chalcone Synthesis
Caption: Workflow for the synthesis of a fungicidal chalcone.
Synthesis of Herbicidal Pyridazine Derivatives
Pyridazine-based compounds are a significant class of herbicides. Several commercial herbicides feature a 4-(3-trifluoromethylphenyl)pyridazine core structure.[3][4] While the direct synthesis from 3-Methoxy-5-(trifluoromethyl)benzaldehyde is a multi-step process, it represents a key application of this versatile intermediate. A plausible synthetic route involves the conversion of the aldehyde to the corresponding phenylacetic acid derivative, a crucial precursor for pyridazine synthesis.
Proposed Synthetic Pathway to 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid:
A common method for converting a benzaldehyde to a phenylacetic acid involves a cyanohydrin formation followed by hydrolysis and reduction.
Protocol 2 (Proposed): Synthesis of 3-Methoxy-5-(trifluoromethyl)mandelonitrile
-
To a solution of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., ethanol), add a solution of sodium cyanide (NaCN) in water at 0-5 °C.
-
Slowly add a mineral acid (e.g., HCl) to maintain a slightly acidic pH, facilitating the formation of HCN in situ.
-
Stir the reaction at low temperature for several hours until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent and purify to yield 3-Methoxy-5-(trifluoromethyl)mandelonitrile.
Protocol 3 (Proposed): Synthesis of 3-Methoxy-5-(trifluoromethyl)mandelic Acid
-
Hydrolyze the mandelonitrile from the previous step using a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) with heating.
-
Acidify the reaction mixture to precipitate the mandelic acid.
-
Filter and purify the product.
Protocol 4 (Proposed): Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid
-
The mandelic acid can be reduced to the corresponding phenylacetic acid. A common method is catalytic hydrogenation or using a reducing agent like hydriodic acid (HI) in the presence of red phosphorus.
Experimental Workflow: Phenylacetic Acid Synthesis
Caption: Proposed synthesis of a key phenoxy herbicide intermediate.
The resulting 3-Methoxy-5-(trifluoromethyl)phenol can then be used in nucleophilic aromatic substitution reactions to construct the desired 3-(trifluoromethyl)phenoxy-containing triazole herbicides.
Synthesis of Insecticidal Scaffolds via Wittig Reaction and Reductive Amination
The aldehyde functionality of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is also amenable to the Wittig reaction for the formation of C=C double bonds and reductive amination for the introduction of nitrogen-containing moieties, both of which are common features in insecticidal compounds.
Wittig Reaction for Alkene Synthesis:
The Wittig reaction with a suitable phosphonium ylide can be employed to generate various alkenes, which can serve as intermediates for more complex insecticidal structures.
Protocol 6 (Adapted): Synthesis of 1-Methoxy-3-(prop-1-en-1-yl)-5-(trifluoromethyl)benzene
-
Prepare the phosphonium ylide by reacting ethyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
To the resulting ylide solution at low temperature (e.g., -78 °C), add a solution of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by column chromatography to yield the desired alkene.
Reductive Amination for Amine Synthesis:
Reductive amination with an appropriate amine and a reducing agent can introduce a variety of amino groups, which are prevalent in many classes of insecticides.
Protocol 7 (Adapted): Synthesis of N-benzyl-1-(3-methoxy-5-(trifluoromethyl)phenyl)methanamine
-
In a suitable solvent such as methanol or dichloromethane, dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde and benzylamine.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.
-
Stir the reaction for several hours until completion (monitored by TLC).
-
Quench the reaction with water or a dilute acid.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.
Quantitative Data Summary
| Compound Class | Key Intermediate | Target Agrochemical Type | Potential Activity |
| Chalcones | (E)-1-(4-hydroxyphenyl)-3-(3-methoxy-5-(trifluoromethyl)phenyl)prop-2-en-1-one | Fungicide | Antifungal |
| Pyridazines | 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid | Herbicide | Bleaching |
| Triazoles | 3-Methoxy-5-(trifluoromethyl)phenol | Herbicide | Bleaching |
| Alkenes | 1-Methoxy-3-(prop-1-en-1-yl)-5-(trifluoromethyl)benzene | Insecticide Intermediate | - |
| Amines | N-benzyl-1-(3-methoxy-5-(trifluoromethyl)phenyl)methanamine | Insecticide Intermediate | - |
Conclusion
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a valuable and versatile building block for the synthesis of a wide range of agrochemicals. Its unique substitution pattern provides access to fungicidal chalcones, and through multi-step synthetic pathways, to key intermediates for potent pyridazine and triazole herbicides. Furthermore, its aldehyde functionality allows for the construction of diverse molecular scaffolds for potential insecticides via Wittig and reductive amination reactions. The protocols and synthetic strategies outlined in this guide are intended to serve as a valuable resource for researchers and scientists in the field of agrochemical development, facilitating the exploration of novel and effective crop protection solutions.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hao, H., et al. (2014). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 51(S1), E313-E318.
- Xu, H., et al. (2008). Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Journal of Agricultural and Food Chemistry, 56(17), 7943-7949.
- Xu, H., et al. (2012). Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Pest Management Science, 68(2), 276-284.
- Yang, H., et al. (2010). Synthesis and herbicidal activities of novel 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one derivatives. Science China Chemistry, 53(1), 157-166.
- Zhang, H., & Shi, D. (2014). Synthesis and Herbicidal Activities of 3-Trifluoromethyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-Triazol-4-Schiff Bases. Journal of Heterocyclic Chemistry, 51(S1).
- European Patent Office. (1988).
- Benchchem. (n.d.). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides.
-
Wikipedia contributors. (2023, December 19). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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Experimental protocol for the synthesis of inhibitors using 3-Methoxy-5-(trifluoromethyl)benzaldehyde
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Methoxy-5-(trifluoromethyl)benzaldehyde as a versatile starting material for the synthesis of diverse inhibitor scaffolds. We detail three robust and widely applicable synthetic protocols: a Claisen-Schmidt condensation for chalcone synthesis, a Horner-Wadsworth-Emmons olefination for the stereoselective formation of (E)-alkenes, and a reductive amination for the synthesis of secondary and tertiary amines. This guide emphasizes the causality behind experimental choices, provides step-by-step methodologies, and includes troubleshooting insights to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a highly valuable building block in modern medicinal chemistry. Its utility stems from the strategic placement of two key functional groups on the phenyl ring:
-
The Trifluoromethyl (CF₃) Group: This moiety is a critical pharmacophore in contemporary drug design. It is known to significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high lipophilicity can improve cell membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, often leading to enhanced binding affinity with biological targets.[1][2]
-
The Methoxy (OCH₃) Group: This group acts as a hydrogen bond acceptor and can establish critical interactions within a target's binding pocket. Its electronic and steric properties can be fine-tuned to optimize selectivity and potency.
This guide provides detailed protocols for leveraging the reactivity of the aldehyde functional group to construct a variety of molecular frameworks, which are foundational for the development of novel therapeutic agents.
Overview of Synthetic Strategies
The aldehyde functional group is a cornerstone of organic synthesis, amenable to a wide array of transformations. This guide focuses on three high-impact reactions for scaffold diversification.
Diagram 1: Key synthetic pathways originating from the target aldehyde.
Experimental Protocols
Protocol 1: Synthesis of Trifluoromethyl-Substituted Chalcones via Claisen-Schmidt Condensation
Principle & Rationale: The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[3][4] Chalcones are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][5] The enone pharmacophore is a key feature, often acting as a Michael acceptor.[5] We present a method using lithium hydroxide (LiOH), which often provides cleaner reactions and simpler workups compared to stronger bases like sodium hydroxide.[1]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Mmol | Equiv. | Amount |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | 204.14 | 1.0 | 1.0 | 204 mg |
| 4'-Hydroxyacetophenone | 136.15 | 1.0 | 1.0 | 136 mg |
| Lithium Hydroxide (LiOH) | 23.95 | 1.5 | 1.5 | 36 mg |
| Tetrahydrofuran (THF) | - | - | - | 5 mL |
| Water (H₂O) | - | - | - | 5 mL |
| Saturated aq. NH₄Cl | - | - | - | ~10 mL |
| Ethyl Acetate (EtOAc) | - | - | - | ~75 mL |
| Anhydrous Na₂SO₄ | - | - | - | As needed |
Experimental Workflow:
Diagram 2: Workflow for the synthesis of a trifluoromethyl-substituted chalcone.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-hydroxyacetophenone (136 mg, 1.0 mmol) and 3-Methoxy-5-(trifluoromethyl)benzaldehyde (204 mg, 1.0 mmol) in a 1:1 mixture of THF and water (10 mL total).[1]
-
Base Addition: To this stirring solution, add lithium hydroxide (36 mg, 1.5 mmol).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 70:30 Hexane:Ethyl Acetate. The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone product should appear.
-
Quenching: Upon completion (typically 2-4 hours), carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until the mixture is neutralized.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone.
Protocol 2: (E)-Alkene Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
Principle & Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction for synthesizing alkenes from aldehydes, particularly when (E)-alkene stereoselectivity is desired.[6][7] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide.[8] A key advantage is that the byproduct, a dialkylphosphate salt, is water-soluble, leading to a significantly easier purification compared to the triphenylphosphine oxide from a Wittig reaction.[8][9] This protocol describes the synthesis of an α,β-unsaturated ester, a common feature in many enzyme inhibitors.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Mmol | Equiv. | Amount |
| Triethyl phosphonoacetate | 224.16 | 1.1 | 1.1 | 0.25 mL (247 mg) |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 (as NaH) | 1.2 | 1.2 | 48 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 10 mL |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | 204.14 | 1.0 | 1.0 | 204 mg |
| Saturated aq. NH₄Cl | - | - | - | ~10 mL |
| Diethyl Ether | - | - | - | ~50 mL |
| Brine | - | - | - | ~20 mL |
| Anhydrous MgSO₄ | - | - | - | As needed |
Experimental Workflow:
Diagram 3: Workflow for the Horner-Wadsworth-Emmons olefination.
Step-by-Step Procedure:
-
Ylide Generation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) and suspend it in anhydrous THF (5 mL). Cool the suspension to 0°C in an ice bath.
-
Phosphonate Addition: Add triethyl phosphonoacetate (0.25 mL, 1.1 mmol) dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Stir the resulting mixture at 0°C for 30 minutes, during which the solution should become clear.
-
Aldehyde Addition: Dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (204 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the phosphonate carbanion solution at 0°C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC.
-
Quenching and Work-up: Cool the reaction back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure (E)-alkene.
Protocol 3: Synthesis of N-Substituted Amines via Reductive Amination
Principle & Rationale: Reductive amination is a cornerstone of medicinal chemistry for forming carbon-nitrogen bonds.[2] The one-pot process involves the reaction of an aldehyde with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[11] This method avoids the over-alkylation problems often associated with direct alkylation of amines.[12] We utilize sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation. It does not readily reduce the starting aldehyde but efficiently reduces the intermediate iminium ion.[2][11]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Mmol | Equiv. | Amount |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | 204.14 | 1.0 | 1.0 | 204 mg |
| Benzylamine | 107.15 | 1.1 | 1.1 | 0.12 mL (118 mg) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE) | - | - | - | 10 mL |
| Saturated aq. NaHCO₃ | - | - | - | ~20 mL |
| Dichloromethane (DCM) | - | - | - | ~50 mL |
| Anhydrous Na₂SO₄ | - | - | - | As needed |
Experimental Workflow:
Diagram 4: Workflow for one-pot reductive amination.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (204 mg, 1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL).
-
Imine Formation: Add benzylamine (0.12 mL, 1.1 mmol) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.[2]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) to the mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the disappearance of the starting materials and the formation of the product by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (DCM) (2 x 25 mL).
-
Drying and Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography on silica gel.
Safety and Troubleshooting
-
General Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagent Handling:
-
Sodium Hydride (NaH): Extremely flammable upon contact with water. Handle as a mineral oil dispersion under an inert atmosphere.
-
Sodium Triacetoxyborohydride (STAB): Moisture-sensitive. Handle quickly in a dry environment.
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle with care.
-
-
Troubleshooting:
-
Low Yields in Chalcone Synthesis: Ensure the base is active and the ketone starting material is of high purity. Incomplete reaction may require extended reaction times or gentle heating.
-
Incomplete HWE Reaction: The most common issue is incomplete deprotonation of the phosphonate. Ensure the NaH is fresh and the THF is scrupulously anhydrous.
-
Side Reactions in Reductive Amination: If the amine starting material is a poor nucleophile, the self-condensation of the aldehyde can compete. Ensure the imine formation step is allowed sufficient time before adding the reducing agent.
-
Conclusion
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a powerful and versatile synthon for the construction of diverse molecular scaffolds relevant to inhibitor design. The Claisen-Schmidt condensation, Horner-Wadsworth-Emmons olefination, and reductive amination protocols detailed herein provide reliable and reproducible pathways to access chalcones, (E)-alkenes, and substituted amines, respectively. By understanding the principles behind these transformations, researchers can effectively utilize this building block to accelerate the discovery of novel and potent therapeutic agents.
References
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- BenchChem. (2025). The Strategic Role of 3-(Trifluoromethyl)benzaldehyde in the Synthesis of Advanced Agrochemicals: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde.
- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
- Unknown. (n.d.). A Solvent Free Wittig Reaction.
- MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
- ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
- National Center for Biotechnology Information. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Reductive Amination of 3-(3-(trifluoromethyl)phenyl)propanal.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Unknown. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- JETIR. (n.d.). SYNTHESIS OF CHALCONES.
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Unknown. (n.d.). Solvent Free Wittig Reactions.
- Myers, J. W. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
- CORE Scholar. (2018). PharmaFlights: Fragment based drug discovery based on chalcones with a 3,4,5-trimethoxy substitution on ring B.
- YouTube. (2023). Horner-Wadsworth-Emmons Reaction.
- Studylib. (n.d.). Amine Synthesis Report: Reductive Amination & Analysis.
- PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
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- 12. studylib.net [studylib.net]
Application Note: Purification Strategies for Products of 3-Methoxy-5-(trifluoromethyl)benzaldehyde Reactions
Introduction
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a critical building block in contemporary organic synthesis, particularly valued in the realms of medicinal chemistry and materials science.[1] The presence of both a methoxy and a trifluoromethyl group on the aromatic ring imparts unique electronic properties, metabolic stability, and specific binding characteristics to its derivatives, making it a frequent starting material for novel therapeutic agents and functional materials.[2][3]
The successful synthesis of target molecules from this aldehyde is only the first step; achieving the high degree of purity required for downstream applications—such as biological screening, structural analysis, and formulation—is a significant and often challenging endeavor. The nature of the reaction, the stability of the product, and the physicochemical properties of the impurities all dictate the optimal purification strategy.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques for products derived from 3-Methoxy-5-(trifluoromethyl)benzaldehyde. It moves beyond simple procedural lists to explain the causality behind methodological choices, enabling scientists to design and execute effective, self-validating purification protocols.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. These can be broadly categorized as unreacted starting materials, reaction byproducts, residual reagents or catalysts, and degradation products.
The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the aldehyde, but can also influence side reactions.[4] Furthermore, the starting aldehyde itself can degrade, particularly upon prolonged storage or exposure to air, via oxidation to the corresponding 3-Methoxy-5-(trifluoromethyl)benzoic acid.[5][6]
Table 1: Common Reactions and Associated Impurities
| Reaction Type | Product Class | Common Impurities & Byproducts |
| Schiff Base Condensation | Imines | Unreacted aldehyde, unreacted primary amine, water, hydrolysis products (equilibrium).[7] |
| Claisen-Schmidt Condensation | Chalcones | Unreacted aldehyde, unreacted ketone, self-condensation products of the ketone, base catalyst.[8] |
| Wittig Reaction | Alkenes (Stilbenes) | Unreacted aldehyde, phosphonium salt, triphenylphosphine oxide.[2] |
| Knoevenagel Condensation | α,β-Unsaturated systems | Unreacted aldehyde, unreacted active methylene compound, catalyst (e.g., piperidine), Michael addition byproducts.[4] |
| Reduction | Alcohols | Unreacted aldehyde, reducing agent residues (e.g., borohydrides). |
| Oxidative Synthesis | Aldehyde itself | Unreacted alcohol (starting material), over-oxidation to carboxylic acid.[5][9] |
Section 2: Foundational Purification: Aqueous Work-up & Extraction
The initial work-up is a critical first step to remove the bulk of inorganic salts, water-soluble reagents, and highly polar byproducts. The choice of extraction strategy should be tailored to the specific impurities anticipated.
Causality in Extraction:
The principle of liquid-liquid extraction relies on the differential solubility of components between two immiscible liquid phases. By manipulating the pH of the aqueous phase, we can selectively ionize acidic or basic impurities, rendering them water-soluble and thus separable from the neutral organic product.
Protocol 2.1: Standard Aqueous Work-up
This protocol is a general starting point for most reaction types.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a suitable quenching agent (e.g., deionized water, saturated ammonium chloride solution) to neutralize reactive species.
-
Dilution: Transfer the quenched mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer sequentially with deionized water (2x).
-
Wash with saturated aqueous sodium brine solution (1x). This helps to break any emulsions and removes the bulk of dissolved water from the organic phase.
-
-
Drying & Concentration: Drain the organic layer into a clean flask. Dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2.2: Targeted Removal of Acidic/Basic Impurities
This protocol is essential when acidic or basic impurities, such as 3-methoxy-5-(trifluoromethyl)benzoic acid or unreacted anilines, are present.
-
Follow steps 1 and 2 from Protocol 2.1.
-
Base Wash (for acidic impurities): Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[10] Continue until gas evolution (CO₂) ceases, indicating neutralization is complete.
-
Acid Wash (for basic impurities): Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Neutralization Wash: Wash the organic layer with deionized water to remove any residual acid or base, followed by a brine wash.
-
Proceed with step 4 from Protocol 2.1.
Protocol 2.3: Selective Removal of Unreacted Aldehyde via Bisulfite Adduct Formation
This is a highly effective technique for removing unreacted 3-Methoxy-5-(trifluoromethyl)benzaldehyde from a less polar product.[11][12] The bisulfite ion undergoes nucleophilic addition to the aldehyde's carbonyl carbon, forming a charged, water-soluble adduct.[13]
-
Dissolve the crude product from the initial work-up in a water-miscible organic solvent like methanol or DMF (dimethylformamide) and transfer to a separatory funnel.[12]
-
Add 1-2 volumes of saturated aqueous sodium bisulfite (NaHSO₃) solution. Caution: This protocol should be performed in a well-ventilated fume hood as sulfur dioxide gas may be generated.[12][13]
-
Shake the funnel vigorously for 30-60 seconds to ensure intimate mixing and facilitate adduct formation.
-
Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the funnel.[12]
-
Shake vigorously and allow the layers to separate. The charged aldehyde-bisulfite adduct will partition into the aqueous layer.
-
Drain the aqueous layer. Re-extract the organic layer with a fresh portion of saturated NaHSO₃ solution if a significant amount of aldehyde remains (as determined by TLC).
-
Wash the organic layer with water and brine, then dry and concentrate as described in Protocol 2.1.
Section 3: Chromatographic Purification
Flash column chromatography is the workhorse for purifying products that are oils, non-crystalline solids, or components of complex mixtures with similar polarities.
Causality in Chromatography:
This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase. Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for their separation into distinct fractions.
Protocol 3.1: General Protocol for Silica Gel Flash Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine an appropriate solvent system (mobile phase). A good system will show clear separation of the desired product from impurities with a product Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Elute the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is required.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 2: Suggested Starting Solvent Systems for TLC/Column Chromatography
| Product Class | Polarity | Suggested Mobile Phase (v/v) |
| Alkenes (Wittig) | Low | 1-10% Ethyl Acetate in Hexanes |
| Chalcones | Low to Medium | 5-20% Ethyl Acetate in Hexanes |
| Schiff Bases (Imines) | Medium | 10-30% Ethyl Acetate in Hexanes |
| Alcohols | Medium to High | 20-50% Ethyl Acetate in Hexanes |
Section 4: Purification of Solid Products: Recrystallization
For crystalline solid products, recrystallization is an exceptionally powerful method for achieving very high purity, often superior to chromatography.
Causality in Recrystallization:
The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out of the solution while impurities remain dissolved.
Protocol 4.1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, methanol, hexanes, ethyl acetate).
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Section 5: Integrated Purification Workflow
Selecting the right purification strategy is a logical process based on the physical state of the product and the nature of the impurities. The following workflow provides a decision-making framework.
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Scale-up synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde derivatives
An Application Note for the Scale-Up Synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, a key building block in pharmaceutical and agrochemical research. Recognizing the challenges inherent in transitioning from bench-scale to pilot or manufacturing scale, this note details a robust and validated protocol. We focus on a highly regioselective organometallic formylation route, emphasizing process safety, scalability, and efficiency. The causality behind experimental choices, in-process controls, and scalable purification strategies are thoroughly explained to ensure a self-validating and reproducible process for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a valuable intermediate due to the unique electronic properties conferred by its trifluoromethyl and methoxy substituents. These groups are prevalent in many biologically active molecules, making this aldehyde a critical starting material for drug discovery programs.[1] While numerous methods exist for the formylation of aromatic rings, not all are amenable to large-scale production where cost, safety, and purity are paramount.[2]
Two primary strategies are considered for this synthesis:
-
Vilsmeier-Haack Reaction: This method involves the direct formylation of an electron-rich arene, such as 1-methoxy-3-(trifluoromethyl)benzene, using a Vilsmeier reagent (e.g., POCl₃/DMF).[3][4] While effective, this reaction can sometimes suffer from regioselectivity issues on substituted rings and the handling of phosphorus oxychloride at scale requires specific engineering controls.[5]
-
Organometallic Formylation: This strategy relies on the generation of a potent aryl nucleophile from a corresponding aryl halide, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF).[6] This approach offers superior regiochemical control, as the position of the formyl group is predetermined by the halide's position on the starting material. Common methods include the use of Grignard reagents or organolithium species.[6][7]
For the purposes of a robust and highly selective scale-up protocol, this guide will focus on the organometallic formylation route via a lithium-halogen exchange, starting from the readily accessible 3-bromo-5-methoxybenzotrifluoride. This pathway provides predictable outcomes and leverages well-understood, albeit hazardous, chemistry that can be safely managed with appropriate protocols.[8]
Recommended Scale-Up Synthetic Workflow
The overall process is a two-stage synthesis followed by a scalable purification step.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Bromo-5-methoxybenzotrifluoride (Intermediate)
Scientific Rationale: This step establishes the crucial regiochemistry. The methoxy group is an ortho-, para-director. With the para position blocked by the trifluoromethyl group, bromination is directed to one of the two equivalent ortho positions. N-Bromosuccinimide (NBS) in sulfuric acid is an effective electrophilic brominating system for moderately activated rings.
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (1 mol scale) | Moles |
| 1-Methoxy-3-(trifluoromethyl)benzene | 643-96-9 | 176.14 | 176.1 g | 1.00 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 186.9 g | 1.05 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 500 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.5 L | - |
Protocol:
-
Setup: Equip a 3 L, three-necked, jacketed reactor with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Charging: Charge the reactor with 1-methoxy-3-(trifluoromethyl)benzene (176.1 g, 1.00 mol) and dichloromethane (500 mL). Begin stirring and cool the reactor jacket to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (500 mL) via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Bromination: Add N-Bromosuccinimide (186.9 g, 1.05 mol) portion-wise over 1 hour, maintaining the internal temperature between 0-5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction progress by GC-MS.[9] Withdraw a small aliquot, quench it with aqueous sodium bicarbonate, extract with DCM, and analyze. The reaction is complete upon >98% conversion of the starting material.
-
Workup: Slowly pour the reaction mixture into 2 L of ice-water with vigorous stirring. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 500 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 L), followed by brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by vacuum distillation to obtain 3-bromo-5-methoxybenzotrifluoride as a colorless oil. (Expected yield: 80-90%).
Part 2: Formylation via Lithium-Halogen Exchange
Scientific Rationale: Lithium-halogen exchange is a rapid and efficient method for generating aryllithium species at low temperatures.[8] n-Butyllithium (n-BuLi) is a common and commercially available reagent for this purpose. The reaction is performed at -78 °C (dry ice/acetone bath) to prevent side reactions and decomposition of the organolithium intermediate. The aryllithium species is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of DMF to form a stable tetrahedral intermediate, which upon acidic workup, hydrolyzes to the desired aldehyde.[6][7]
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (0.8 mol scale) | Moles |
| 3-Bromo-5-methoxybenzotrifluoride | 38557-79-4 | 255.02 | 204.0 g | 0.80 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 352 mL | 0.88 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 2.0 L | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 70.2 g (74 mL) | 0.96 |
Protocol:
-
Setup: Assemble a 5 L jacketed reactor that has been oven-dried and cooled under a stream of dry nitrogen.[10] Equip it with a mechanical stirrer, temperature probe, nitrogen inlet, and a septa-capped addition port.
-
Charging: Charge the reactor with 3-bromo-5-methoxybenzotrifluoride (204.0 g, 0.80 mol) and anhydrous THF (2.0 L).
-
Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Lithiation: Using a cannula or a dropping funnel under positive nitrogen pressure, slowly add n-butyllithium (2.5 M in hexanes, 352 mL, 0.88 mol) to the stirred solution over 60-90 minutes.[10] Maintain the internal temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour after the addition is complete.
-
Formylation: Slowly add anhydrous DMF (74 mL, 0.96 mol) via syringe or dropping funnel, again keeping the internal temperature below -70 °C. A thick precipitate may form.
-
Warming: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to -20 °C over 2 hours.
-
Quenching: Slowly and carefully quench the reaction by adding 1 M aqueous HCl (1 L), ensuring the temperature does not rise above 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 500 mL).
-
Washing: Combine all organic layers and wash with water (1 L) and then brine (1 L).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
Scalable Purification via Bisulfite Adduct Formation
Rationale: Traditional column chromatography is impractical and costly at scale.[11] A classical and highly effective method for purifying aldehydes is through the reversible formation of a water-soluble bisulfite adduct.[12][13] This allows for the separation of the aldehyde from non-carbonyl impurities via a simple liquid-liquid extraction. The aldehyde can then be regenerated by basification.[12][14]
Protocol:
-
Dissolution: Dissolve the crude aldehyde product in methanol (500 mL).
-
Adduct Formation: Transfer the solution to a large separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) (1.5 L). Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct should form.
-
Extraction of Impurities: Add deionized water (1 L) and an immiscible organic solvent like ethyl acetate (1 L) and shake again. Separate the layers. The non-aldehyde organic impurities will remain in the ethyl acetate layer. Discard the organic layer.[12]
-
Washing: Wash the aqueous layer (containing the adduct) with fresh ethyl acetate (2 x 500 mL) to remove any residual impurities.
-
Regeneration: Transfer the aqueous layer to a clean flask or reactor. While stirring, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 10 M NaOH until the pH of the aqueous layer is >10. The white precipitate will dissolve as the aldehyde is regenerated.[12]
-
Final Extraction: Extract the regenerated aldehyde from the aqueous phase with ethyl acetate (3 x 750 mL).
-
Final Wash and Concentration: Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 3-Methoxy-5-(trifluoromethyl)benzaldehyde. (Expected Purity: >99% by GC).
Safety and Hazard Management
This protocol involves highly hazardous materials and must only be performed by trained personnel with appropriate engineering controls and personal protective equipment (PPE).
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture.[15][16]
-
Handling: All transfers must be conducted under a positive pressure of an inert gas (Nitrogen or Argon) using syringe or cannula techniques.[10][17] Never work alone when handling organolithiums.[10]
-
PPE: A flame-resistant lab coat, chemical splash goggles, and a face shield are mandatory.[17] Sigma-Aldrich recommends wearing nitrile gloves underneath neoprene or Nomex gloves for adequate protection.[15]
-
Spills: A container of powdered lime or dry sand must be kept within arm's length to smother any small spills or fires. Do NOT use water or a CO₂ extinguisher on an organolithium fire. A standard dry powder (ABC) extinguisher is recommended.[15][18]
-
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvent from a sealed container.
-
Exothermic Reactions: Both the lithiation and the subsequent quenching are highly exothermic. Strict temperature control is critical to prevent runaway reactions. Ensure the cooling system is robust and capable of handling the heat load.
Analytical Characterization
| Analysis | Method | Specification |
| In-Process Control | GC-MS | Monitor disappearance of 3-bromo-5-methoxybenzotrifluoride. |
| Purity Assay | GC-FID | > 99.0% Area |
| Identity Confirmation | ¹H NMR, ¹³C NMR | Structure consistent with 3-Methoxy-5-(trifluoromethyl)benzaldehyde. |
| Residual Solvents | GC-Headspace | THF, Hexanes, Ethyl Acetate < 0.5% |
References
-
University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCR EH&S. [Link]
-
ResearchGate. (n.d.). Recent Advances On Direct Formylation Reactions. [Link]
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Patil, S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Stanetty, C., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. [Link]
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University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCI Environmental Health & Safety. [Link]
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UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]
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Reich, H. J., & Musacchio, A. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
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Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Science of Synthesis. [Link]
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Dick, A. R., & Sanford, M. S. (2006). Formylation of Amines. Tetrahedron. [Link]
-
R Discovery. (n.d.). Formylation Reaction Research Articles. [Link]
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Wikipedia. (n.d.). Formylation. [Link]
-
Rieke, R. D., et al. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Formylation - Common Conditions. [Link]
-
Wikipedia. (n.d.). Bouveault aldehyde synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Li, H., et al. (2020). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Organic Process Research & Development. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Bennett, N. R., & Clausen, A. M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. [Link]
-
Bennett, N. R., & Clausen, A. M. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
- Google Patents. (2012).
-
PrepChem.com. (n.d.). Synthesis of 3-bromobenzotrifluoride. [Link]
- Google Patents. (2019).
-
National Center for Biotechnology Information. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
Centers for Disease Control and Prevention. (1994). ALDEHYDES, SCREENING 2539. NIOSH Manual of Analytical Methods. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. [Link]
- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
-
Perry, R. H., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
-
Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition. [Link]
-
University of Calgary. (n.d.). Aryl Grignards. [Link]
- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
-
Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. [Link]
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Application Notes & Protocols: Asymmetric Synthesis Involving 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Introduction: A Privileged Scaffold in Modern Drug Discovery
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a highly valuable aromatic aldehyde that serves as a cornerstone in the synthesis of complex, high-value chiral molecules. Its utility is derived from the synergistic interplay of its three distinct functional components: the aldehyde, the methoxy group, and the trifluoromethyl group.
The trifluoromethyl (-CF₃) group is a well-established bioisostere for various functionalities, prized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by modulating electronic properties.[1][2] The electron-withdrawing nature of the -CF₃ group also activates the aldehyde, making it a more potent electrophile in nucleophilic addition reactions.[3] The methoxy (-OCH₃) group, an electron-donating moiety, further modulates the electronic landscape of the aromatic ring, influencing reactivity and providing an additional vector for potential molecular interactions. The aldehyde itself is a versatile functional handle, readily participating in a vast array of carbon-carbon bond-forming reactions.
The development of asymmetric methodologies to transform this prochiral aldehyde into single-enantiomer products is of paramount importance for the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often confined to a single stereoisomer.[4][5] This guide provides in-depth application notes and detailed, field-proven protocols for key asymmetric transformations of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, designed for researchers, scientists, and drug development professionals.
Section 1: Asymmetric Reduction to Chiral Benzylic Alcohols
The enantioselective reduction of aldehydes to chiral alcohols is a fundamental transformation, yielding products that are versatile intermediates in multi-step syntheses. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method for achieving this with exceptional levels of stereocontrol.
Expertise & Rationale: The CBS Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst that coordinates with the borane reducing agent (e.g., BH₃·THF or catecholborane). The catalyst then pre-organizes the aldehyde substrate through coordination to the Lewis acidic boron atom. The steric bulk of the catalyst's chiral framework effectively shields one face of the aldehyde carbonyl, directing the hydride delivery from the borane to the less hindered face. This rigid, chair-like six-membered transition state is the key to the high enantioselectivity observed. Cooling the reaction to low temperatures (e.g., -20 °C to -78 °C) further enhances this selectivity by minimizing the energy of the reactants and favoring the more ordered, lower-energy transition state.[6]
Experimental Protocol: Asymmetric CBS Reduction
This protocol is adapted from established procedures for structurally similar trifluoromethyl-substituted benzaldehydes and is expected to be highly applicable.[6]
Materials:
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add the (R)-CBS catalyst (0.1 equiv., 0.1 mmol).
-
Add anhydrous THF (2 mL) and cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add the BH₃·THF solution (0.6 equiv., 0.6 mmol) to the catalyst solution and stir for 10 minutes to allow for complex formation.
-
In a separate flask, dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equiv., 1.0 mmol) in anhydrous THF (3 mL).
-
Add the aldehyde solution dropwise to the pre-formed catalyst-borane complex over 20-30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
| Catalyst | Reductant | Temp. (°C) | Typical Yield | Typical ee (%) |
| (R)-CBS | BH₃·THF | -20 | >90% | >95% |
| (S)-CBS | BH₃·THF | -20 | >90% | >95% |
Visualization: CBS Reduction Workflow
Caption: General workflow for the enantioselective CBS reduction.
Section 2: Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Its asymmetric variant provides access to chiral β-nitro alcohols, which are invaluable precursors for the synthesis of β-amino alcohols and α-amino acids, key components of many pharmaceutical agents.
Expertise & Rationale: Chiral Copper Catalysis
A variety of chiral catalyst systems can be employed for the asymmetric Henry reaction. Among the most effective are complexes of copper(II) with chiral bis(oxazoline) (BOX) or bis(amino alcohol) ligands. The mechanism involves the in-situ formation of a chiral Cu(II) complex. This complex functions as a bifunctional catalyst: the Lewis acidic copper center coordinates to and activates the aldehyde's carbonyl group, while one of the ligand's atoms or a coordinated base deprotonates the nitroalkane to form a nitronate. The chiral scaffold then orchestrates the facial-selective addition of the copper nitronate to the activated aldehyde, controlling the stereochemistry of the newly formed stereocenters.[6]
Experimental Protocol: Asymmetric Henry Reaction
This protocol is adapted from a procedure for 4-(trifluoromethyl)benzaldehyde, a close structural analog, and is presented as a strong predictive example.[6]
Materials:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Nitromethane
-
Chiral bis(β-amino alcohol) ligand or (R)-Ph-BOX ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Anhydrous Ethanol
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the chiral ligand (0.04 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in anhydrous ethanol (2 mL).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the in-situ formation of the chiral copper catalyst (a color change is typically observed).
-
To the catalyst solution, add 3-Methoxy-5-(trifluoromethyl)benzaldehyde (0.2 mmol, 1.0 equiv.).
-
Add nitromethane (2.0 mmol, 10 equiv.) to the reaction mixture.
-
Stir the reaction at 25 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation
| Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Predicted Yield (%) | Predicted ee (%) |
| Chiral bis(amino alcohol) | 20 | 25 | 24 | ~80 | ~60 |
| (R)-Ph-BOX | 10-20 | 0-25 | 24-48 | >85 | >90 |
Note: Performance can vary significantly with the specific ligand used. The (R)-Ph-BOX ligand is often associated with higher enantioselectivities in similar reactions.
Visualization: Catalytic Cycle of the Henry Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Grignard Reaction with 3-Methoxy-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for performing the Grignard reaction with 3-Methoxy-5-(trifluoromethyl)benzaldehyde. This versatile reaction is a cornerstone of organic synthesis, enabling the formation of crucial carbon-carbon bonds. The resulting secondary alcohols are valuable intermediates in the synthesis of complex molecules, particularly in the field of medicinal chemistry where the unique electronic properties of the trifluoromethyl and methoxy substituents can impart desirable pharmacological characteristics. This guide offers in-depth mechanistic insights, detailed experimental protocols, and troubleshooting advice to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of the Grignard Reaction
The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in organic chemistry. The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group, such as that in an aldehyde or ketone.[1] This process allows for the construction of more complex carbon skeletons from simpler starting materials.
The substrate of focus, 3-Methoxy-5-(trifluoromethyl)benzaldehyde, is a particularly interesting starting material for several reasons. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] Conversely, the methoxy group (-OCH3) is an electron-donating group. The interplay of these opposing electronic effects can influence the reactivity of the aldehyde and the stability of the resulting product. The secondary alcohols synthesized from this reaction are valuable precursors for a variety of biologically active molecules.
This application note will detail the reaction of 3-Methoxy-5-(trifluoromethyl)benzaldehyde with three common Grignard reagents: methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide, to yield the corresponding secondary alcohols.
Reaction Mechanism: A Step-by-Step Look at Bond Formation
The Grignard reaction with an aldehyde proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon atom bearing a partial negative charge, rendering it a potent nucleophile.[1]
Step 1: Nucleophilic Attack The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.
Step 2: Protonation (Work-up) The reaction is then quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide intermediate. This step yields the final secondary alcohol product and magnesium salts, which can be removed during the work-up procedure.
Caption: Mechanism of the Grignard Reaction with an Aldehyde.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier (Example) | Notes |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | ≥97% | Sigma-Aldrich | Store under inert gas. |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich | Activate before use. |
| Methyl iodide | ≥99% | Sigma-Aldrich | Distill before use. |
| Ethyl bromide | ≥98% | Sigma-Aldrich | Distill before use. |
| Bromobenzene | ≥99.5% | Sigma-Aldrich | Distill before use. |
| Anhydrous Diethyl Ether (Et₂O) | ≥99.7% | Sigma-Aldrich | Use freshly opened or distilled. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich | Use freshly opened or distilled. |
| Iodine | Crystal | Sigma-Aldrich | For activation of magnesium. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | For quenching the reaction. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic layer. |
| Hydrochloric acid (HCl) | 1 M solution | Fisher Scientific | For dissolving magnesium salts. |
| Argon or Nitrogen gas | High purity | Airgas | For maintaining an inert atmosphere. |
Experimental Protocols
Critical Prerequisite: All glassware must be rigorously dried in an oven at >120°C overnight and assembled while hot under a stream of inert gas to ensure anhydrous conditions. The Grignard reaction is extremely sensitive to moisture.
Preparation of the Grignard Reagent (General Procedure)
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Place a small crystal of iodine in the flask. Gently warm the flask with a heat gun under a stream of inert gas until violet vapors of iodine are observed. This helps to activate the surface of the magnesium. Allow the flask to cool to room temperature.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
Prepare a solution of the corresponding alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the halide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting gray or brownish solution should be used immediately.
Reaction with 3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF in a dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride. A white precipitate of magnesium salts will form.
-
If the magnesium salts do not fully dissolve, a small amount of 1 M HCl can be added dropwise until the solution becomes clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude secondary alcohol.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the Grignard reaction and product isolation.
Expected Products and Potential Side Reactions
| Grignard Reagent | Expected Product | Potential Side Reactions |
| Methylmagnesium bromide | 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanol | Wurtz coupling (ethane formation), enolization of the aldehyde (minor). |
| Ethylmagnesium bromide | 1-(3-Methoxy-5-(trifluoromethyl)phenyl)propan-1-ol | Wurtz coupling (butane formation), reduction of the aldehyde to the corresponding benzyl alcohol (Meerwein-Ponndorf-Verley type reduction). |
| Phenylmagnesium bromide | (3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanol | Wurtz coupling (biphenyl formation). |
Troubleshooting Common Side Reactions:
-
Wurtz Coupling: This occurs when the Grignard reagent reacts with unreacted alkyl/aryl halide. To minimize this, ensure a slow, dropwise addition of the halide to the magnesium suspension during the Grignard reagent formation.[3]
-
Reduction of the Aldehyde: Grignard reagents with β-hydrogens (e.g., ethylmagnesium bromide) can act as reducing agents.[2] Performing the addition of the aldehyde at a lower temperature (e.g., -78 °C) can help to suppress this side reaction.
-
Reaction with Moisture: The most common reason for a failed Grignard reaction is the presence of water, which will protonate and destroy the Grignard reagent. Rigorous drying of all glassware, solvents, and reagents is paramount.
Safety Precautions
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water. All manipulations should be carried out under an inert atmosphere.
-
Diethyl Ether and THF: Are extremely flammable. Work in a fume hood away from any ignition sources.
-
Quenching: The quenching of the Grignard reaction is exothermic and can be vigorous. The quenching agent should be added slowly and with cooling.
Conclusion
The Grignard reaction is a robust and versatile tool for the synthesis of secondary alcohols from aldehydes. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize a range of 1-(3-methoxy-5-(trifluoromethyl)phenyl) substituted alcohols. Careful control of reaction conditions, particularly the exclusion of moisture and temperature management, is critical for achieving high yields and purity of the desired products. These products serve as valuable building blocks for the development of novel pharmaceuticals and other advanced materials.
References
-
Wikipedia. (2024). Grignard reaction. Retrieved from [Link]
- Snape, T. J., et al. (2001). (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide. Journal of Medicinal Chemistry, 44(15), 2447-2458.
-
PubChemLite. (n.d.). 3-methoxy-5-(trifluoromethyl)benzaldehyde (C9H7F3O2). Retrieved from [Link]
-
Senova Pharma. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2. Retrieved from [Link]
- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Journal of the American Chemical Society.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Chemical Review and Letters. (n.d.).
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Chemical Intermediate Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
YouTube. (2019, March 22). Organic 2 Lab ACHM 223 Experiment - Grignard Reaction Triphenylmethanol. Retrieved from [Link]
Sources
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 3-Methoxy-5-(trifluoromethyl)benzaldehyde Derivatives
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a valuable building block in medicinal chemistry and drug discovery. The strategic placement of a methoxy group, a moderate electron-donating group, and a trifluoromethyl group, a potent electron-withdrawing moiety, imparts unique electronic properties to the aromatic ring. This substitution pattern can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. However, to fully exploit the synthetic potential of this scaffold, it is often necessary to introduce further complexity through the formation of new carbon-carbon and carbon-nitrogen bonds.
This comprehensive guide provides detailed application notes and protocols for the metal-catalyzed cross-coupling of a halogenated derivative of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. As the aldehyde itself is not a suitable substrate for direct cross-coupling, a prerequisite halogenation step is necessary to introduce a reactive handle (e.g., Br, I) onto the aromatic ring. We will first discuss the synthesis of a suitable precursor and then delve into the application of this substrate in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols provided herein are based on established methodologies for analogous systems and are designed to serve as a robust starting point for researchers in organic synthesis and drug development.
Part 1: Prerequisite Synthesis of a Halogenated Precursor
Metal-catalyzed cross-coupling reactions typically require an aryl halide or triflate as the electrophilic partner. Therefore, the first step towards utilizing 3-Methoxy-5-(trifluoromethyl)benzaldehyde in these transformations is the regioselective introduction of a halogen atom onto the aromatic ring. The substitution pattern of the starting material, with a methoxy group at C3 and a trifluoromethyl group at C5, directs electrophilic aromatic substitution primarily to the C2, C4, and C6 positions.
Based on analogous syntheses, a plausible route to a suitable precursor is the bromination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. A representative protocol for the synthesis of a structurally similar compound, 3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde, involves electrophilic aromatic substitution using a brominating agent[1]. The aldehyde functional group is generally tolerant to these conditions.
Protocol 1: Synthesis of 2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde (Proposed)
This protocol is adapted from procedures for the bromination of substituted benzaldehydes[2].
Materials:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium Acetate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) and sodium acetate (2.5 eq) in glacial acetic acid, add a solution of N-Bromosuccinimide (1.1 eq) in acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetic acid under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure 2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With a suitable halogenated precursor in hand, a variety of powerful cross-coupling reactions can be employed to introduce diverse functionalities. The following sections provide detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures by coupling an aryl halide with an organoboron reagent[3]. The reaction is known for its high functional group tolerance, making it suitable for substrates bearing an aldehyde moiety[2][4].
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos or XPhos, are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, more advanced ligands may be necessary.
-
Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the organoboron species for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde with Phenylboronic Acid
Materials:
-
2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add 2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and a degassed 2 M aqueous solution of K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Common and effective palladium(II) precatalyst. |
| Ligand | PPh₃ | Stabilizes the palladium catalyst and facilitates the reaction. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Water | Biphasic system to dissolve all reactants. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction is a palladium-catalyzed method for the coupling of an aryl halide with an alkene to form a C(sp²)-C(sp²) bond, leading to the synthesis of substituted alkenes[5][6]. The reaction generally exhibits good functional group tolerance, including aldehydes[7].
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: For aryl bromides, phosphine ligands like triphenylphosphine or tri(o-tolyl)phosphine are often sufficient. For less reactive aryl chlorides, more electron-rich and bulky ligands are typically required.
-
Base: A mild base, such as triethylamine or sodium acetate, is used to neutralize the HX generated during the reaction and to regenerate the Pd(0) catalyst.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are commonly used to facilitate the reaction.
Protocol 3: Heck Reaction of 2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde with Styrene
Materials:
-
2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk tube, dissolve 2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq), Pd(OAc)₂ (0.03 eq), and PPh₃ (0.06 eq) in DMF.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add styrene (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture.
-
Seal the tube and heat the reaction at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A reliable and commercially available palladium source. |
| Ligand | PPh₃ | A standard ligand for Heck reactions with aryl bromides. |
| Base | Triethylamine | Acts as a scavenger for the generated HBr. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 100 °C | Ensures a reasonable reaction rate. |
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to aryl alkynes[8][9]. This reaction typically employs a dual catalytic system of palladium and copper.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) complex, often formed from PdCl₂(PPh₃)₂, catalyzes the main cross-coupling cycle.
-
Copper Co-catalyst: A copper(I) salt, such as CuI, acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, serves as both the solvent and the base to deprotonate the terminal alkyne and neutralize the HX byproduct.
-
Ligand: Triphenylphosphine is commonly used to stabilize the palladium catalyst.
Protocol 4: Sonogashira Coupling of 2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde with Phenylacetylene
Materials:
-
2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and degassed triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A common and effective palladium(II) precatalyst. |
| Cu Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide. |
| Base/Solvent | Triethylamine | Acts as a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF | Co-solvent to ensure solubility of all reactants. |
| Temperature | Room Temperature | The reaction is often efficient at ambient temperature. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines[10][11]. The reaction is generally tolerant of various functional groups, including aldehydes[6].
Causality Behind Experimental Choices:
-
Catalyst: A palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is used to generate the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are essential for promoting the reductive elimination step and preventing β-hydride elimination.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Protocol 5: Buchwald-Hartwig Amination of 2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde with Morpholine
Materials:
-
2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Add 2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous toluene.
-
Add morpholine (1.2 eq) to the mixture.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | XPhos | A bulky, electron-rich ligand that promotes efficient C-N bond formation. |
| Base | NaOt-Bu | A strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
| Temperature | 110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Conclusion
This guide provides a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling of a halogenated derivative of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. By first introducing a bromine atom onto the aromatic ring, a versatile precursor is generated that can participate in a wide array of powerful C-C and C-N bond-forming reactions. The provided protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, along with the rationale behind the experimental choices, offer a solid foundation for researchers to synthesize novel derivatives of this important building block. The functional group tolerance of these palladium-catalyzed reactions allows for the direct use of the aldehyde-containing substrate, preserving a key handle for further synthetic transformations. These methodologies are anticipated to be of significant value to scientists and professionals in the fields of organic synthesis and drug development.
References
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Mizoroki-Heck Reaction. Chem-Station. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Heck reaction. Wikipedia. [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. ResearchGate. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Semantic Scholar. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]
-
Beilstein Journal of Organic Chemistry Search Results. Beilstein Journals. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Directed (ortho) Metallation. University of Rochester. [Link]
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]
Sources
- 1. Buy 3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde [smolecule.com]
- 2. scielo.br [scielo.br]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. prepchem.com [prepchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. This valuable building block is crucial in the development of various pharmaceutical and agrochemical compounds, with its derivatives showing potential antitumor effects.[1] The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group presents unique challenges in its synthesis.[2][3]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and side reactions encountered during its synthesis.
Choosing Your Synthetic Pathway
The selection of a synthetic route is the most critical decision and depends on starting material availability, scale, and safety considerations. Two primary pathways are commonly employed. The following flowchart provides a high-level decision-making guide.
Caption: Decision flowchart for selecting a synthetic route.
Part 1: Oxidation of 3-Methoxy-5-(trifluoromethyl)benzyl alcohol
This is the most direct and frequently used laboratory-scale method. The primary challenge is preventing over-oxidation to the corresponding benzoic acid.[4][5] The choice of oxidizing agent is paramount for a successful transformation.
Comparative Data of Common Oxidation Methods
| Oxidation Method | Key Reagents | Temperature | Typical Reaction Time | Avg. Yield (%) | Key Advantages & Disadvantages |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | -78°C to RT | ~2 hours | >90% | Pros: High yield, mild conditions, avoids heavy metals.[6][7] Cons: Requires cryogenic temperatures, malodorous dimethyl sulfide byproduct.[7][8] |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Room Temp. | ~2 hours | ~90% | Pros: Mild, neutral pH, short reaction time, high chemoselectivity.[9][10][11] Cons: Reagent is expensive and potentially explosive.[9][12] |
| TEMPO-mediated | TEMPO, NaOCl | 0 - 10°C | ~5 hours | >90% | Pros: Catalytic, uses inexpensive primary oxidant (bleach).[13] Cons: Requires careful pH control. |
Frequently Asked Questions (FAQs) - Oxidation Route
Q1: Why is over-oxidation to 3-methoxy-5-(trifluoromethyl)benzoic acid such a common problem? A1: Benzaldehydes are generally more susceptible to oxidation than their corresponding primary alcohols.[14] The electron-withdrawing trifluoromethyl group further activates the aldehyde proton, making it prone to abstraction and subsequent oxidation. This necessitates the use of mild and highly selective oxidizing agents that can be consumed before significant over-oxidation occurs.
Q2: I don't have access to a -78°C bath. Can I still run a Swern-type oxidation? A2: While the traditional Swern protocol requires cryogenic temperatures to control the formation of the reactive intermediate and prevent side reactions, some modified procedures using alternative activators for DMSO may allow for higher temperatures. However, for the specific substrate, deviating from the low-temperature protocol increases the risk of forming mixed thioacetals and other byproducts.[7][15] The Dess-Martin oxidation is an excellent room-temperature alternative if cryogenic conditions are not feasible.[9]
Q3: Is Dess-Martin Periodinane (DMP) safe to use? A3: DMP is a high-energy compound and has been reported to be explosive under certain conditions, particularly when impure or subjected to shock or heat.[12] It is crucial to use commercially sourced, high-purity DMP and avoid grinding it. For workup, quenching the reaction with a reducing agent like sodium thiosulfate is a standard safety practice.[5]
Troubleshooting Guide - Oxidation Route
Issue 1: Low yield of aldehyde, with significant starting alcohol remaining.
-
Q: My TLC/GC analysis shows a large spot for the starting benzyl alcohol after the recommended reaction time. What went wrong?
-
A (Swern): The most likely cause is moisture in the reaction, which rapidly quenches the reactive electrophile (chloro(dimethyl)sulfonium chloride). Ensure all glassware is oven-dried and solvents are anhydrous. Another possibility is that the oxalyl chloride or DMSO has degraded. Use fresh, high-quality reagents.
-
A (Dess-Martin): The DMP reagent may have degraded over time, especially if not stored properly. Ensure it is a freely flowing white powder. You can try increasing the equivalents of DMP slightly (e.g., from 1.2 to 1.5 eq.), but be mindful of purification challenges.[4]
-
Issue 2: The major product is 3-methoxy-5-(trifluoromethyl)benzoic acid.
-
Q: How can I minimize the formation of the carboxylic acid byproduct?
-
A (General): This is a classic case of over-oxidation.[4]
-
Strict Temperature Control: For Swern oxidation, do not let the reaction warm up prematurely. For other oxidations, consider running them at a lower temperature (e.g., 0°C instead of room temperature).
-
Monitor Closely: Use TLC or GC to monitor the disappearance of the starting material. Once the alcohol is consumed, quench the reaction immediately.[14] Prolonged reaction times will invariably lead to over-oxidation.
-
Stoichiometry: Use a controlled amount of the oxidizing agent, typically 1.1 to 1.5 equivalents.[4] Using a large excess guarantees the formation of the carboxylic acid.
-
-
Issue 3: I'm getting an unexpected byproduct in my Swern oxidation.
-
Q: Besides the starting material and desired product, I see another major spot. What could it be?
-
A: If the reaction temperature is not kept sufficiently low (around -78°C to -60°C) before the addition of the base, the alkoxysulfonium ion intermediate can undergo side reactions, such as the Pummerer rearrangement or formation of a mixed thioacetal.[7][15] Strict adherence to the temperature profile is critical for this reaction's success.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin reagent - Enamine [enamine.net]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimizing Wittig Reactions with 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for optimizing Wittig reactions involving 3-Methoxy-5-(trifluoromethyl)benzaldehyde. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of 3-Methoxy-5-(trifluoromethyl)benzaldehyde—namely, the potent electron-withdrawing nature of the trifluoromethyl group—present distinct challenges and opportunities in olefination reactions.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction yields and stereoselectivity.
I. Understanding the Substrate: The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[1] This property significantly increases the electrophilicity of the adjacent carbonyl carbon in 3-Methoxy-5-(trifluoromethyl)benzaldehyde, making it highly susceptible to nucleophilic attack.[1] While this enhanced reactivity is often beneficial, it can also lead to side reactions if conditions are not carefully controlled. This guide will help you harness this reactivity to your advantage.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when performing a Wittig reaction with 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
Question: My reaction yield is low. What are the likely causes and how can I improve it?
Low yields in Wittig reactions can arise from several factors, ranging from reagent quality to suboptimal reaction conditions.[2]
Answer:
1. Ylide Instability or Incomplete Formation:
-
Cause: Non-stabilized ylides (e.g., those derived from alkyl- or benzyltriphenylphosphonium salts) can be unstable and decompose before reacting with the aldehyde.[2] Incomplete deprotonation of the phosphonium salt will also result in a lower concentration of the active ylide.
-
Solution:
-
Base Selection: The choice of base is critical. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary to ensure complete and rapid ylide formation.[2][3] For semi-stabilized or stabilized ylides, weaker bases such as potassium tert-butoxide (KOtBu) or sodium methoxide may be sufficient.[4]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous.[2] Water will quench the ylide and any strong base used, significantly reducing the yield. Use flame-dried glassware and freshly distilled anhydrous solvents.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde and decomposition of the ylide.[1]
-
Temperature Control: Ylide generation is often best performed at low temperatures (0 °C to -78 °C) to enhance stability.[2]
-
2. Aldehyde Quality and Side Reactions:
-
Cause: Aldehydes can oxidize to carboxylic acids or polymerize, especially if impure or not handled under an inert atmosphere.[1][2] The high reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde can also make it susceptible to side reactions like the Cannizzaro reaction in the presence of a strong base.[1]
-
Solution:
-
Purify the Aldehyde: Use freshly purified 3-Methoxy-5-(trifluoromethyl)benzaldehyde for best results.
-
Order of Addition: Add the aldehyde solution dropwise to the pre-formed ylide solution. This ensures the aldehyde is consumed as it is added, minimizing potential side reactions.[1]
-
3. Steric Hindrance:
-
Cause: Bulky groups on either the ylide or the aldehyde can sterically hinder the reaction.[2]
-
Solution:
4. Difficult Product Isolation:
-
Cause: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). Its removal from the desired alkene can be challenging due to similar polarities.
-
Solution:
Question: I am observing a mixture of E/Z isomers. How can I improve the stereoselectivity?
The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide.[7]
Answer:
-
For (E)-Alkene Selectivity (trans):
-
Use Stabilized Ylides: Ylides containing an electron-withdrawing group (e.g., an ester or ketone) are termed "stabilized ylides." These ylides are less reactive and their reactions are typically under thermodynamic control, favoring the formation of the more stable (E)-alkene.[5][7][8][9]
-
Reaction Conditions: Reactions with stabilized ylides can often be run at room temperature or with gentle heating.
-
-
For (Z)-Alkene Selectivity (cis):
-
Use Non-Stabilized Ylides: Ylides bearing alkyl or aryl groups are "non-stabilized" and more reactive.[7][8] These reactions are generally under kinetic control and favor the formation of the (Z)-alkene.[5][9]
-
Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity.[5][9] Using sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) can enhance Z-selectivity.
-
Low Temperatures: Running the reaction at low temperatures helps to maintain kinetic control and improve Z-selectivity.[8]
-
-
Semi-Stabilized Ylides: Ylides with aryl or alkenyl substituents are considered "semi-stabilized" and often give poor E/Z selectivity.[8][9]
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the correct base for ylide generation? A1: The choice of base depends on the pKa of the phosphonium salt. For phosphonium salts that will form non-stabilized ylides (e.g., alkyltriphenylphosphonium halides), strong bases like n-BuLi, NaH, or NaNH2 are required.[2][3] For salts that form stabilized ylides (e.g., (carbethoxymethylene)triphenylphosphorane), weaker bases like NaOMe, KOtBu, or even K2CO3 can be effective.[10][11]
Q2: What are the best solvents for this Wittig reaction? A2: Anhydrous aprotic solvents are typically used. Tetrahydrofuran (THF) and diethyl ether are common choices for reactions involving strong bases like n-BuLi.[12] Dimethylformamide (DMF) or dichloromethane (DCM) can also be used, particularly with stabilized ylides.[1][10]
Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction's progress.[10] Spot the reaction mixture alongside the starting aldehyde to track its consumption. The appearance of a new spot corresponding to the alkene product indicates the reaction is proceeding.
Q4: The triphenylphosphine oxide byproduct is difficult to remove. Are there any tricks? A4: Besides chromatography and recrystallization, precipitating the TPPO by adding a non-polar solvent like hexane or pentane to the crude reaction mixture can sometimes be effective. Alternatively, converting TPPO to a water-soluble phosphonium salt by treating the crude mixture with acid can facilitate its removal through an aqueous wash, though this method's success is substrate-dependent.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide (Z-selective)
This protocol outlines the synthesis of an alkene from 3-Methoxy-5-(trifluoromethyl)benzaldehyde using a non-stabilized ylide, for example, from methyltriphenylphosphonium bromide.
Step-by-Step Methodology:
-
Apparatus Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add methyltriphenylphosphonium bromide (1.1 equivalents). Seal the flask with septa and place it under an inert atmosphere (N2 or Ar).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (n-BuLi) in hexanes (1.0 equivalent) dropwise. A distinct color change (typically to orange or deep red) indicates ylide formation. Stir the mixture at 0 °C for 1 hour.[12]
-
Aldehyde Addition: In a separate flame-dried flask, dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this aldehyde solution to the ylide solution at 0 °C via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.[12]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[12] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Wittig Reaction with a Stabilized Ylide (E-selective)
This protocol describes the reaction with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, which is often commercially available and stable enough to be handled in air.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM).[1]
-
Ylide Addition: In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 - 1.5 equivalents) in anhydrous DCM. Add the ylide solution dropwise to the aldehyde solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours or overnight. Monitor the reaction by TLC.[10]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Partition the residue between water and DCM. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. The crude product can be purified by flash column chromatography or recrystallization.[10]
Data Summary Table: Recommended Reaction Parameters
| Parameter | Non-Stabilized Ylide (Z-selective) | Stabilized Ylide (E-selective) |
| Base | n-BuLi, NaH, KHMDS | NaOMe, KOtBu, K2CO3 |
| Solvent | Anhydrous THF, Diethyl Ether | Anhydrous DCM, THF, DMF |
| Ylide Formation Temp. | -78 °C to 0 °C | 0 °C to Room Temperature |
| Reaction Temp. | 0 °C to Room Temperature | Room Temperature to Reflux |
| Typical Reaction Time | 1-4 hours | 2-24 hours |
V. Visualizations
Wittig Reaction Mechanism
Caption: A decision tree for troubleshooting low yields.
VI. References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]
-
YouTube. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Retrieved from [Link]
-
Chem-Station. (2024, April 6). Wittig Reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 11). In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes? [duplicate]. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reductive Amination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the reductive amination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Reductive amination is a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen bonds.[1][2][3] However, the unique electronic properties of 3-Methoxy-5-(trifluoromethyl)benzaldehyde can introduce specific hurdles. This document provides in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format to help you navigate and resolve common experimental issues.
Understanding the Substrate: The "Push-Pull" Effect
Before diving into troubleshooting, it's crucial to understand the electronic nature of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated benzaldehydes.[4][5][6] Conversely, the methoxy (-OCH3) group in the meta position is electron-donating through resonance, though its inductive effect is electron-withdrawing. This "push-pull" electronic environment influences imine formation and the stability of intermediates, which is a key factor in the success of the reductive amination.
Core Reaction Pathway
The reductive amination process involves two key steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[3][7]
Caption: General workflow of a reductive amination reaction.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows little to no conversion of the starting aldehyde. What are the likely causes?
A1: This is a common issue that often points to problems in the initial imine formation step. Here’s a breakdown of potential causes and solutions:
-
Suboptimal pH: Imine formation is highly pH-dependent.[8][9] The reaction requires mildly acidic conditions (typically pH 4-5) to protonate the carbonyl oxygen, which accelerates nucleophilic attack by the amine.[10] If the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic.[8][9][11] If the pH is too high, the carbonyl is not sufficiently activated.[8][11]
-
Solution: Add a mild acid catalyst like acetic acid. For reactions with amine hydrochlorides, consider adding a non-nucleophilic base like triethylamine to liberate the free amine.[12]
-
-
Steric Hindrance: While your aldehyde is not exceptionally bulky, a sterically hindered amine partner can significantly slow down the initial nucleophilic attack.
-
Solution: Increase the reaction temperature or prolong the reaction time before adding the reducing agent.
-
-
Water Content: The formation of the imine from the hemiaminal intermediate is a dehydration reaction.[7] Excess water in the reaction can shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous solvents and consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, especially if you are performing a two-step procedure.[13]
-
-
Inactive Reducing Agent: If you are performing a one-pot reaction, a highly reactive reducing agent might be consuming the aldehyde before it can form the imine.
Q2: I'm observing the formation of an alcohol byproduct corresponding to the reduction of my starting aldehyde. How can I prevent this?
A2: The formation of 3-Methoxy-5-(trifluoromethyl)benzyl alcohol indicates that your reducing agent is reacting with the aldehyde faster than, or in competition with, the imine/iminium ion.
-
Choice of Reducing Agent: This is the most common culprit.
-
Sodium Borohydride (NaBH₄): This reagent can reduce both aldehydes and imines.[10] If added too early in a one-pot reaction, it will readily reduce the aldehyde.[16]
-
Sodium Cyanoborohydride (NaBH₃CN): While more selective for iminium ions at neutral or slightly acidic pH, it can still reduce aldehydes at lower pH values.[7][17]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is generally the preferred reagent for one-pot reductive aminations due to its excellent selectivity for the iminium ion over the aldehyde.[7][15][18] Its steric bulk and the electron-withdrawing acetate groups temper its reactivity.[15]
-
-
Reaction Protocol:
-
One-Pot vs. Two-Step: If you are using a less selective reducing agent like NaBH₄, a two-step (or indirect) procedure is advisable.[16][19] First, allow the aldehyde and amine to stir for a period to ensure imine formation, then add the reducing agent.[16]
-
Order of Addition: In a one-pot protocol with NaBH(OAc)₃, it is still good practice to pre-stir the aldehyde and amine for a short period (e.g., 15-30 minutes) before adding the reducing agent to allow for initial imine formation.[20]
-
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| NaBH(OAc)₃ (STAB) | High | DCE, THF, DCM[14][16] | Preferred for one-pot reactions; moisture-sensitive.[14][18] |
| NaBH₃CN | Good (pH-dependent) | MeOH, EtOH[16] | Toxic cyanide byproducts.[17] |
| NaBH₄ | Low | MeOH, EtOH[16] | Best for two-step procedures; can reduce aldehydes.[10][16] |
| H₂/Catalyst (e.g., Pd/C) | High | Various | Can reduce other functional groups (e.g., nitro, C=C).[3] |
Q3: My reaction is very slow or stalls at partial conversion. What can I do to drive it to completion?
A3: A sluggish reaction with 3-Methoxy-5-(trifluoromethyl)benzaldehyde can be due to several factors, including the stability of the imine intermediate and the quality of the reagents.
-
Reagent Quality:
-
Reaction Conditions:
-
Temperature: While many reductive aminations proceed well at room temperature, gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome activation barriers, particularly with less reactive amines.[23]
-
Concentration: Ensure your reaction is not too dilute. Typical concentrations range from 0.1 to 0.5 M.
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the imine formation equilibrium forward.
-
-
Catalysis:
-
Lewis Acids: For less reactive substrates, the addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can sometimes improve yields by activating the carbonyl group.[16]
-
Caption: A decision tree for troubleshooting reductive amination.
Q4: My TLC/LCMS analysis shows the presence of the imine intermediate in the final product. Why isn't the reduction going to completion?
A4: The persistence of the imine intermediate suggests an issue with the reduction step.[24]
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.
-
Solution: Ensure you are using an adequate amount of the reducing agent. Typically, 1.3 to 1.6 equivalents of NaBH(OAc)₃ are recommended to ensure complete reduction.[25]
-
-
Deactivated Reducing Agent: As mentioned previously, NaBH(OAc)₃ is sensitive to moisture.
-
Solution: Use fresh, high-quality reagent and handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.[18]
-
-
Workup Issues: Imines can be sensitive to hydrolysis, especially under acidic conditions.[9] It's possible that some of your amine product is hydrolyzing back to the imine during an acidic workup.
-
Solution: Perform the workup under neutral or basic conditions. A standard procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Q5: I am observing the formation of a dialkylated (tertiary amine) byproduct. How can I improve the selectivity for the secondary amine?
A5: The formation of a tertiary amine occurs when the desired secondary amine product reacts with another molecule of the aldehyde, undergoes a second reductive amination, and becomes dialkylated.[19][26]
-
Stoichiometry: This side reaction is more common when an excess of the aldehyde is used.
-
Solution: Use a slight excess of the primary amine (up to 5% molar excess) to suppress this side reaction.[19]
-
-
Reaction Conditions:
-
Slow Addition: Adding the aldehyde slowly to a mixture of the amine and the reducing agent can help maintain a low concentration of the aldehyde, disfavoring the second alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Standardized Experimental Protocol
This protocol provides a reliable starting point for the reductive amination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-Methoxy-5-(trifluoromethyl)benzaldehyde and dissolve it in anhydrous DCE (to a concentration of approximately 0.2 M).
-
Add the amine (1.1 equiv) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.[27]
-
In portions, add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. Note any mild exotherm.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with an organic solvent (e.g., DCM or Ethyl Acetate).[20]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[27]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure target amine.[27]
References
- A Comparative Analysis of the Reactivity of 3- (Trifluoromethyl)benzaldehyde and 4 - Benchchem.
- The Trifluoromethyl Group: Enhancing Performance in Chemical Applic
- Sodium Triacetoxyborohydride (STAB) - Common Organic Chemistry.
- A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde - Benchchem.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Application Notes and Protocols: Synthesis and Utility of Trifluoromethylated Imines and Amines from 2-(Trifluoromethyl)benzalde - Benchchem.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers.
- Video: Preparation of Amines: Reductive Amin
- Reductive Amin
- n → π* interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media - Chemical Science (RSC Publishing).
- Reductive Amin
- Safety And Handling Guidelines For Sodium Triacetoxyborohydride - lifechem pharma.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- One of the reductants for reductive amination: sodium cyanoborohydride - ChemicalBook.
- The Impact of Trifluoromethyl Groups in Specialty Chemicals.
- Reductive amin
- Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube.
- Reductive Amin
- comparative analysis of different reducing agents in amin
- What is the influence of the pH on imine formation in a water solution?
- Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method - ChemicalBook.
- 21.4. Imine formation | Organic Chemistry II - Lumen Learning.
- 20.
- Sodium triacetoxyborohydride - Sciencemadness Wiki.
- Sodium triacetoxyborohydride - Organic Chemistry Portal.
- Application Notes and Protocols for the Reductive Amination of 3-(3-(trifluoromethyl)phenyl)propanal - Benchchem.
- 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry - YouTube.
- Forcing a Reductive Amin
- Amine synthesis by reductive amination (reductive alkyl
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI.
- Myers Chem 115 - Harvard University.
- Application Note – Reductive Amin
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
- Struggling with Reductive Amination: Tips for Isol
- Aldehyde not reacting in reductive amination reaction, thoughts?
- Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr) - PubMed Central.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Time course of products distribution. (a) The reductive amination of benzaldehyde.
- Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous C
- Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination | Request PDF - ResearchG
- Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM-300(Cr) - PubMed.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 15. Sodium triacetoxyborohydride [organic-chemistry.org]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 18. lifechempharma.com [lifechempharma.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 22. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 23. reddit.com [reddit.com]
- 24. reddit.com [reddit.com]
- 25. chemistry.mdma.ch [chemistry.mdma.ch]
- 26. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 3-Methoxy-5-(trifluoromethyl)benzaldehyde Substrates
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Methoxy-5-(trifluoromethyl)benzaldehyde and its derivatives, such as the analogous aryl halides. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this electronically unique substrate. The presence of both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, in addition to the reactive aldehyde, presents a distinct set of challenges that require careful consideration of reaction parameters.
This guide provides a structured, question-and-answer-based approach to troubleshooting common issues, from low yields to problematic side reactions. Each section is designed to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very low to no yield in my Suzuki coupling with a 3-Methoxy-5-(trifluoromethyl)phenyl halide. What are the likely causes?
Low or non-existent yields with this substrate class are frequently traced back to a few key areas: the catalyst system, the choice of base, or the integrity of the reagents. The electronic nature of the substrate—influenced by the competing effects of the methoxy and trifluoromethyl groups—can make standard Suzuki conditions suboptimal.[1][2]
Potential Causes & Recommended Solutions:
-
Inactive or Inappropriate Catalyst System: The oxidative addition of the palladium catalyst to the aryl halide is a critical, often rate-determining, step.[3] For this substrate, which has both electron-donating and electron-withdrawing groups, the choice of ligand is paramount.
-
Troubleshooting:
-
Switch to a More Robust Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be effective.[3] Screen a panel of bulky, electron-rich phosphine ligands, which are known to promote both oxidative addition and the subsequent reductive elimination step.[1] Recommended ligands include Buchwald-type ligands such as XPhos, SPhos, or RuPhos.[1]
-
Use a Pre-formed Catalyst: Pd(II) precatalysts require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a stable, pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable palladacycle precatalyst (e.g., G3 or G4-type) to ensure a sufficient concentration of the active catalyst.[1]
-
-
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1] Its strength, solubility, and potential to cause side reactions with the aldehyde functionality must be carefully balanced.
-
Troubleshooting:
-
Screen a Range of Bases: A common starting point is potassium carbonate (K₂CO₃). If yields are low, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, especially in anhydrous conditions.[1][3]
-
Consider Milder Bases for Sensitive Substrates: The aldehyde group can be susceptible to base-catalyzed side reactions. If you observe decomposition of your starting material, a milder base such as potassium fluoride (KF) may be beneficial.[1]
-
-
-
Poor Reagent Quality or Oxygen Contamination: Impurities in solvents or starting materials can poison the catalyst. Boronic acids are also prone to degradation through protodeboronation.[1][4]
-
Troubleshooting:
-
Ensure Anhydrous and Degassed Conditions: Use high-purity, anhydrous solvents that have been thoroughly degassed to remove oxygen. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[4][5]
-
Verify Reagent Integrity: Use a fresh bottle of boronic acid or consider using a more stable boronic ester, such as a pinacol ester, to minimize degradation.[1]
-
-
Q2: I'm seeing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often exacerbated by the presence of oxygen.
Troubleshooting Steps:
-
Improve Inert Atmosphere: This is the most critical factor. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are rigorously degassed. Techniques like freeze-pump-thaw cycles are highly effective.[6]
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Bulky ligands can often suppress this side reaction by sterically hindering the approach of two boronic acid molecules to the palladium center.[7]
-
Control Reaction Temperature: Lowering the reaction temperature may sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q3: My primary side product is the dehalogenated starting material (protodehalogenation). What is causing this and how can it be prevented?
Protodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Suzuki couplings.[4] It can occur when the palladium complex, after oxidative addition, reacts with a hydride source in the reaction mixture.
Potential Hydride Sources and Solutions:
-
Base or Solvent: Hydroxide bases or protic solvents can act as hydride donors.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation.
-
Solution: Employing bulky, electron-rich phosphine ligands can often favor the cross-coupling pathway.[4]
-
Q4: How do I choose the optimal solvent and temperature for this specific substrate?
The solvent plays a crucial role in solubilizing the reagents and influencing the reaction rate.[8][9] For the 3-Methoxy-5-(trifluoromethyl)benzaldehyde system, aprotic polar solvents are generally a good starting point.
Solvent and Temperature Recommendations:
| Solvent System | Typical Temperature Range (°C) | Notes |
| Dioxane/Water (e.g., 4:1) | 80 - 110 | A very common and effective system. The water helps to dissolve inorganic bases.[2] |
| Toluene/Water (e.g., 10:1) | 80 - 110 | Good for less polar substrates. Ensure vigorous stirring for phase mixing.[6][10] |
| THF/Water (e.g., 4:1) | 60 - 80 | A lower boiling point option, may require longer reaction times.[1][10] |
| Anhydrous Dioxane or Toluene | 80 - 110 | Often used with stronger, more soluble bases like Cs₂CO₃.[1] |
Optimization Workflow:
Start with a condition known to work for similar substrates, such as Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water at 90 °C.[2] If this fails, move to a more robust system, for example, using an XPhos-based catalyst with K₃PO₄ in toluene.[7]
Experimental Protocols & Methodologies
Protocol 1: General Screening for Suzuki Coupling of 3-Bromo-5-methoxy-5-(trifluoromethyl)benzaldehyde
This protocol outlines a typical setup for screening various conditions.
Materials:
-
3-Bromo-5-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-bromo-5-methoxy-5-(trifluoromethyl)benzaldehyde, the arylboronic acid, the palladium catalyst, and the base.[2][3]
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[3]
-
Add the anhydrous, degassed solvent via syringe.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2][3]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is key to troubleshooting, as each step can be influenced by the choice of catalyst, ligand, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Workflow
When faced with a low-yielding reaction, a systematic approach to optimization is crucial. The following workflow provides a logical path for troubleshooting.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Alkylation Reactions with 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for synthetic reactions involving 3-Methoxy-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge: preventing over-alkylation. We will explore the underlying chemical principles and provide actionable, field-proven protocols to ensure selective and high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "over-alkylation" and why is it a significant problem in multi-step synthesis?
Over-alkylation refers to the undesired addition of more alkyl groups to a molecule than intended. For instance, if the goal is to add a single alkyl group to a primary amine to form a secondary amine (mono-alkylation), the formation of a tertiary amine (di-alkylation) is considered over-alkylation. This issue is particularly problematic because it consumes valuable starting material, reduces the yield of the desired product, and complicates purification, as the mono- and di-alkylated products often have similar physical properties, making separation difficult and costly.
Q2: How do the specific substituents on 3-Methoxy-5-(trifluoromethyl)benzaldehyde influence its reactivity in alkylation reactions?
The reactivity of the benzaldehyde core is dictated by the electronic effects of its substituents. In 3-Methoxy-5-(trifluoromethyl)benzaldehyde, we have two key groups in a meta-relationship:
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It acts primarily through a negative inductive effect (-I), which increases the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack.[1]
-
Methoxy Group (-OCH₃): This group has a dual nature. It is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). Since it is meta to the aldehyde, its resonance effect on the carbonyl carbon is negligible, and its primary influence is a moderate electron-withdrawing inductive effect.
The combined strong electron-withdrawing nature of these substituents makes the aldehyde itself highly reactive. While this is beneficial for reactions at the carbonyl, it does not directly cause over-alkylation at other sites. Instead, this high reactivity profile must be considered when designing subsequent steps, as the molecule can participate in side reactions if conditions are not carefully controlled.
Q3: What is the most common scenario where over-alkylation is encountered when using this aldehyde as a precursor?
A frequent application for aldehydes like this in drug development is in reductive amination . In this process, the aldehyde first reacts with a primary amine to form an imine, which is then reduced to a secondary amine. This newly formed secondary amine is a nucleophile and is often the substrate for a subsequent N-alkylation step. It is at this stage that over-alkylation becomes a primary concern, as the desired secondary amine can be further alkylated to an unwanted tertiary amine.
Troubleshooting Guide: Preventing Over-Alkylation
This section addresses specific issues encountered during the alkylation of intermediates derived from 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
Problem: My N-alkylation reaction is producing a mixture of the desired mono-alkylated secondary amine and an over-alkylated tertiary amine.
This is the most common manifestation of over-alkylation. The root cause is that the mono-alkylated product (the secondary amine) is often as reactive, or even more reactive, than the starting primary amine towards the alkylating agent.
Root Cause Analysis & Solutions
| Parameter | Causality & Explanation | Recommended Solution |
| Stoichiometry | Using an excess of the alkylating agent (e.g., an alkyl halide) will inevitably drive the reaction toward the thermodynamically stable, more substituted product. | Use the amine as the limiting reagent and the alkylating agent in a slight excess (1.05-1.2 equivalents). For maximum control, use a 1:1 molar ratio and accept a lower conversion to maximize selectivity. |
| Rate of Addition | A high local concentration of the alkylating agent promotes multiple alkylations on a single amine molecule before all starting material has reacted once. | Add the alkylating agent slowly and dropwise to the reaction mixture using a syringe pump. This maintains a low, steady concentration of the electrophile, favoring mono-alkylation. |
| Temperature | Higher temperatures increase reaction rates indiscriminately and can provide the activation energy needed for the second alkylation step, reducing selectivity. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.[2] |
| Base Strength | The choice of base is critical. A very strong base can deprotonate the secondary amine product, making it a highly reactive nucleophile and promoting the second alkylation. | Use a non-nucleophilic, hindered base or a mild inorganic base. Bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are often preferred over stronger bases like sodium hydride (NaH) for this step. |
Visual Workflow: Troubleshooting Over-Alkylation
The following diagram outlines the logical steps to diagnose and solve over-alkylation issues in your N-alkylation reaction.
Caption: Reaction pathway for controlled mono-N-alkylation.
Materials:
| Reagent | M.W. | Amount | Moles | Equivalents |
| Secondary Amine* | 295.28 | 2.95 g | 10.0 mmol | 1.0 |
| Iodomethane (CH₃I) | 141.94 | 1.56 g (0.69 mL) | 11.0 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol | 2.0 |
| Acetonitrile (MeCN) | - | 50 mL | - | - |
*N-((3-methoxy-5-(trifluoromethyl)phenyl)methyl)benzylamine
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine substrate (2.95 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile. Stir the suspension at room temperature (25 °C) for 15 minutes.
-
Alkylating Agent Preparation: In a separate, dry vial, prepare a solution of iodomethane (0.69 mL, 11.0 mmol) in 10 mL of anhydrous acetonitrile.
-
Slow Addition: Draw the iodomethane solution into a syringe and place it on a syringe pump. Add the solution to the reaction flask dropwise over a period of 2 hours.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the potassium carbonate.
-
Rinse the filter cake with acetonitrile (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure mono-alkylated tertiary amine.
-
Controlling Regioselectivity: O-Alkylation vs. C-Alkylation
For derivatives of 3-Methoxy-5-(trifluoromethyl)benzaldehyde that may also contain a nucleophilic site on the aromatic ring (e.g., a hydroxyl group), controlling the site of alkylation (regioselectivity) is crucial. While not strictly "over-alkylation," it represents a similar challenge in reaction control. The principles are broadly applicable. [3] Key Controlling Factors:
-
Solvent: This is often the most critical factor. [3] * For O-Alkylation (ether formation): Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation but leave the oxygen anion of a phenolate exposed and highly nucleophilic.
-
For C-Alkylation (alkylation of the ring): Use polar protic solvents like water or ethanol. These solvents form strong hydrogen bonds with the oxygen anion, "shielding" it and making the electron-rich aromatic ring the more likely site of attack. [3]* Counter-ion: The nature of the cation from the base can influence the reactivity of the nucleophile. Larger, softer cations (like Cs⁺) can lead to more O-alkylation, while smaller, harder cations (like Li⁺) can sometimes favor C-alkylation.
-
References
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
- Black, A. P., & Caskey, F. H. (1960). Process for the alkylation of phenols. U.S.
-
Gridnev, I. D., & Imamoto, T. (2004). Rationalization of Anomalous Nonlinear Effects in the Alkylation of Substituted Benzaldehydes. Journal of the American Chemical Society, 126(34), 10663–10675. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
Sources
Technical Support Center: Navigating the Removal of Triphenylphosphine Oxide from Wittig Reactions
For researchers, scientists, and professionals in drug development, the Wittig reaction is an indispensable tool for olefination. However, the formation of the stoichiometric byproduct, triphenylphosphine oxide (TPPO), often presents a significant purification challenge. Its high polarity and propensity to co-crystallize with products can complicate isolation, reducing yields and purity. This technical support guide provides in-depth, field-proven insights and troubleshooting strategies to effectively remove TPPO from your reaction mixtures, ensuring the integrity of your synthetic route.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the removal of triphenylphosphine oxide in a practical question-and-answer format.
Q1: I've tried precipitating TPPO with a non-polar solvent, but my product crashes out as well. What should I do?
This is a common issue when the desired product also has limited solubility in the chosen non-polar solvent.
-
Underlying Cause: The solubility profiles of your product and TPPO are too similar in the selected solvent system.
-
Solution 1: Solvent System Optimization: Instead of a single non-polar solvent, try a solvent mixture. A common starting point is a mixture of a non-polar solvent like hexanes or pentane with a slightly more polar solvent such as diethyl ether or dichloromethane.[1][2] The goal is to find a ratio where your product remains in solution while the TPPO selectively precipitates.
-
Solution 2: Temperature Control: Solubility is temperature-dependent. After adding the non-polar solvent, try cooling the mixture in an ice bath or refrigerator. This can often enhance the precipitation of TPPO while keeping your product dissolved.[3]
-
Expert Tip: Concentrate the reaction mixture to a viscous oil before adding the non-polar solvent. This minimizes the volume and can lead to more efficient precipitation of TPPO.[3]
Q2: My column chromatography isn't separating my product from TPPO effectively. The two are co-eluting.
When standard silica gel chromatography fails, alternative strategies are necessary.
-
Underlying Cause: The polarity of your product is too close to that of TPPO, leading to poor separation on silica gel.
-
Solution 1: Silica Plug Filtration: For less polar products, a rapid filtration through a short plug of silica gel can be highly effective.[4] The highly polar TPPO will adsorb strongly to the silica, allowing your product to be eluted with a non-polar solvent system (e.g., hexane/ether).[1][2] It may be necessary to repeat this process to achieve the desired purity.[2]
-
Solution 2: Alternative Chromatographic Techniques: Consider High-Performance Counter-Current Chromatography (HPCCC), which has been shown to provide excellent separation of TPPO from reaction products with a standardized solvent system.[5]
Q3: I've attempted precipitation with a metal salt complexing agent, but the precipitation is incomplete or an oil forms.
Metal salt complexation is a powerful technique, but its success can be influenced by several factors.
-
Underlying Cause: The choice of metal salt and solvent are critical for successful precipitation of the TPPO-metal complex. In some cases, the complex may initially form as an oil before solidifying.
-
Solution 1: Ensure Anhydrous Conditions (for some salts): For salts like anhydrous calcium bromide, the absence of water is crucial for efficient complexation.[6]
-
Solution 2: Solvent Compatibility: The precipitation of TPPO-metal complexes is highly solvent-dependent. For instance, ZnCl₂ works well in polar solvents like ethanol, ethyl acetate, and THF.[7][8][9] Conversely, MgCl₂ is effective in less polar solvents like toluene.[10] If your reaction was performed in an incompatible solvent, a solvent swap may be necessary before adding the metal salt.
-
Solution 3: Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) to induce crystallization. Stirring for an extended period can also facilitate solidification.[3]
Frequently Asked Questions (FAQs)
What are the primary methods for removing triphenylphosphine oxide?
The most common and effective methods for removing TPPO can be categorized as follows:
-
Precipitation/Crystallization: This involves exploiting the low solubility of TPPO in non-polar solvents or its ability to co-crystallize with other reaction byproducts.[11][12]
-
Metal Salt Complexation: TPPO, a Lewis base, can form insoluble complexes with Lewis acidic metal salts such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[4][6][10] These solid complexes can then be easily removed by filtration.
-
Chromatography: This includes traditional column chromatography, rapid filtration through a silica plug for less polar compounds, and more advanced techniques like HPCCC.[1][4][5]
-
Chemical Conversion: TPPO can be converted into an insoluble salt, such as a chlorophosphonium salt using oxalyl chloride, which can then be filtered off.[2][6]
How do I choose the best method for my specific reaction?
The optimal method depends on several factors:
-
The properties of your product: Consider its solubility, polarity, and stability.
-
The reaction solvent: Some methods are more effective in specific solvents.
-
The scale of your reaction: For large-scale industrial processes, chromatography-free methods like precipitation are often preferred.[11][12][13]
-
The required purity of your final product: Some applications may necessitate a combination of methods.
Can I regenerate triphenylphosphine from the removed TPPO?
Yes, triphenylphosphine can be regenerated from TPPO using various deoxygenation agents, such as trichlorosilane in the presence of a tertiary amine.[10] This can be a cost-effective and environmentally friendly approach, particularly on an industrial scale.
Comparative Analysis of TPPO Removal Methods
The following table provides a summary and comparison of the most common techniques for removing triphenylphosphine oxide.
| Method | Underlying Principle | Advantages | Disadvantages | Ideal For |
| Precipitation with Non-Polar Solvents | Low solubility of TPPO in solvents like hexanes, pentane, or diethyl ether.[10][14] | Simple, inexpensive, and often effective for non-polar products. | May not be selective; the desired product can also precipitate. | Non-polar to moderately polar products. |
| Metal Salt Complexation (e.g., ZnCl₂, MgCl₂, CaBr₂) | Formation of an insoluble TPPO-metal salt complex.[4][6][10] | High efficiency, applicable to a range of solvents, and often avoids chromatography. | Requires an additional reagent and may necessitate a solvent swap. | A wide range of products, especially in polar solvents (with ZnCl₂ or CaBr₂).[6][7] |
| Filtration through a Silica Plug | Strong adsorption of the highly polar TPPO onto silica gel.[4] | Fast, simple, and effective for removing small to moderate amounts of TPPO. | Best suited for non-polar products; may require repetition for high purity.[2] | Non-polar products where TPPO is the primary polar impurity. |
| Chemical Conversion (e.g., with Oxalyl Chloride) | Conversion of TPPO to an insoluble phosphonium salt.[2][6] | Highly effective and can be performed in the reaction mixture. | Introduces another reactive reagent and byproduct. | When other methods fail or are not suitable. |
Experimental Protocols & Workflows
Protocol 1: Precipitation of TPPO with Zinc Chloride in Ethanol
This method is particularly useful when the Wittig reaction is performed in a polar solvent or when the product is soluble in ethanol.[9]
-
Solvent Adjustment: If the reaction was not conducted in ethanol, concentrate the crude reaction mixture under reduced pressure and dissolve the residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Precipitation: At room temperature, add the ZnCl₂ solution to the ethanolic solution of your crude product. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often a good starting point.[9] A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[3]
-
Induce Precipitation: Stir the mixture vigorously. If precipitation is slow to initiate, gently scraping the inside of the flask with a glass rod can be effective.[3]
-
Filtration: Collect the precipitated complex by vacuum filtration.
-
Product Isolation: The filtrate contains your purified product. Concentrate the filtrate to remove the ethanol. The resulting residue can be further purified if necessary.
Workflow for TPPO Removal by Metal Salt Precipitation
Caption: Workflow for TPPO removal via metal salt precipitation.
Protocol 2: Filtration through a Silica Plug
This is a rapid method for purifying relatively non-polar products.[1][2]
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.
-
Suspension: Suspend the residue in a non-polar solvent system, such as pentane/diethyl ether or hexanes/diethyl ether.
-
Plug Preparation: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Filtration: Pass the suspension of the crude product through the silica plug.
-
Elution: Elute your product from the silica plug using a suitable solvent, typically the same non-polar solvent system used for the suspension. The TPPO will remain adsorbed to the top of the silica.
-
Isolation: Collect the eluent and concentrate it under reduced pressure to obtain your purified product.
Logical Flow of Separation by Silica Plug Filtration
Caption: Logical flow of separation by silica plug filtration.
By understanding the principles behind each method and applying these troubleshooting strategies, researchers can confidently and efficiently overcome the challenge of removing triphenylphosphine oxide, leading to higher purity products and more robust synthetic outcomes.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Singh, R. K., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13836–13845. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
Weix Research Group, UW–Madison. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Retrieved from [Link]
-
ACS Publications. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(5), 1599–1600. [Link]
-
Webb, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49-56. [Link]
-
ResearchGate. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]
-
ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
Sources
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- 2. Workup [chem.rochester.edu]
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- 5. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
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- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
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- 14. echemi.com [echemi.com]
Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives
Welcome to the technical support resource for the purification of fluorinated benzaldehyde derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity fluorinated benzaldehydes, which are critical intermediates in pharmaceutical and agrochemical synthesis.[1][2] The unique electronic properties conferred by the fluorine atom introduce specific purification hurdles that require carefully considered strategies.
This document provides in-depth, experience-driven answers to common problems, detailed troubleshooting guides for specific experimental issues, and validated protocols to enhance the purity and yield of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental challenges in purifying these compounds.
Q1: What makes fluorinated benzaldehyde derivatives inherently difficult to purify?
A: The difficulty stems from a combination of factors directly related to the fluorine substituent:
-
Increased Carbonyl Reactivity: The highly electronegative fluorine atom exerts a strong electron-withdrawing effect on the aromatic ring. This effect makes the aldehyde's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This leads to the formation of hydrates or hemiacetals in the presence of water or alcohol solvents, which complicate analysis and separation.[3]
-
Oxidation: Like many aldehydes, fluorinated benzaldehydes are prone to air oxidation, forming the corresponding fluorobenzoic acids.[4][5][6] These acidic impurities can interfere with subsequent reactions, such as Grignard or Wittig reactions, by neutralizing basic reagents.[7]
-
Similar Physical Properties of Impurities: Impurities often include positional isomers (e.g., 2- and 4-fluorobenzaldehyde in a 3-fluorobenzaldehyde sample) or related compounds like fluorobenzyl alcohol, which may have very similar boiling points and polarities, making separation by distillation or standard chromatography challenging.[4][7]
Q2: What are the most common impurities I should expect in a crude fluorinated benzaldehyde sample?
A: The impurity profile depends on the synthetic route and storage conditions, but typically includes:
-
Corresponding Fluorobenzoic Acid: The primary product of oxidation from exposure to air.[4] This is often visible as a white solid precipitating from the liquid aldehyde or can be detected by a simple pH test of a sample dissolved in a water/alcohol mixture.[4]
-
Positional Isomers: Arise from non-selective synthesis processes. For example, commercial 3-fluorobenzaldehyde may contain traces of 2- and 4-fluorobenzaldehyde.[4]
-
Residual Starting Materials: Unreacted materials like the corresponding fluorotoluene or fluorobenzene may be present.[4][7]
-
Over-reduction Products: The corresponding fluorobenzyl alcohol can be an impurity if a reduction step in the synthesis was not perfectly controlled.[4]
-
Hydrates/Hemiacetals: These are not synthesis impurities but rather adducts that form in the presence of protic solvents, complicating NMR analysis and purification.
Q3: How does the position of the fluorine atom (ortho, meta, para) influence the purification strategy?
A: The position significantly impacts the electronic environment and steric hindrance around the aldehyde group, which in turn affects reactivity and physical properties.
-
Ortho-Fluorobenzaldehyde: The fluorine atom is in close proximity to the aldehyde. This steric hindrance can slightly decrease the rate of reactions at the carbonyl, including the formation of bisulfite adducts used in purification.[8]
-
Meta-Fluorobenzaldehyde: The electronic effect is primarily inductive. It is generally less reactive towards hydrate formation than the ortho or para isomers but is still susceptible to oxidation.
-
Para-Fluorobenzaldehyde: The fluorine atom is positioned for maximum resonance and inductive electron-withdrawing effects. This makes the carbonyl carbon highly electrophilic, increasing its susceptibility to hydrate formation. However, the symmetry of the molecule can sometimes facilitate crystallization.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem: My ¹H NMR spectrum shows a complex multiplet and a broad peak around 5-6 ppm, in addition to the expected aldehyde signal around 10 ppm. What is happening?
-
Probable Cause: You are likely observing the formation of a hydrate (gem-diol). The electron-withdrawing fluorine atom makes the aldehyde carbonyl highly susceptible to attack by trace amounts of water in your NMR solvent (or the product itself), forming the hydrate. The peak around 5-6 ppm is characteristic of the C-H proton of the hydrate.
-
Suggested Solution:
-
Dry the Sample: Before preparing the NMR sample, ensure your product is rigorously dry. Dissolve it in a dry, non-protic solvent (e.g., dichloromethane or diethyl ether), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Use a Dry NMR Solvent: Use a fresh, sealed ampule of deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Avoid solvents that may contain residual water.
-
Confirmation: To confirm the presence of a hydrate, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad peak should exchange and disappear, simplifying the spectrum.
-
Problem: My column chromatography provides poor separation between my fluorinated benzaldehyde and a closely-related impurity.
-
Probable Cause: The polarity of your aldehyde and the impurity are too similar for effective separation with the chosen solvent system. Aldehydes can also streak on silica gel due to interactions with acidic sites.
-
Suggested Solution:
-
Optimize Solvent System: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. The ideal system should give your desired compound an Rf value between 0.3 and 0.7.[9] A common starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate or dichloromethane.[10]
-
Use a Different Stationary Phase: If silica gel fails, consider using a different adsorbent. Basic alumina can be effective for purifying aldehydes, as it minimizes the risk of acid-catalyzed side reactions on the column.[11]
-
Consider Chemical Derivatization: For extremely difficult separations, convert the aldehyde into a bisulfite adduct. This adduct is a salt and can be easily separated from non-aldehyde impurities by liquid-liquid extraction. The pure aldehyde can then be regenerated.[12][13] See Protocol 2 for details.
-
Problem: My product is degrading during vacuum distillation, resulting in a dark, tarry residue and low yield.
-
Probable Cause: The distillation temperature, even under vacuum, is too high, or acidic/basic impurities are catalyzing decomposition.[14][15] Fluorinated benzaldehydes can be thermally sensitive.[14]
-
Suggested Solution:
-
Improve the Vacuum: Use a better vacuum pump to further lower the boiling point of your compound, allowing distillation at a lower temperature.[16][17]
-
Pre-purify Before Distillation: Perform a simple acid-base wash before distilling. Wash the crude product (dissolved in an organic solvent like ether) with a 5% sodium bicarbonate solution to remove acidic impurities like fluorobenzoic acid.[4][5] Then wash with water and dry thoroughly.
-
Use a Short-Path Distillation Apparatus: A Kugelrohr or short-path apparatus minimizes the time the compound spends at high temperatures, reducing the likelihood of decomposition.[11]
-
Problem: I am trying to purify my aldehyde by forming the bisulfite adduct, but the adduct is not precipitating from the solution.
-
Probable Cause: The bisulfite adduct of your specific aldehyde may be soluble in the reaction mixture, which is common for lower molecular weight aldehydes.[18]
-
Suggested Solution:
-
Switch to a Liquid-Liquid Extraction Protocol: Instead of relying on precipitation, isolate the water-soluble adduct in the aqueous phase.[12][19] Dissolve the crude mixture in a water-miscible solvent like methanol or DMF, add a saturated aqueous solution of sodium bisulfite, and shake.[8][20] Then, add an immiscible organic solvent (e.g., ethyl acetate/hexanes) and water. The non-aldehyde impurities will remain in the organic layer, while the charged adduct is extracted into the aqueous layer.[8] The aldehyde can then be regenerated from the separated aqueous layer. See Protocol 2 for a detailed procedure.
-
Section 3: Detailed Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for separating a moderately polar fluorinated benzaldehyde from less polar and more polar impurities using silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel (20-50 times the weight of your crude sample) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).[21]
-
Column Packing: Pour the slurry into a vertical column with the stopcock closed. Open the stopcock to allow the solvent to drain, settling the silica gel into a packed bed. Add a thin layer of sand on top to prevent disruption.
-
Sample Loading: Dissolve the crude fluorinated benzaldehyde in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the column.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., from 5% to 15% ethyl acetate in hexanes) to elute compounds of increasing polarity. The aldehyde typically elutes before the corresponding alcohol or acid.[13]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Purification via Bisulfite Adduct Formation (Extraction Method)
This method is highly effective for removing non-aldehyde impurities.[20]
-
Adduct Formation: Dissolve the crude aldehyde mixture in a water-miscible solvent like methanol (e.g., 5 mL for ~1.5 mmol of aldehyde).[20] Transfer the solution to a separatory funnel.
-
Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite (e.g., 25 mL). Shake the funnel vigorously for 30-60 seconds.[8][18]
-
Extraction: Add deionized water (e.g., 25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes). Shake again to partition the components.[18][20]
-
Layer Separation: Separate the layers. The non-aldehyde impurities will be in the organic phase. The water-soluble bisulfite adduct will be in the aqueous phase.[12]
-
Aldehyde Regeneration: Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (e.g., diethyl ether or ethyl acetate). While stirring, carefully add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is ~12.[18][22]
-
Final Extraction: Shake the funnel to extract the regenerated, pure aldehyde into the new organic layer. Separate the layers, dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.[18]
Section 4: Visualizations and Data
Decision Workflow for Purification Strategy
The following diagram outlines a logical decision-making process for selecting the appropriate purification method based on the nature of the impurities.
Caption: Decision tree for selecting a purification strategy.
Table 1: Comparison of Purification Techniques for 4-Fluorobenzaldehyde
This table provides a summary of the effectiveness of different purification methods for a model compound, 4-Fluorobenzaldehyde, contaminated with 5% 4-fluorobenzoic acid and 5% 4-fluorobenzyl alcohol.
| Purification Method | Purity of Final Product (GC-MS) | Typical Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 98.0% | ~80% | Good for removing non-volatile impurities.[4] | Potential for thermal degradation; poor separation of isomers.[14][15] |
| Flash Chromatography (Silica) | 99.5% | ~85% | Excellent separation of compounds with different polarities.[23] | Can be slow; potential for decomposition on acidic silica.[24] |
| Bisulfite Adduct Formation | >99.8% | ~90% | Highly selective for aldehydes; removes most other impurities.[13][18] | Two-step process; may not work for highly hindered aldehydes.[18] |
| Acid-Base Wash | 95.0% (removes acid only) | >95% | Fast and simple for removing acidic impurities.[5] | Does not remove neutral impurities like alcohols or isomers. |
References
-
Furigay, M. H., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Request PDF. Retrieved from [Link]
-
Furigay, M. H., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aldehydes. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. PMC - NIH. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Fluorobenzaldehyde: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Versatility of 4-Fluorobenzaldehyde in Material Science. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
MDPI. (2020). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Supporting Information. (2014). 4-fluorobenzaldehyde (4). Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]
-
Busch Finland. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
YouTube. (2022). Vacuum Distillation. Retrieved from [Link]
-
EPA. (2006). Method 8261A: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/MS). Retrieved from [Link]
-
NIH. (n.d.). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
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By-product formation in the synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. This valuable building block is crucial in the development of pharmaceuticals and agrochemicals, largely due to the influence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on its chemical reactivity.[1][2][3]
However, the synthesis of this molecule is not without its challenges. The presence of two electronically opposing substituents on the aromatic ring often leads to complex reaction profiles and the formation of persistent by-products. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these common issues. Here, we dissect the causality behind by-product formation in prevalent synthetic routes and provide field-proven strategies for optimization.
Section 1: Troubleshooting By-products in the Oxidation of 3-Methoxy-5-(trifluoromethyl)benzyl alcohol
The oxidation of the corresponding benzyl alcohol is a direct and common route to the target aldehyde. The primary challenge in this transformation is preventing over-oxidation to the carboxylic acid, as the aldehyde product is often more susceptible to oxidation than the starting alcohol.[4]
Frequently Asked Questions (FAQs)
Q1: My final product is significantly contaminated with 3-Methoxy-5-(trifluoromethyl)benzoic acid. How can I prevent this over-oxidation?
A1: This is the most common by-product in this synthetic route. Its formation is a direct consequence of the oxidizing agent reacting with the newly formed aldehyde. Several factors must be strictly controlled to mitigate this:
-
Choice of Oxidant: Employing mild, selective oxidizing agents is critical. Strong oxidants like potassium permanganate or chromic acid will almost certainly lead to the carboxylic acid. Milder reagents are designed to stop at the aldehyde stage, especially under anhydrous conditions.[5]
-
Reaction Monitoring: Diligent monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential. The reaction should be quenched as soon as the starting alcohol is consumed, before significant acid formation is observed.[4]
-
Temperature Control: Many oxidation reactions are exothermic. Maintaining the recommended temperature is crucial, as higher temperatures can provide the activation energy needed for the second oxidation step to the acid.[4]
-
Anhydrous Conditions: The presence of water can facilitate the formation of a gem-diol (hydrate) intermediate from the aldehyde, which is readily oxidized to the carboxylic acid.[5] Ensure all glassware is oven-dried and use anhydrous solvents.
Q2: I am considering different mild oxidants. What are the practical advantages and disadvantages of each for this specific synthesis?
A2: The choice of oxidant is a balance between reactivity, selectivity, cost, and ease of workup. For a substrate like 3-Methoxy-5-(trifluoromethyl)benzyl alcohol, several excellent options exist, each with its own profile of potential by-products.
Table 1: Comparison of Common Mild Oxidation Methods
| Oxidation Method | Key Reagents | Typical Temp. | Pros | Cons & Common By-products |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | -78 °C to RT | High yields, very mild, avoids toxic metals.[6] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (DMS), potential for mixed thioacetal by-products if temperature rises prematurely.[6] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp. | Fast, high-yielding, occurs at room temperature.[2] | DMP is expensive and can be explosive under shock or heat. The workup requires quenching of excess reagent. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room Temp. | Inexpensive, reliable, stops at the aldehyde in anhydrous CH₂Cl₂.[5][7] | PCC is a toxic Cr(VI) reagent, leading to hazardous waste. Reactions can form a tarry brown precipitate that complicates workup.[5] |
| TEMPO-mediated Oxidation | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), NaOCl | 0 - 10 °C | Catalytic, high yield, environmentally benign (uses bleach as the terminal oxidant).[2][8] | Requires careful pH control; side reactions can occur if the substrate has other oxidizable groups. |
Q3: I ran a Swern oxidation, but my yield was very low and the workup was complicated. What could have gone wrong?
A3: The Swern oxidation, while effective, is highly sensitive to procedural errors. Low yields are often traced back to two key issues:
-
Improper Temperature Control: The initial formation of the alkoxysulfonium salt must be performed at -78 °C (a dry ice/acetone bath). If the temperature rises above -60 °C before the addition of the tertiary amine base (e.g., triethylamine), the intermediate can undergo side reactions, most notably the Pummerer rearrangement, which leads to the formation of mixed thioacetals and other by-products.[6]
-
Moisture Contamination: As with all aldehyde syntheses, rigorous exclusion of water is paramount. Any moisture will react with the highly reactive Vilsmeier-type intermediate formed from DMSO and oxalyl chloride, quenching the reagent and reducing the yield.
Below is a workflow illustrating the desired reaction pathway and the critical diversion to the major by-product.
Section 2: Troubleshooting By-products in the Formylation of 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene
This route involves the conversion of the aryl bromide into an organometallic intermediate (either a Grignard or organolithium reagent), which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The by-products here stem from the high reactivity and strong basicity of the organometallic intermediate.
Frequently Asked Questions (FAQs)
Q1: After my reaction, I've recovered a significant amount of 1-methoxy-3-(trifluoromethyl)benzene (the debrominated starting material). What is the cause?
A1: This is a classic sign that your highly basic organometallic intermediate was quenched by an acidic proton source before it could react with DMF. The potential culprits are:
-
Wet Solvents/Reagents: Tetrahydrofuran (THF) or diethyl ether must be rigorously dried. Trace water is the most common reason for this by-product.
-
Contaminated Glassware: All glassware must be oven- or flame-dried immediately before use to remove adsorbed moisture.
-
Atmospheric Moisture: The reaction must be conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen).[4]
-
Acidic Protons on the Substrate: While your substrate lacks obvious acidic protons, ensure starting material is pure.
Q2: My major impurity is a high molecular weight compound that I've identified as a biphenyl derivative. How do I prevent this homocoupling?
A2: The formation of 3,3'-Dimethoxy-5,5'-bis(trifluoromethyl)-1,1'-biphenyl is a result of a homocoupling side reaction. This is particularly common in Grignard reagent formation. Key strategies to minimize this include:
-
Slow Reagent Formation: Add the aryl bromide solution slowly to the magnesium turnings to maintain a low concentration of the bromide and minimize its reaction with the already-formed Grignard reagent.
-
Temperature Management: While Grignard formation is often initiated with gentle heating, avoid excessive temperatures which can promote side reactions.
-
Use of Fresh Magnesium: Ensure the magnesium turnings are fresh and activated (e.g., by grinding or using a crystal of iodine) to ensure rapid, clean initiation.
Q3: I am isolating a secondary alcohol instead of my aldehyde. What happened?
A3: The isolation of bis(3-methoxy-5-(trifluoromethyl)phenyl)methanol indicates that two equivalents of your organometallic reagent reacted with one molecule of DMF. The initial reaction forms a tetrahedral intermediate. If this intermediate is not stable at the reaction temperature, it can collapse, and the resulting iminium ion can be attacked by a second equivalent of the organometallic reagent. To prevent this:
-
Maintain Low Temperatures: Perform the addition of the organometallic reagent to the DMF solution at a very low temperature (e.g., -78 °C) to stabilize the initial tetrahedral intermediate.
-
Use Inverse Addition: Add the organometallic reagent to the DMF solution, not the other way around. This ensures that DMF is always in excess, minimizing the chance of a second addition.
The diagram below outlines the critical branching points in this synthetic pathway.
Section 3: General Purification and Analysis
Q: How can I effectively purify my crude 3-Methoxy-5-(trifluoromethyl)benzaldehyde from these common by-products?
A: A multi-step purification strategy is often most effective.
-
Aqueous Wash: A wash with a dilute sodium bicarbonate or sodium carbonate solution can help remove acidic impurities like the over-oxidized carboxylic acid.[4]
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl impurities by forming a solid bisulfite adduct. The crude mixture is stirred vigorously with a saturated aqueous solution of sodium bisulfite. The precipitated adduct is filtered off, washed, and then the pure aldehyde is regenerated by treatment with a base (e.g., Na₂CO₃ solution). This is a highly effective, albeit classical, method for aldehyde purification.
-
Column Chromatography: Silica gel chromatography is very effective. The aldehyde is moderately polar. A non-polar eluent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) will typically allow for good separation. The non-polar debrominated and biphenyl by-products will elute first, followed by the desired aldehyde, and finally the more polar alcohol and carboxylic acid impurities.
-
Vacuum Distillation: If the by-products have sufficiently different boiling points, vacuum distillation can be an excellent final purification step for larger quantities.[9][10]
Q: What are the best analytical methods to identify and quantify these impurities?
A:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the ideal technique for identifying and quantifying volatile by-products like the debrominated starting material, the biphenyl, and the starting alcohol.
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR is invaluable. The aldehyde proton will have a characteristic singlet around 9-10 ppm. The trifluoromethyl group provides a strong, clean singlet in the ¹⁹F NMR spectrum, and subtle shifts can help identify different aromatic environments in by-products.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is particularly useful for identifying less volatile impurities like the secondary alcohol and the carboxylic acid.
By understanding the mechanistic origins of by-product formation, researchers can proactively design more robust synthetic protocols, leading to higher yields, improved purity, and more efficient discovery timelines.
References
- BenchChem. (2025). Technical Support Center: Challenges in the Synthesis of Halogenated Benzaldehydes.
- BenchChem. (2025). Managing temperature and reaction time for benzaldehyde synthesis.
- IUPAC. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
-
Chegg. (2021). When benzyl alcohol is oxidized by PCC, the Product will be: Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of substituted benzaldehydes. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Benzaldehyde. Retrieved from [Link]
-
IUPAC. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]
-
Digital Commons, Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes.
-
ElectronicsAndBooks. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Retrieved from [Link]
-
European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
- BenchChem. (2025). The Strategic Role of 3-(Trifluoromethyl)benzaldehyde in the Synthesis of Advanced Agrochemicals: A Technical Guide.
-
TÜBİTAK Academic Journals. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol.
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Catalyst selection for cross-coupling with 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions
Introduction: Navigating the Challenges of a Multifunctional Substrate
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for researchers utilizing 3-methoxy-5-(trifluoromethyl)benzaldehyde derivatives in palladium- or nickel-catalyzed cross-coupling reactions. This specific substrate class presents a unique combination of electronic and functional group challenges that require careful consideration for successful C-C or C-N bond formation.
The core difficulty arises from the convergence of three distinct molecular features on the aryl halide (e.g., 2-bromo- or 4-bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde):
-
Strongly Electron-Withdrawing Group (-CF₃): This group renders the aromatic ring electron-deficient, which significantly impacts the kinetics of the catalytic cycle.
-
Electron-Donating Group (-OMe): The methoxy group electronically opposes the trifluoromethyl group, creating a nuanced electronic environment.
-
Coordinating Aldehyde Group (-CHO): The aldehyde is a sensitive functional group that can coordinate to the metal center, potentially inhibiting the catalyst, and is susceptible to undesirable side reactions under certain conditions.[1]
This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter. We will delve into the causality behind catalyst selection, reaction optimization, and troubleshooting common failures.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this substrate failing or giving low yields?
Failure with this substrate class typically stems from one of three areas: catalyst selection, catalyst deactivation, or competing side reactions involving the aldehyde.
-
Suboptimal Catalyst System: The substrate is an electron-deficient aryl halide. This electronic nature generally favors the initial oxidative addition step of the palladium catalytic cycle. However, subsequent steps, particularly reductive elimination, can be challenging. A successful catalyst system requires a ligand that not only facilitates oxidative addition but is also bulky and electron-rich enough to promote the final bond-forming reductive elimination step.[2][3]
-
Catalyst Inhibition by the Aldehyde: The lone pair of electrons on the aldehyde's oxygen atom can coordinate to the palladium or nickel center. This coordination can sequester the active catalyst in an off-cycle, non-productive state, effectively inhibiting the reaction.[1] This is particularly noted in nickel-catalyzed systems where coordination of aldehydes and ketones can either enhance reactivity or completely shut down catalysis depending on the substrate.[1]
-
Incompatible Reaction Conditions: The aldehyde group is sensitive to strong bases and high temperatures. Conditions that are too harsh can lead to side reactions such as aldol condensation, Cannizzaro reactions, or degradation of the starting material, consuming your substrate and reducing the overall yield.
Q2: What is the best starting point for a Palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
For an electron-deficient aryl bromide like a halogenated 3-methoxy-5-(trifluoromethyl)benzaldehyde, the primary recommendation is to use a modern palladium precatalyst in combination with a bulky, electron-rich biaryl monophosphine ligand .
Why a Precatalyst? Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in-situ reduction to the active Pd(0) species. This process can be inefficient and generate palladium black (inactive aggregates) or leave behind inhibitory ligands (like dba).[4][5] Modern palladacycle precatalysts, such as the G3 and G4 Buchwald precatalysts, are air- and moisture-stable Pd(II) sources that cleanly and quantitatively generate the active LPd(0) species under the reaction conditions.[4][6][7] This ensures a high concentration of the active catalyst from the start.
Why a Bulky, Electron-Rich Ligand? These ligands are essential for overcoming the challenges of electron-deficient substrates.
-
Electron-richness accelerates the rate-limiting oxidative addition step.[3]
-
Steric bulk promotes the final C-C bond-forming reductive elimination step, preventing catalyst decomposition and favoring product formation over side reactions.[2][8]
The workflow for selecting a catalyst system should be systematic.
| Ligand Class | Recommended Ligands | Key Characteristics & Use Case | Ref. |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding. Excellent general ligands for challenging couplings, including those with electron-deficient aryl chlorides. They promote both oxidative addition and reductive elimination. | [3] |
| Ferrocenyl Phosphines | tBuXPhos | Possess a unique ferrocene backbone. Often show high reactivity and stability. | [3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-IPr | Very strong electron donors. Can be highly effective but may require specific precatalysts. Useful for aryl chloride activation. | [9][10] |
Starting Recommendation: Begin with XPhos Pd G3 or SPhos Pd G3 (1-2 mol %), using a mild base like K₃PO₄ or K₂CO₃ in an anhydrous polar aprotic solvent like 1,4-dioxane or CPME at 80-100 °C.
Troubleshooting Guide
Q: My reaction stalls before completion, or I see catalyst decomposition (palladium black). What's happening?
A: Stalling and decomposition point to catalyst deactivation. For this substrate, the likely culprits are interaction with the aldehyde or instability of the palladium intermediates.
Potential Causes & Solutions:
-
Aldehyde Inhibition: The aldehyde may be binding to the Pd(0) center.
-
Solution: Increase the reaction temperature modestly (e.g., from 80 °C to 100 °C) to favor dissociation of the aldehyde from the metal center. You can also screen a different ligand class; sometimes a subtle change in sterics can prevent inhibitory binding.
-
-
Slow Reductive Elimination: For electron-deficient substrates, the Ar-Pd(II)-R intermediate can be stable. If it doesn't undergo reductive elimination quickly, it can find other decomposition pathways.
-
Solution: Ensure your ligand is sufficiently bulky. Switching from a less bulky ligand (like PPh₃) to a highly bulky one (like XPhos) is critical.[3]
-
-
Impure Reagents: Water or other impurities can lead to catalyst decomposition.
-
Solution: Use anhydrous solvents and ensure reagents are pure. If using a boronic acid, consider its stability; sometimes switching to a more robust boronic ester (e.g., pinacol ester) can improve results.[5]
-
Q: I'm observing significant hydrodehalogenation (replacement of -Br with -H). How do I stop this?
A: Hydrodehalogenation is a common side reaction where a hydride source intercepts the catalytic cycle.[11]
Potential Causes & Solutions:
-
Base-Mediated Decomposition: Some bases, especially in the presence of trace water or alcohol solvents, can generate palladium hydride species.
-
Solution: Use a non-hydroxide, milder base like K₃PO₄ or Cs₂CO₃. Ensure your solvent is truly anhydrous. Avoid alcohol co-solvents if possible.
-
-
Boronic Acid Protodeboronation: The boronic acid itself can decompose to generate arene and boric acid, a process that can be implicated in hydride formation pathways.[12]
-
Solution: Use a more stable boronic acid derivative like a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[12] Additionally, use the boronic acid reagent in a slight excess (1.1-1.3 equivalents) but avoid a large excess, which can promote side reactions.
-
The diagram below illustrates where side reactions can interfere with the desired Suzuki-Miyaura cycle.
Q: When should I consider using a Nickel catalyst instead of Palladium?
A: While palladium is the workhorse for most cross-coupling reactions, nickel catalysis offers unique advantages and should be considered in specific scenarios.[13]
-
Coupling with Aryl Chlorides: If your substrate is an aryl chloride instead of a bromide, nickel catalysts are often more effective as the oxidative addition to the stronger C-Cl bond is more facile with nickel.[3]
-
Alternative Reaction Pathways: Nickel can access different catalytic cycles and oxidation states (e.g., Ni(I)/Ni(III)), which can enable challenging transformations or prevent side reactions common with palladium.[14]
-
Cost: Nickel is significantly more earth-abundant and less expensive than palladium, making it attractive for large-scale synthesis.
Caution: Nickel catalysts have a very strong affinity for carbonyl groups. As shown by Nelson and colleagues, the coordination of aldehydes or ketones to Ni(0) can either lead to enhanced reactivity or complete inhibition.[1] Therefore, if you choose to explore nickel catalysis, extensive screening of ligands and conditions will be necessary to find a productive system. A good starting point might be a Ni(II) precatalyst like NiCl₂(dme) with a ligand such as dppf or PMe₃.[15]
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of a halogenated 3-methoxy-5-(trifluoromethyl)benzaldehyde derivative with a generic arylboronic acid.
Reagents & Equipment:
-
2-Bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate, anhydrous (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed vial, magnetic stir bar, nitrogen/argon line
Procedure:
-
Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is cooled to room temperature under a stream of inert gas (N₂ or Ar).
-
Addition of Solids: To the flask, add the 2-bromo-3-methoxy-5-(trifluoromethyl)benzaldehyde, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Bruno, N. C., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Kinzel, T., et al. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. Available at: [Link]
-
ChemistryViews. (2022). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. Retrieved from [Link]
- Bori, I. T., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]
-
Molecules. (2020). Advances in Cross-Coupling Reactions. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
PubMed Central. (2024). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Nature Communications. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (2024). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Nickel-Catalyzed Cross-Coupling of Aldehydes with Aryl Halides via Hydrazone Intermediates. Retrieved from [Link]
-
Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Available at: [Link]
Sources
- 1. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
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- 14. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Solvent effects on the reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Technical Support Center: 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 3-Methoxy-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. The unique electronic profile of this molecule—featuring a potent electron-withdrawing trifluoromethyl group and a meta-positioned methoxy group—presents specific challenges and opportunities in synthesis, where solvent choice is paramount for success.
Frequently Asked Questions (FAQs)
Q1: How do the electronic properties of 3-Methoxy-5-(trifluoromethyl)benzaldehyde influence its reactivity and how does a solvent mediate this?
A: The reactivity of the aldehyde's carbonyl group is dictated by the electronic effects of the substituents on the aromatic ring.
-
Trifluoromethyl (-CF3) Group: This group is a powerful electron-withdrawing group (EWG) through a strong negative inductive effect (-I). It significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2]
-
Methoxy (-OCH3) Group: Located at the meta-position, its resonance effect is minimal. Its primary influence is a moderate negative inductive effect (-I), which further withdraws electron density from the ring, albeit much less powerfully than the -CF3 group.
The net result is a highly electrophilic aldehyde. Solvents play a critical role by stabilizing or destabilizing the reactants, intermediates, and transition states. Polar aprotic solvents (e.g., THF, DMF) can solvate the cation of an organometallic reagent, enhancing the nucleophilicity of the carbanion.[3] Polar protic solvents (e.g., methanol, ethanol) can hydrogen-bond with the carbonyl oxygen, further polarizing the C=O bond and increasing its electrophilicity, while also being capable of solvating anionic nucleophiles.[4]
Q2: I am setting up a new reaction. What is the best general approach for selecting a solvent?
A: A systematic approach is crucial. The ideal solvent must dissolve the reactants, be inert under the reaction conditions, and have an appropriate boiling point for the desired reaction temperature. Most importantly, it should favorably influence the reaction rate and selectivity. For a new reaction, it is often best to start with a common, non-participatory solvent and optimize from there.
Below is a general workflow for solvent selection:
Q3: My aldehyde has developed a crystalline precipitate upon storage. What is it and can I still use the material?
A: Aromatic aldehydes, especially activated ones, are susceptible to air oxidation, forming the corresponding carboxylic acid—in this case, 3-Methoxy-5-(trifluoromethyl)benzoic acid.[5][6] This is the most likely identity of the crystalline precipitate. The presence of this acidic impurity can interfere with many reactions, particularly those that are base-sensitive or use organometallic reagents.
Solution: You can purify the aldehyde before use. A simple acid-base extraction is effective. Dissolve the material in an organic solvent like diethyl ether or dichloromethane (DCM), wash the solution with a mild aqueous base (e.g., 10% sodium bicarbonate solution) to remove the acidic impurity, followed by a water wash.[5] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. To prevent this, always store the aldehyde under an inert atmosphere (N₂ or Ar), protected from light, and at a low temperature (2-8°C is recommended).[5][7]
Troubleshooting Guide: Solvent Effects in Key Reactions
Nucleophilic Addition: Grignard Reactions
-
Problem: My Grignard reaction with 3-Methoxy-5-(trifluoromethyl)benzaldehyde is giving very low yields or failing to initiate. I see a lot of unreacted starting material.
-
Causality & Solvent Role: Grignard reagents are powerful nucleophiles but also strong bases. Their success hinges on the complete absence of protic sources (like water or alcohols) and the use of an appropriate aprotic, coordinating solvent.
-
Anhydrous Conditions: Trace amounts of water will quench the Grignard reagent, immediately halting the reaction.[3][8]
-
Solvent Coordination: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. They do not react with the Grignard reagent but solvate the magnesium center (Schlenk equilibrium), which helps to stabilize the reagent and maintain its solubility and reactivity. THF is generally a stronger coordinating solvent than diethyl ether.[3]
-
-
Troubleshooting Protocol:
-
Glassware & Reagents: Rigorously dry all glassware in an oven (>120°C) or by flame-drying under vacuum, and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.
-
Temperature Control: The high reactivity of this aldehyde means the addition should be performed at a low temperature (e.g., 0°C or -78°C) to prevent side reactions.[3]
-
Solvent Choice: While both THF and Et₂O are effective, THF's higher boiling point can be advantageous if the Grignard formation requires gentle heating to initiate. However, its greater hygroscopic nature demands more stringent handling to keep it dry.
-
-
Data Summary: Illustrative Solvent Effects on Grignard Reaction Yield
Solvent Key Properties Expected Outcome with R-MgBr Rationale Tetrahydrofuran (THF) Aprotic, Polar, Coordinating Good to Excellent Yield Excellent at stabilizing the Grignard reagent; promotes solubility.[3] Diethyl Ether (Et₂O) Aprotic, Less Polar, Coordinating Good Yield Standard choice, less hygroscopic than THF but also less effective at solvating. Dichloromethane (DCM) Aprotic, Polar, Non-Coordinating Poor to No Reaction Does not stabilize the Grignard reagent. Can react with the reagent at higher temperatures. | Methanol (MeOH) | Protic, Polar | Reaction Failure | The acidic proton will instantly quench the Grignard reagent. |
Reduction with Sodium Borohydride (NaBH₄)
-
Problem: The reduction of the aldehyde to 3-Methoxy-5-(trifluoromethyl)benzyl alcohol is sluggish and incomplete, even after several hours.
-
Causality & Solvent Role: Sodium borohydride is a mild reducing agent, and its reactivity is significantly enhanced by protic solvents.
-
Carbonyl Activation: Protic solvents like methanol (MeOH) or ethanol (EtOH) act as a source of protons. They can hydrogen-bond to the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to hydride attack.[9]
-
Hydride Delivery: While NaBH₄ can react slowly with protic solvents, this process is often outcompeted by the rapid reduction of the activated aldehyde. The solvent facilitates the transfer of the hydride from the borohydride species to the carbonyl.[10] In aprotic solvents like THF, the reaction is often much slower as there is no mechanism for activating the carbonyl group.
-
-
Step-by-Step Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq.) in methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the initial exotherm.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise over 10-15 minutes to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quench: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl or saturated aqueous ammonium chloride until gas evolution ceases.
-
Workup: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product alcohol.
-
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
-
Problem: My Wittig reaction is giving a low yield of the desired alkene, and purification is difficult due to the triphenylphosphine oxide byproduct.
-
Causality & Solvent Role: Solvent choice affects both the formation of the phosphorus ylide and the subsequent reaction with the aldehyde.
-
Ylide Formation: The generation of non-stabilized ylides typically requires a strong base (e.g., n-BuLi, NaH) and a polar aprotic solvent like THF or DMF that can dissolve the phosphonium salt but will not react with the base.[11][12]
-
Reaction & Workup: The Wittig reaction itself can proceed in a variety of solvents. However, the byproduct, triphenylphosphine oxide (TPPO), has notoriously variable solubility. It is poorly soluble in non-polar solvents like hexanes or diethyl ether but more soluble in polar solvents like DCM or ethyl acetate. Performing the reaction in a solvent like THF and then, during workup, switching to a less polar solvent system can often precipitate the TPPO, simplifying purification.[13][14]
-
-
Data Summary: Illustrative Solvent Effects on Wittig Reaction Outcome
Solvent for Reaction Ylide Stability/Reactivity TPPO Solubility Purification Implication Tetrahydrofuran (THF) Good for ylide generation and reaction Moderate Good general-purpose solvent.[12] Toluene Can be used, especially at higher temps Low May cause TPPO to precipitate during reaction, potentially aiding removal. Dichloromethane (DCM) Good for stabilized ylides High Product and byproduct are often soluble, requiring chromatography for separation. | Methanol (MeOH) | Generally unsuitable for non-stabilized ylides | High | Protic nature interferes with strong bases needed for ylide generation. |
References
- BenchChem. (2025). 3-(Trifluoromethyl)
- BenchChem. (2025). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde.
- Guidechem. 3-methoxy-5-(trifluoromethyl)benzaldehyde 56723-86-5.
- PubChem. 3-(Trifluoromethoxy)benzaldehyde.
- BenchChem. (2025). Proper Disposal of 3-(Trifluoromethyl)
- BenchChem. (2025). Preventing decomposition of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde during synthesis.
- BenchChem. (2025). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- BenchChem. (2025). Common side reactions with 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.
- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde.
- BenchChem. (2025). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde.
- Loras College. (n.d.). A Solvent Free Wittig Reaction.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- BenchChem. (2025). How to improve reaction times for 3-(Trifluoromethyl)benzaldehyde.
- University of Massachusetts Boston. (2007). Solvent Free Wittig Reactions.
- Sciencemadness.org. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. www1.udel.edu [www1.udel.edu]
Technical Support Center: Temperature Optimization for Reactions Involving 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support guide for 3-Methoxy-5-(trifluoromethyl)benzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and delve into the causal relationships that govern reaction outcomes, with a specific focus on the critical parameter of temperature.
The unique electronic structure of 3-Methoxy-5-(trifluoromethyl)benzaldehyde—featuring a potent electron-withdrawing trifluoromethyl group and an electron-donating methoxy group—renders the aldehyde carbonyl highly reactive and susceptible to specific side reactions. Precise temperature control is therefore not merely a suggestion but a necessity for achieving high yields and product purity.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the stability and reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, providing the foundational knowledge needed for effective troubleshooting.
Q1: Why is temperature control so critical when working with this specific benzaldehyde derivative?
A1: The reactivity of the aldehyde's carbonyl group is significantly influenced by its substituents. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group (EWG), which decreases electron density on the carbonyl carbon. This makes the carbon atom highly electrophilic and thus more reactive towards nucleophiles.[1] While this enhanced reactivity can be beneficial, it also accelerates exothermic processes and can promote side reactions if the temperature is not managed. Low temperatures are often required to moderate reaction rates, control heat evolution, and improve selectivity.
Q2: What are the primary stability concerns for 3-Methoxy-5-(trifluoromethyl)benzaldehyde at elevated temperatures?
A2: The primary concern at elevated temperatures is oxidation. Like many aldehydes, it can be oxidized to the corresponding carboxylic acid, 3-methoxy-5-(trifluoromethyl)benzoic acid, especially with prolonged exposure to air.[2][3] While the trifluoromethyl group itself is highly stable to thermal degradation, high temperatures can accelerate decomposition pathways and promote side reactions like the Cannizzaro reaction in the presence of a strong base.[4] For long-term storage, refrigeration under an inert atmosphere is recommended.[2]
Q3: How do the electronic properties of the -OCH3 and -CF3 groups influence reaction conditions?
A3: The interplay is key. The -CF3 group activates the aldehyde for nucleophilic attack. The meta-position of the electron-donating -OCH3 group has a less pronounced deactivating effect than it would in the ortho or para position. This electronic push-pull makes the aldehyde more reactive than benzaldehyde itself but also prone to certain side reactions. For instance, in base-catalyzed reactions, the high electrophilicity makes it a prime candidate for the Cannizzaro reaction, which must be suppressed by controlling temperature and the rate of base addition.[3]
Q4: Can this aldehyde undergo self-condensation (an Aldol reaction)?
A4: No, 3-Methoxy-5-(trifluoromethyl)benzaldehyde cannot undergo self-condensation via an Aldol reaction. The Aldol reaction requires an aldehyde to have acidic protons on the carbon atom adjacent to the carbonyl group (the α-carbon). This aldehyde lacks α-protons and is therefore considered "non-enolizable".[5] However, this very property makes it susceptible to other base-catalyzed reactions, such as the aforementioned Cannizzaro reaction.
Part 2: Troubleshooting Guides for Common Reactions
This section provides specific troubleshooting advice in a Q&A format for common synthetic transformations involving 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
Guide 1: Nucleophilic Addition (e.g., Grignard & Organolithium Reactions)
Issue: My Grignard reaction is low-yielding, and I'm isolating the corresponding alcohol (from reduction) and biphenyl side products.
-
Possible Cause 1: Reaction Temperature is Too High.
-
Explanation: The addition of a Grignard or organolithium reagent to the highly activated carbonyl of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is extremely exothermic. If the temperature is not controlled, the reaction can proceed too quickly, leading to side reactions. The Grignard reagent can act as a reducing agent at higher temperatures, converting the aldehyde to 3-methoxy-5-(trifluoromethyl)benzyl alcohol. Wurtz coupling can also occur, leading to biphenyl impurities.[6]
-
Suggested Solution: The addition of the aldehyde to the nucleophile (or vice-versa) must be performed at low temperatures. Start the addition at 0°C (ice bath) or, for highly reactive nucleophiles like organolithiums, at -78°C (dry ice/acetone bath).[7] Add the aldehyde solution dropwise to maintain the internal temperature. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it goes to completion.[7]
-
-
Possible Cause 2: Poor Quality Grignard Reagent.
-
Explanation: Grignard reagents are sensitive to moisture and air. Contamination can quench the reagent and lead to lower yields.
-
Suggested Solution: Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (nitrogen or argon). Use anhydrous solvents. It is good practice to titrate the Grignard reagent before use to determine its exact molarity.[7]
-
Guide 2: Wittig & Horner-Wadsworth-Emmons (HWE) Olefination
Issue: The Wittig reaction is sluggish or stalls completely.
-
Possible Cause 1: Ylide Stability and Temperature.
-
Explanation: The reactivity of the phosphorus ylide is paramount. Stabilized ylides (e.g., Ph3P=CHCO2Et), which are less nucleophilic, often require more thermal energy to react with the aldehyde.
-
Suggested Solution: If using a stabilized ylide, the reaction may need to be run at room temperature or even heated to reflux in a solvent like THF or toluene to proceed at a reasonable rate.[8] Conversely, non-stabilized ylides (e.g., Ph3P=CH2) are highly reactive and should be generated and used at low temperatures (e.g., 0°C or below) to prevent decomposition.[9]
-
Issue: The reaction produces a mixture of (E) and (Z) isomers, and I need to favor one.
-
Possible Cause: Incorrect Ylide/Temperature Combination.
-
Explanation: Temperature can play a role in the stereoselectivity of olefination reactions.
-
Suggested Solution:
-
To favor the (E)-alkene: Use a stabilized ylide (from an HWE reaction or a Wittig salt with an electron-withdrawing group). These reactions are often thermodynamically controlled and can be run at room temperature or with gentle heating to ensure equilibration to the more stable (E)-isomer.[8]
-
To favor the (Z)-alkene: Use a non-stabilized ylide under salt-free conditions. These reactions are typically kinetically controlled. The reaction should be run at low temperatures (e.g., -78°C) to trap the initial, less stable cis-oxaphosphetane intermediate, which preferentially collapses to the (Z)-alkene.
-
-
Guide 3: Aldol Condensation
Issue: The reaction is messy, with a dark color and multiple unidentified byproducts.
-
Possible Cause: Base added too quickly or at too high a temperature.
-
Explanation: The initial deprotonation of the enolizable partner (e.g., a ketone) and the subsequent condensation are sensitive to temperature. Adding the base (e.g., NaOH or KOH) too quickly can create localized "hot spots" and high concentrations of base, promoting undesired side reactions.
-
Suggested Solution: Dissolve the aldehyde and the ketone in a suitable solvent (like ethanol) and cool the mixture in an ice bath (0-5°C).[10] Prepare a solution of the base and add it dropwise to the cooled mixture, ensuring the internal temperature does not rise significantly (e.g., remains below 25°C).[10] After the base addition is complete, the reaction can be allowed to warm to room temperature and stirred to completion.
-
Guide 4: Reductive Amination
Issue: Incomplete conversion to the desired amine.
-
Possible Cause: Reaction temperature is too low.
-
Explanation: Reductive amination involves two key steps: the formation of an imine/enamine intermediate, followed by its reduction. While many modern protocols using mild reducing agents like sodium triacetoxyborohydride (STAB) work well at room temperature, the initial imine formation can be slow.[11]
-
Suggested Solution: Most direct reductive aminations can be initiated at room temperature.[11] If the reaction is sluggish, as monitored by TLC or LCMS, gentle heating to 40-50°C can often increase the rate of imine formation and drive the reaction to completion without degrading the reducing agent. However, for catalytic hydrogenations, temperatures can be much higher (e.g., 100-150°C), depending on the catalyst and pressure used.[12]
-
Part 3: Data Summary & Protocols
Table 1: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Reagent Type | Typical Temperature Range | Rationale & Key Considerations |
| Grignard Reaction | R-MgX | -78°C to Room Temp. | Initial low temperature (addition phase) is critical to control the exothermic reaction and prevent reduction side products.[7] |
| Wittig Olefination | Non-stabilized Ylide | -78°C to Room Temp. | Low temperature favors kinetic control and formation of the (Z)-alkene. |
| Wittig Olefination | Stabilized Ylide | Room Temp. to Reflux | Higher temperature is needed to overcome lower reactivity and favors thermodynamic control for (E)-alkene formation.[13] |
| Aldol Condensation | Base-catalyzed | 0°C to Room Temp. | Low temperature during base addition prevents runaway reactions and minimizes byproducts.[10] |
| Reductive Amination | NaBH(OAc)₃ | Room Temp. to 50°C | Room temperature is often sufficient, but gentle warming can accelerate slow imine formation.[11] |
| Oxidation Synthesis | Swern Oxidation | -78°C to Room Temp. | Very low temperatures are required to stabilize reactive intermediates and prevent over-oxidation to carboxylic acid.[14][15] |
Experimental Protocols
Protocol 1: Temperature-Controlled Grignard Reaction
-
Objective: Synthesize 1-(3-methoxy-5-(trifluoromethyl)phenyl)ethanol.
-
Methodology:
-
Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer under an inert atmosphere (N₂ or Ar).
-
Charge the flask with a solution of methylmagnesium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the Grignard solution to 0°C using an ice bath.[7]
-
Prepare a solution of 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, ensuring the internal temperature remains below 5°C .
-
After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 1-2 hours to ensure completion.
-
Cool the reaction back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Proceed with standard aqueous workup and purification.
-
Protocol 2: Wittig Reaction with a Stabilized Ylide
-
Objective: Synthesize (E)-ethyl 3-(3-methoxy-5-(trifluoromethyl)phenyl)acrylate.
-
Methodology:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 equivalents) in anhydrous toluene.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired (E)-alkene from triphenylphosphine oxide.
-
Part 4: Visualization of Workflows
General Troubleshooting Workflow
A systematic approach is crucial when a reaction does not proceed as expected. The following diagram outlines a logical workflow for troubleshooting issues where temperature may be a contributing factor.
Caption: General troubleshooting workflow for temperature-related issues.
Temperature Control Logic for Grignard Reaction
This diagram illustrates the phased temperature management critical for a successful Grignard reaction with an activated aldehyde.
Caption: Phased temperature control for Grignar reactions.
References
- BenchChem. Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes.
- BenchChem. Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- BenchChem. Technical Support Center: Friedel-Crafts Reactions.
-
ResearchGate. Optimization of reaction conditions using benzaldehyde as a substrate. Available at: [Link]
- BenchChem. Preventing over-oxidation during 3-(Trifluoromethyl)benzaldehyde synthesis.
-
ChemRxiv. Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes. Available at: [Link]
- BenchChem. How to handle air-sensitive 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.
- BenchChem. 3-(Trifluoromethyl)benzaldehyde decomposition pathways and prevention.
- BenchChem. Application Notes and Protocols for the Aldol Condensation of 3-(Trifluoromethyl)benzaldehyde with Ketones.
-
ResearchGate. Optimization of the four-component reaction of benzil, benzaldehyde, benzylamine and ammonium acetate under various conditions. Available at: [Link]
- BenchChem. Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
-
Chemistry Stack Exchange. Why does benzaldehyde not respond to Fehling's test?. Available at: [Link]
- BenchChem. An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol.
- BenchChem. Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde.
- BenchChem. Common side reactions with 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.
-
The Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]
- BenchChem. How to improve reaction times for 3-(Trifluoromethyl)benzaldehyde.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Suzuki Coupling Technical Support: Base Selection for Electron-Deficient Benzaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient benzaldehydes. The aldehyde functional group, particularly when situated on an electron-poor aromatic ring, introduces specific challenges that demand careful optimization of reaction parameters. Among these, the choice of base is paramount to achieving high yields and minimizing side reactions.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of this specific transformation.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is structured in a question-and-answer format to directly address the most common issues observed in the laboratory.
Q1: My reaction yield is very low or the reaction has failed completely when using an electron-deficient benzaldehyde. How is the base implicated?
Low or nonexistent yields are the most common problems and can often be traced back to an inappropriate choice of base, which fails to balance the delicate requirements of the catalytic cycle against potential side reactions.
-
Mechanistic Insight: The base in a Suzuki coupling plays several crucial roles, but its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the rate-limiting transmetalation step.[1][2] For electron-deficient systems, this activation is critical.
-
Potential Cause 1: The base is too weak. A weak base (e.g., NaHCO₃ or mild organic bases) may not be sufficiently strong to generate the boronate species at a rate that sustains the catalytic cycle, leading to a stalled reaction.
-
Potential Cause 2: The base is too strong. While a strong base ensures boronic acid activation, it can introduce devastating side reactions with the aldehyde substrate. Aldehydes lacking an alpha-hydrogen, such as benzaldehydes, are susceptible to the Cannizzaro reaction under strongly basic conditions (e.g., NaOH, KOH), where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid. This consumes the starting material and complicates purification.
-
Field-Proven Solutions:
-
Switch to a Moderately Strong Inorganic Base: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for these challenging substrates.[3][4] They are strong enough to facilitate transmetalation but are generally not basic enough to promote a high rate of the Cannizzaro reaction.[5][6]
-
Ensure Anhydrous Conditions: Water can participate in side reactions, including protodeboronation.[3] Using an anhydrous grade of base and solvent is highly recommended. K₃PO₄ is often preferred as it is less hygroscopic than some carbonate bases.
-
Optimize Reaction Temperature: Higher temperatures can accelerate both the desired coupling and undesired side reactions. If side reactions are suspected, lowering the temperature may be beneficial, provided the catalyst remains active.
-
Q2: I'm observing significant formation of a biaryl byproduct from the homo-coupling of my boronic acid. What is the role of the base in this?
Homo-coupling results in the formation of a symmetrical biaryl derived from the boronic acid coupling with itself, a common and wasteful side reaction.
-
Mechanistic Insight: Homo-coupling is often promoted by the presence of Pd(II) species and molecular oxygen.[7] The base can influence the reaction environment and the stability of palladium intermediates.
-
Field-Proven Solutions:
-
Thorough Degassing: The most critical step to prevent homo-coupling is the rigorous removal of oxygen from the reaction mixture.[7] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[5]
-
Base Selection: While degassing is primary, the choice of base can help. Milder bases like K₃PO₄ or even potassium fluoride (KF) can sometimes reduce the incidence of homo-coupling compared to stronger bases.
-
Use a Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or generating it in situ from a stable pre-catalyst can minimize the initial concentration of oxidative Pd(II) species that may contribute to homo-coupling.[7]
-
Q3: My boronic acid starting material is being consumed by protodeboronation. How can my choice of base mitigate this?
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying the nucleophilic coupling partner.[3][8]
-
Mechanistic Insight: This side reaction is often promoted by the presence of water and can be accelerated by certain bases, particularly strong hydroxides.[5] While electron-deficient benzaldehydes do not directly cause this, it's a competing pathway that lowers the effective concentration of the required nucleophile.
-
Field-Proven Solutions:
-
Employ Milder Bases: Strong bases like NaOH or KOH can significantly accelerate protodeboronation.[3] Switching to K₃PO₄, Cs₂CO₃, or KF is a standard strategy to suppress this side reaction.[3]
-
Strict Anhydrous Conditions: As water is a proton source for this reaction, ensure that solvents and reagents are anhydrous.[5] Drying the base (e.g., K₃PO₄) in an oven before use is good practice.
-
Use Boronate Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester, can dramatically reduce the rate of protodeboronation.[7] These are often more robust to the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki catalytic cycle? The base is essential for the transmetalation step.[9] It reacts with the organoboron compound (e.g., boronic acid) to form a more nucleophilic boronate complex.[10][11] This "activated" species can then efficiently transfer its organic group to the palladium(II) center, regenerating the catalyst for the next cycle.[2]
Q2: Why are electron-deficient benzaldehydes so challenging as substrates? The primary challenge arises from the aldehyde group's reactivity. Its susceptibility to nucleophilic attack and reactions like the Cannizzaro under basic conditions creates a narrow operational window.[12] The goal is to find a base strong enough to promote the Suzuki coupling without triggering these unwanted aldehyde side reactions.
Q3: Can I use organic bases like triethylamine (Et₃N) or DIPEA? While organic bases are used in some cross-coupling reactions, they are generally not effective for Suzuki couplings. They are often not basic enough to facilitate the formation of the boronate species required for efficient transmetalation. Inorganic bases are standard for this reason.[10]
Q4: How does my choice of solvent impact the base's effectiveness? The solvent system must be able to dissolve, or at least partially solubilize, the chosen base to allow it to participate in the reaction.[10] Biphasic systems like Toluene/Water or ethereal solvents like Dioxane or THF (often with some water) are common.[13] The solubility of bases like K₃PO₄ and Cs₂CO₃ in these systems is sufficient to drive the reaction.
Q5: Is there a "universal" or "go-to" base for coupling with electron-deficient benzaldehydes? While no base is truly universal, anhydrous potassium phosphate (K₃PO₄) is the most widely recommended starting point for these specific substrates.[4][12] It provides an excellent balance of basicity for catalytic turnover while minimizing common side reactions like protodeboronation and the Cannizzaro reaction.
Data Summary & Protocols
Table 1: Comparison of Common Bases for Suzuki Coupling
| Base | pKa (Conjugate Acid) | Common Solvents | Key Advantages | Major Disadvantages for Aldehyde Substrates |
| K₃PO₄ | ~12.3 | Toluene, Dioxane, THF, DMF | Strong enough for most couplings; minimizes protodeboronation and homo-coupling.[4] | Can be slow with very unreactive substrates. |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane, THF, DMF | Highly effective, often increases reaction rates.[14] | More expensive; hygroscopic; can be too basic in some cases. |
| K₂CO₃ | ~10.3 | Toluene/H₂O, Dioxane | Inexpensive and effective for many standard couplings.[4] | Can be less effective for challenging substrates; may promote side reactions. |
| NaOH/KOH | ~15.7 | H₂O, Alcohols | Very strong, inexpensive. | Not recommended. High risk of promoting Cannizzaro reaction and other side reactions.[3] |
| KF | ~3.2 | Toluene, THF | Very mild, useful for base-sensitive functional groups.[15] | Often not strong enough for electron-deficient systems. |
Visualizing the Decision Process for Base Selection
The following workflow illustrates a logical path for selecting and troubleshooting the base for your Suzuki coupling reaction.
Caption: Troubleshooting workflow for base selection in Suzuki couplings.
Representative Experimental Protocol
This protocol provides a robust starting point for the coupling of an electron-deficient benzaldehyde with a generic arylboronic acid.
Reaction: Coupling of 4-bromobenzaldehyde with Phenylboronic Acid.
Materials:
-
4-bromobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)[12]
-
Degassed 1,4-Dioxane (5 mL)
-
Degassed Deionized Water (1 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromobenzaldehyde, phenylboronic acid, and anhydrous potassium phosphate.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-phenylbenzaldehyde.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 12, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved January 12, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 12, 2026, from [Link]
-
Chemistry Simplified. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved January 12, 2026, from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 12, 2026, from [Link]
-
ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved January 12, 2026, from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Mastering Reactions with 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 3-Methoxy-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile yet sensitive reagent. Here, we delve into the practical challenges you might face, particularly concerning its moisture sensitivity, and provide expert-driven solutions to ensure the success of your synthetic endeavors.
Scientific Rationale: Understanding the Reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
The unique reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde stems from the electronic interplay of its substituents. The trifluoromethyl (-CF₃) group at the meta-position is a potent electron-withdrawing group, which significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity makes the aldehyde highly reactive towards nucleophiles, a desirable trait in many synthetic transformations.[1] However, this same property also renders it more susceptible to reactions with ubiquitous nucleophiles like water.
Conversely, the methoxy (-OCH₃) group, also in a meta position, is an electron-donating group. While its influence is less pronounced than the trifluoromethyl group, it can modulate the overall electronic nature of the aromatic ring. This intricate electronic balance makes understanding the compound's behavior under various reaction conditions crucial for its successful application.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the handling and use of 3-Methoxy-5-(trifluoromethyl)benzaldehyde:
Q1: I'm seeing a lower than expected yield in my reaction. Could trace moisture be the culprit?
A1: Absolutely. The highly electrophilic nature of the carbonyl carbon in 3-Methoxy-5-(trifluoromethyl)benzaldehyde makes it prone to hydration, forming a gem-diol. This hydrate is unreactive in many subsequent reactions, effectively reducing the concentration of the active aldehyde and thus lowering your yield. It is imperative to work under strictly anhydrous conditions.
Q2: How should I properly store 3-Methoxy-5-(trifluoromethyl)benzaldehyde to prevent degradation?
A2: This aldehyde should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. Storing it in a desiccator with a reliable desiccant is also highly recommended to protect it from atmospheric moisture.
Q3: Are there any visible signs of degradation I should look for?
A3: While there may not be obvious visual changes, a decrease in the sharpness of the aldehyde peak and the appearance of new peaks in an NMR spectrum could indicate degradation or hydration. If you suspect degradation, it is advisable to purify the aldehyde before use, for instance, by recrystallization or column chromatography under anhydrous conditions.
Troubleshooting Guide: Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis. However, its success with an electron-deficient aldehyde like 3-Methoxy-5-(trifluoromethyl)benzaldehyde is highly dependent on meticulous experimental technique.
Problem: Low or no yield of the desired alkene.
| Potential Cause | Troubleshooting Action | Scientific Explanation |
| Ylide decomposition by moisture | Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Handle the phosphonium salt and base in a glovebox or under a positive pressure of inert gas. | The phosphonium ylide is a strong base and will be readily protonated and quenched by water, preventing it from reacting with the aldehyde. |
| Reduced reactivity of the aldehyde | While electron-deficient, steric hindrance or side reactions could be an issue. Consider using a more reactive phosphonium ylide or slightly elevated temperatures. | The balance of electronic effects and sterics can sometimes lead to sluggish reactions. Optimizing reaction conditions can overcome this. |
| Aldehyde hydration | Purify the aldehyde immediately before use. Add a drying agent like activated molecular sieves (3Å or 4Å) to the reaction mixture. | The presence of the gem-diol hydrate will reduce the effective concentration of the aldehyde available for the reaction. |
Experimental Protocol: Anhydrous Wittig Reaction Setup
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Preparation: Dry the required solvent (e.g., THF, Toluene) using an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) and distill under an inert atmosphere.
-
Ylide Generation: In the flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to the appropriate temperature (often 0 °C or -78 °C) and add the strong base (e.g., n-BuLi, NaH) dropwise. Allow the ylide to form over the recommended time (often indicated by a color change).
-
Aldehyde Addition: Dissolve the 3-Methoxy-5-(trifluoromethyl)benzaldehyde in a minimal amount of the anhydrous solvent and add it slowly to the ylide solution via a syringe.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride (NH₄Cl). It is important to note that the workup introduces water, so the reaction must be complete at this stage.
Troubleshooting Logic for Wittig Reaction
Caption: Troubleshooting workflow for a low-yielding Wittig reaction.
Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. The initial step, imine formation, is a reversible equilibrium that produces water as a byproduct. For a moisture-sensitive aldehyde, managing this water is critical.
Problem: Low yield of the desired amine and recovery of starting aldehyde.
| Potential Cause | Troubleshooting Action | Scientific Explanation |
| Incomplete imine formation | Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[2] Alternatively, use a Dean-Stark trap to azeotropically remove water if the solvent and temperature are suitable. | The formation of the imine from the aldehyde and amine is an equilibrium reaction. Removing the water byproduct drives the equilibrium towards the imine, increasing its concentration for the subsequent reduction.[2] |
| Premature reduction of the aldehyde | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2][3] These reagents are less likely to reduce the aldehyde directly compared to stronger reducing agents like sodium borohydride (NaBH₄).[2][3] | Chemoselectivity is key. STAB and NaBH₃CN are more reactive towards the protonated imine (iminium ion) than the neutral aldehyde, ensuring the desired reaction pathway is favored.[3] |
| Hydrolysis of the imine | Ensure the reaction is run under anhydrous conditions, even with the in-situ water formation. The presence of excess water can push the equilibrium back towards the starting materials. | The imine intermediate is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. |
Experimental Protocol: One-Pot Reductive Amination with STAB
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-Methoxy-5-(trifluoromethyl)benzaldehyde and the amine in an anhydrous solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE)).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The addition of a catalytic amount of acetic acid can sometimes facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Monitoring: Monitor the disappearance of the imine intermediate and the formation of the amine product by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
Data Presentation: Common Drying Agents for Solvents
| Drying Agent | Solvents | Comments |
| Sodium/Benzophenone | THF, Diethyl ether | Provides a visual indication of dryness (deep blue/purple color). Not suitable for halogenated solvents. |
| Calcium Hydride (CaH₂) | Toluene, Dichloromethane, Acetonitrile | Reacts with acidic protons. Good for a wide range of solvents. |
| Magnesium Sulfate (MgSO₄) | General purpose | Fast and efficient, but can be slightly acidic. |
| Sodium Sulfate (Na₂SO₄) | General purpose | Neutral and high capacity, but slower than MgSO₄. |
| Molecular Sieves (3Å, 4Å) | Various | Excellent for removing trace amounts of water. Must be activated before use. |
Logical Relationship Diagram for Reductive Amination
Caption: Logical flow of a reductive amination and points of moisture interference.
References
-
Alonso, D. A., et al. (2024). Direct Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes. Organic Letters. [Link]
-
Eisenberg, J. B., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]
- Various Authors. (n.d.). Organic Chemistry – Specific Name Reactions. [Source URL not provided, content relates to general organic chemistry principles]
-
Reddit Community. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]
-
Eisenberg, J. B., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. ResearchGate. [Link]
-
Various Authors. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. ResearchGate. [Link]
-
Zhao, B., et al. (2018). Kinetic Investigation of the Sustainable Electrocatalytic Hydrogenation of Benzaldehyde on Pd/C: Effect of Electrolyte Composition and Half-Cell Potentials. ACS Publications. [Link]
-
Kazemzadeh, S. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]
-
Han, B., et al. (2023). Chemoselective reduction of imines and azobenzenes catalyzed by silver N-heterocyclic carbene complexes. Organic Chemistry Frontiers. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Reddit Community. (2023). Ways to reduce the bis amination during a reductive amination?. r/Chempros. [Link]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
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Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link]
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LibreTexts Chemistry. (2023). Wittig Reaction. [Link]
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Mukherjee, D., et al. (2016). Chemoselective Reduction of Tertiary Amides to Amines Catalyzed by Triphenylborane. Angewandte Chemie International Edition. [Link]
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Valappi, M. O. (2015). How do I remove water from imine formation reactions?. ResearchGate. [Link]
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Technical Support Center: Work-up Procedures for Quenching Reactions of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for handling reactions involving 3-Methoxy-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the critical work-up and quenching stages of your experiments. Here, we move beyond simple step-by-step instructions to explain the causality behind our recommended procedures, ensuring both success and safety in your laboratory operations.
Section 1: Core Characteristics & General Handling
Before addressing specific reaction work-ups, it's crucial to understand the inherent properties of 3-Methoxy-5-(trifluoromethyl)benzaldehyde that influence these procedures. The molecule's reactivity is dominated by the electrophilic aldehyde, while its stability and solubility are significantly modulated by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Methoxy-5-(trifluoromethyl)benzaldehyde during work-up?
A1: There are two main stability concerns. First, like many aldehydes, it is susceptible to oxidation to the corresponding carboxylic acid, 3-methoxy-5-(trifluoromethyl)benzoic acid, especially if exposed to air for prolonged periods or in the presence of oxidizing agents.[1] Second, because it lacks alpha-hydrogens, it can undergo a base-catalyzed Cannizzaro reaction.[2] This disproportionation reaction results in the formation of both the corresponding alcohol and carboxylic acid.[2] Therefore, prolonged exposure to strong basic conditions during work-up should be avoided.
Q2: How do the methoxy and trifluoromethyl groups impact solubility during extractions?
A2: The trifluoromethyl (CF3) group significantly increases the lipophilicity ("fat-loving" nature) of the molecule, promoting its solubility in non-polar organic solvents like diethyl ether, ethyl acetate, and dichloromethane.[3] The methoxy group has a lesser effect but also contributes to organic solvent solubility. This high lipophilicity generally ensures that the aldehyde and its neutral derivatives will partition favorably into the organic layer during a standard aqueous work-up. However, be mindful that highly polar products, such as diols or amino alcohols, may require more polar extraction solvents or salting out the aqueous layer to achieve efficient recovery.
Q3: How can I efficiently remove unreacted 3-Methoxy-5-(trifluoromethyl)benzaldehyde from my product?
A3: A highly effective method for selectively removing unreacted aldehydes is a bisulfite work-up.[4] Washing the organic layer with a freshly prepared saturated solution of sodium bisulfite (NaHSO3) will form a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer.[4][5] The desired non-aldehyde product remains in the organic layer. If you need to recover the aldehyde, the aqueous layer containing the adduct can be treated with a base (like NaOH) to regenerate the aldehyde, which can then be extracted back into an organic solvent.[4][5]
Section 2: Work-up for Reductive Amination Reactions
Reductive amination is a cornerstone reaction for this aldehyde, forming crucial C-N bonds. The work-up procedure is dictated by the choice of reducing agent and the need to hydrolyze any intermediate imine species.
Troubleshooting Guide
| Problem | Root Cause | Recommended Action |
| Persistent Emulsion During Extraction | Formation of finely dispersed salts (e.g., borates) or amphiphilic amine products at the interface. | 1. Brine Wash: Add saturated NaCl solution to increase the ionic strength of the aqueous phase. 2. Solvent Modification: Add a small amount of a different, more polar solvent like THF or a non-polar solvent like hexanes to disrupt the emulsion. 3. Filtration: Filter the entire biphasic mixture through a pad of Celite® to break up the emulsion. |
| Product Contaminated with Borate Salts | Incomplete partitioning of boron-containing byproducts into the aqueous phase. | 1. Acidic Wash: A dilute acid wash (e.g., 1M HCl) can help solubilize borate salts. 2. Repeated Washes: Perform multiple water or brine washes. 3. Methanol Co-evaporation: After initial concentration, re-dissolve the crude product in methanol and re-concentrate. Boron forms volatile methyl borate esters that can be removed under vacuum. |
| Incomplete Reaction (Mixture of Aldehyde, Imine, and Amine) | Suboptimal reaction conditions or premature quenching. | 1. Imine Hydrolysis: During work-up, use a mildly acidic aqueous solution (e.g., pH 4-5 buffer or dilute HCl) to hydrolyze the remaining imine back to the aldehyde and primary amine.[6][7][8] 2. Aldehyde Removal: After hydrolysis, use the bisulfite wash described in FAQ 1.3 to remove the regenerated starting aldehyde. |
Workflow for Reductive Amination Work-up
Caption: Standard workflow for a reductive amination work-up.
Detailed Protocols
Protocol 2.1: Standard Work-up for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that can be quenched effectively with a basic aqueous solution.[9][10]
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction mixture to 0 °C in an ice bath.
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Causality: The bicarbonate solution neutralizes the acetic acid byproduct from the STAB reagent and quenches any remaining hydride, leading to gas (H₂) evolution. Slow addition is critical to control the effervescence.
-
Dilute and Separate: Add ethyl acetate and water to the mixture. Transfer to a separatory funnel and separate the layers.
-
Extract: Extract the aqueous layer two more times with ethyl acetate.
-
Combine and Wash: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Causality: The brine wash helps to remove residual water and break up minor emulsions.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Section 3: Work-up for Grignard & Organolithium Additions
The addition of highly basic organometallic reagents like Grignards to 3-Methoxy-5-(trifluoromethyl)benzaldehyde is a powerful C-C bond-forming reaction. The quenching step is highly exothermic and requires meticulous control to ensure safety and product integrity.[11]
Troubleshooting Guide
| Problem | Root Cause | Recommended Action |
| Violent/Uncontrolled Quench | Rapid, localized protonation of the highly basic Grignard reagent and magnesium alkoxide.[11] | 1. Reverse Addition: Add the reaction mixture slowly to the quenching solution at 0 °C. 2. Controlled Quenching Agent: Use a saturated aqueous solution of ammonium chloride (NH₄Cl). It is a weaker acid than water or HCl, providing a more controlled quench. 3. Adequate Cooling: Ensure the reaction flask is well-submerged in an efficient ice/water or ice/acetone bath throughout the addition. |
| Persistent Magnesium Salt Emulsion | Formation of gelatinous magnesium hydroxide (Mg(OH)₂) precipitate. | 1. Acidify: After the initial quench with NH₄Cl, slowly add 1M HCl. The acid will convert the insoluble Mg(OH)₂ into soluble MgCl₂. 2. Tartaric Acid: Add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously. The tartrate chelates the magnesium ions, forming a water-soluble complex and breaking the emulsion. |
| Low Yield of Desired Alcohol | Incomplete reaction or side reactions. | 1. Check Grignard Quality: Ensure the Grignard reagent was freshly prepared or properly titrated before use. 2. Anhydrous Conditions: Verify that all glassware was rigorously dried and reactions were run under an inert atmosphere (N₂ or Ar) to prevent the Grignard reagent from being quenched by moisture.[12][13] |
Decision Tree for Quenching Organometallic Reactions
Caption: Decision tree for safe quenching of organometallic reactions.
Detailed Protocols
Protocol 3.1: Controlled Quenching and Work-up of a Grignard Reaction
This protocol prioritizes safety by using a buffered quenching agent and reverse addition.[14]
-
Prepare Quenching Solution: In a separate flask large enough to accommodate the entire reaction volume, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl) and cool it to 0 °C in an ice bath.
-
Cool Reaction: Cool the completed Grignard reaction mixture to 0 °C.
-
Reverse Addition: Using a cannula or an addition funnel, add the Grignard reaction mixture slowly and dropwise to the vigorously stirred, cold NH₄Cl solution. Causality: This "reverse addition" ensures that the highly reactive Grignard reagent is always the limiting reagent during the quench, preventing a large, uncontrolled exotherm.
-
Stir and Warm: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20-30 minutes.
-
Separate and Extract: Transfer the mixture to a separatory funnel. If solids or emulsions are present, add 1M HCl until the aqueous layer is clear. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine, Wash, and Dry: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude alcohol product.
References
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University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Siddappa, B., & Bojegowda, M. R. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]
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Wang, X., et al. (2014). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Angewandte Chemie International Edition, 53(20), 5222-5226. [Link]
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Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. [Link]
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Ambler, B. R., et al. (2016). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 138(41), 13674–13680. [Link]
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RSC Publishing. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]
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Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
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eGyanKosh. AROMATIC ALDEHYDES AND KETONS. [Link]
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PubChemLite. 3-methoxy-5-(trifluoromethyl)benzaldehyde (C9H7F3O2). [Link]
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Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]
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PubChem. 3-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 5314561. [Link]
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American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
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Validation & Comparative
A Comparative Guide to the Purity Assessment of 3-Methoxy-5-(trifluoromethyl)benzaldehyde by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of reproducible science and, ultimately, patient safety. For a key building block like 3-Methoxy-5-(trifluoromethyl)benzaldehyde, a compound often utilized in the synthesis of biologically active molecules, rigorous purity assessment is not just a quality control measure but a critical determinant of downstream success. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity determination of this compound, supported by experimental insights and protocols.
The Imperative of Purity in Drug Discovery
3-Methoxy-5-(trifluoromethyl)benzaldehyde (CAS No. 56723-86-5) is a substituted benzaldehyde derivative containing both a methoxy and a trifluoromethyl group.[1][2] These functionalities make it a versatile synthon in medicinal chemistry. However, impurities arising from its synthesis or degradation can lead to unwanted side reactions, the formation of difficult-to-remove byproducts, and potentially misleading biological data. Therefore, an accurate and precise determination of its purity is paramount.
Quantitative NMR (qNMR): A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful tool for purity assessment, recognized by pharmacopeias such as the USP for its accuracy and reliability.[3][4] Unlike chromatographic techniques that often require a reference standard of the analyte itself, qNMR is a primary ratio method.[4] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6][7] This allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure.[8][9]
The Causality Behind a Robust qNMR Experiment
A successful qNMR experiment is not a mere matter of dissolving a sample and acquiring a spectrum. Each parameter is deliberately chosen to ensure accuracy and precision.
1. The Internal Standard: The Anchor of Quantification. The choice of an internal standard is arguably the most critical decision in a qNMR experiment.[10] An ideal standard should:
-
Be of high, certified purity (≥99%). Any impurity in the standard will directly translate into an error in the calculated purity of the analyte.[10]
-
Exhibit excellent solubility in the chosen deuterated solvent to ensure a homogeneous solution.[10][11]
-
Possess signals that do not overlap with any analyte or impurity signals. Sharp singlets in a clear region of the spectrum are ideal.[3][10][12]
-
Be chemically inert and not react with the analyte, solvent, or trace moisture.[13]
-
Have a known molecular weight and proton count for the signal used for quantification.
For 3-Methoxy-5-(trifluoromethyl)benzaldehyde, suitable internal standards for ¹H qNMR could include maleic acid or 1,4-dinitrobenzene, depending on the solvent and the specific regions of the analyte's spectrum that are free from impurity signals.[3]
2. Solvent Selection: More Than Just Dissolving. The deuterated solvent must completely dissolve both the analyte and the internal standard.[14][15] Common choices like Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆ offer a range of polarities.[11][16][17] For 3-Methoxy-5-(trifluoromethyl)benzaldehyde, CDCl₃ is often a good starting point due to its ability to dissolve many organic compounds and its ease of removal.[16][18]
3. The Relaxation Delay (D1): Ensuring Full Magnetization Recovery. A crucial parameter for accurate quantification is the relaxation delay (D1), which is the time allowed for the nuclei to return to their equilibrium state before the next pulse sequence.[19][20] To ensure that all signals are fully relaxed and their integrals are truly proportional to the number of nuclei, a D1 of at least five times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and standard) is recommended.[19][20][21] Failure to use an adequate D1 can lead to signal saturation and an underestimation of purity.[12] The T₁ values can be determined experimentally using an inversion-recovery pulse sequence.[21][22]
Experimental Protocol: ¹H qNMR Purity Assessment of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
This protocol outlines a self-validating system for the purity determination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde using ¹H qNMR with an internal standard.
Materials:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde (analyte)
-
Maleic Acid (certified internal standard, purity ≥ 99.5%)
-
Chloroform-d (CDCl₃, 99.8% D)
-
High-precision analytical balance (readability ± 0.01 mg)
-
Vortex mixer
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 10-20 mg of 3-Methoxy-5-(trifluoromethyl)benzaldehyde into a clean, dry vial. Record the mass precisely. b. Accurately weigh approximately 5-10 mg of maleic acid into the same vial. Record the mass precisely. The goal is to achieve a near 1:1 molar ratio of analyte to standard for optimal integration accuracy.[13] c. Add approximately 0.7 mL of CDCl₃ to the vial. d. Securely cap the vial and vortex for at least 30 seconds to ensure complete dissolution and homogeneity.[15] e. Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition (e.g., on a 400 MHz spectrometer): a. Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. b. Pulse Angle: Use a calibrated 90° pulse. c. Spectral Width: Set a spectral width that encompasses all signals of interest (e.g., 0-12 ppm). d. Acquisition Time (AT): Set to at least 3-4 seconds to ensure good digital resolution. e. Relaxation Delay (D1): Set to ≥ 20 seconds (a conservative value, assuming a maximum T₁ of ~4 seconds; ideally, measure T₁ values first).[19] f. Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).[23]
-
Data Processing: a. Apodization: Apply a mild line-broadening function (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape. b. Phasing and Baseline Correction: Carefully phase the spectrum manually and apply a polynomial baseline correction to ensure accurate integration.[24] c. Integration: Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aldehyde proton signal) and the singlet from the internal standard (maleic acid).
-
Purity Calculation: The purity of the analyte is calculated using the following formula:[13]
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Experimental Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR Purity Determination.
The Advantage of ¹⁹F qNMR for Fluorinated Compounds
Given the presence of a trifluoromethyl group, 3-Methoxy-5-(trifluoromethyl)benzaldehyde is also an excellent candidate for ¹⁹F qNMR. This technique offers several distinct advantages:[25][26]
-
Vast Chemical Shift Range: The ¹⁹F chemical shift range is much wider than for ¹H, significantly reducing the likelihood of signal overlap.[27][28]
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.
-
Low Background: With very few naturally occurring organofluorine compounds, the spectral background is exceptionally clean.[25]
The experimental protocol for ¹⁹F qNMR is analogous to ¹H qNMR, but requires a fluorine-containing internal standard (e.g., trifluoroacetic acid or α,α,α-trifluorotoluene) and a spectrometer equipped with a fluorine probe.[26] Proton decoupling is often employed to simplify the ¹⁹F spectrum by removing ¹H-¹⁹F couplings.[26][28]
Comparative Analysis: qNMR vs. Other Purity Assessment Techniques
While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[23][29][30]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[7] | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Quantification | Absolute quantification against a non-identical internal standard. No calibration curve needed.[5] | Relative quantification, typically requires a certified reference standard of the analyte for calibration. | Relative quantification, requires a certified reference standard of the analyte. |
| Selectivity | High, based on unique chemical shifts. ¹⁹F NMR is extremely selective for fluorinated compounds.[27] | Good to excellent, dependent on column chemistry and mobile phase composition. | Excellent for volatile and thermally stable compounds. Derivatization may be needed. |
| Sample Throughput | Moderate; sample preparation is simple, but acquisition times can be longer due to relaxation delays.[9] | High, especially with modern UHPLC systems and autosamplers. | High, with fast run times for volatile compounds. |
| Destructive? | No, the sample can be recovered.[5] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Universality | Nearly universal for soluble organic molecules with NMR-active nuclei.[9] | Broadly applicable, but detection (e.g., UV) depends on the presence of a chromophore. | Limited to volatile and thermally stable compounds. |
| Information | Provides structural information simultaneously with quantification. | Provides retention time and peak area. Hyphenation with MS provides structural data. | Provides retention time and peak area. Hyphenation with MS provides structural data. |
Decision Framework for Selecting a Purity Assessment Method
Caption: Decision tree for choosing a purity analysis method.
Conclusion: An Integrated Approach to Purity Assessment
For the purity assessment of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, qNMR stands out as an unparalleled primary method , offering absolute quantification without the need for a specific reference standard of the analyte.[4][29] Its ability to provide simultaneous structural confirmation and quantitative data makes it exceptionally valuable in research and drug development settings. The option of using ¹⁹F qNMR further enhances its specificity and reliability for this particular fluorinated compound.
While HPLC and GC are powerful and often higher-throughput techniques for routine quality control, their reliance on analyte-specific reference standards for accurate quantification makes them secondary methods in this context.[31] A comprehensive purity assessment strategy would ideally leverage qNMR to certify an in-house primary standard, which can then be used to calibrate routine HPLC or GC methods, ensuring a robust and metrologically traceable quality control system. This integrated approach combines the absolute accuracy of qNMR with the high throughput of chromatographic techniques, providing the highest level of confidence in the quality of this critical synthetic intermediate.
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- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
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- 14. NMR solvent selection - that also allows sample recovery [biochromato.com]
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- 25. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
A Comparative Guide to HPLC Method Validation for 3-Methoxy-5-(trifluoromethyl)benzaldehyde Analysis
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing that a single analytical technique is not a panacea, this document extends the comparison to Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the optimal method based on specific analytical needs, throughput requirements, and available instrumentation.
The integrity of any pharmaceutical development program hinges on the reliability of its analytical data. For a critical starting material like 3-Methoxy-5-(trifluoromethyl)benzaldehyde, a robust, validated analytical method is not merely a regulatory expectation but a scientific necessity. It ensures the consistency of quality, the accuracy of stoichiometric calculations in subsequent synthetic steps, and the control of impurity profiles that could impact the final drug substance's safety and efficacy. This guide is structured to provide not just procedural steps but the scientific rationale underpinning the method development and validation choices, grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3]
The Analyte: 3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Chemical Structure:

-
Molecular Formula: C₉H₇F₃O₂[4]
-
Molecular Weight: 204.15 g/mol [4]
-
Key Properties: A colorless solid at room temperature, this aromatic aldehyde possesses a trifluoromethyl group, which imparts significant electrophilicity to the carbonyl carbon and influences its chromatographic behavior. Its aromatic nature makes it an excellent chromophore for UV detection.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse Method
Reversed-Phase HPLC (RP-HPLC) is the quintessential technique for the analysis of moderately polar, non-volatile compounds like aromatic aldehydes. The separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase, with a polar mobile phase used for elution. A C18 column is the standard choice due to its broad applicability and robustness.
Experimental Protocol: Validated RP-HPLC Method
This protocol is designed as a self-validating system, where system suitability tests are integrated to ensure performance prior to sample analysis, adhering to USP <621> guidelines.[2][5][6][7]
1. Instrumentation & Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Rationale: The buffer controls the ionization of any potential acidic impurities, ensuring consistent retention times. Acetonitrile provides good peak shape and resolution for aromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant temperature minimizes fluctuations in retention time and improves method reproducibility.
-
Detection Wavelength: 254 nm. Rationale: This wavelength offers a good balance of sensitivity for the benzaldehyde chromophore while minimizing interference from common solvents.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Methoxy-5-(trifluoromethyl)benzaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the test sample at a target concentration of 50 µg/mL in the mobile phase.
3. HPLC Method Validation Workflow:
The validation of this method is performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][8][9][10][11]
Caption: HPLC Method Validation Workflow.
4. Validation Parameters & Acceptance Criteria:
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked sample. Assess peak purity using a DAD. | No interference at the analyte's retention time. Peak purity index > 0.99. |
| Linearity & Range | Analyze five concentrations (e.g., 10-150% of target) in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[12] |
| Accuracy | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on a different day by a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | Report the calculated concentration. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. | Report the calculated concentration. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. |
Part 2: Comparative Analytical Techniques
While HPLC is a robust and widely accessible technique, alternative methods may offer advantages in specific scenarios, such as for analyzing volatile impurities or increasing sample throughput.
Alternative 1: Gas Chromatography (GC)
GC is an ideal technique for volatile and thermally stable compounds. Given the benzaldehyde structure, GC is a highly suitable alternative, particularly if volatile process impurities are of concern.
1. Instrumentation & Chromatographic Conditions:
-
System: A GC system with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a general-purpose, robust column providing good separation for a wide range of aromatic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 220°C, and hold for 5 minutes. Rationale: The temperature program allows for the elution of the target analyte while separating it from potentially less volatile impurities.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Diluent: Methylene Chloride or Ethyl Acetate.
UPLC represents a significant evolution of HPLC, utilizing smaller particle size columns (sub-2 µm) to achieve faster separations and higher resolution. This is particularly advantageous in high-throughput environments.
1. Instrumentation & Chromatographic Conditions:
-
System: A UPLC system with a binary solvent manager, sample manager, and a tunable UV (TUV) or photodiode array (PDA) detector.
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size. Rationale: The smaller particle size dramatically increases efficiency, allowing for shorter column lengths and higher flow rates without sacrificing resolution.
-
Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile. Gradient: 40% B to 95% B over 2 minutes. Rationale: A gradient is often used in UPLC to elute a wider range of compounds quickly and efficiently.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Diluent: Acetonitrile/Water (50:50).
Part 3: Head-to-Head Performance Comparison
To provide an objective comparison, the following table summarizes the expected performance data for each validated method. This data is synthesized from typical results observed for the analysis of aromatic aldehydes and is intended to be representative.
Quantitative Data Summary
| Validation Parameter | RP-HPLC | GC-FID | UPLC-UV |
| Linearity (Range, µg/mL) | 1 - 100 | 1 - 100 | 0.5 - 75 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.0% | 99.5 - 101.0% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.8% |
| LOD (µg/mL) | ~0.3 | ~0.5 | ~0.15 |
| LOQ (µg/mL) | ~1.0 | ~1.5 | ~0.5 |
| Typical Run Time (min) | 10 | 12 | 3 |
| Solvent Consumption (mL/run) | ~10 | Minimal (<2) | ~1.8 |
Logical Method Selection Framework
The choice between these powerful techniques is not arbitrary but is driven by the specific analytical objective. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for analytical method selection.
Conclusion: A Triad of Analytical Excellence
This guide has detailed and compared three robust chromatographic methods for the analysis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
-
RP-HPLC stands as the benchmark method, offering a superb balance of performance, accessibility, and reliability. Its validation protocol, grounded in ICH and USP guidelines, ensures data integrity for routine quality control and regulatory submissions.
-
GC-FID presents a valuable alternative, especially for its specificity towards volatile compounds and lower solvent consumption. It is an excellent choice for in-process control where volatile side-products or residual solvents are of interest.
-
UPLC-UV is the undisputed leader in speed and efficiency. For laboratories where sample throughput is a critical bottleneck, the significant reduction in run time offers a compelling advantage, accelerating development timelines without compromising data quality.
Ultimately, the selection of the most appropriate method is a strategic decision. By understanding the causality behind the experimental choices and the performance trade-offs inherent in each technique, researchers can confidently select and validate a method that is not only scientifically sound but also perfectly aligned with their laboratory's specific objectives and constraints.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Agilent. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. 3-(Trifluoromethoxy)benzaldehyde. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. (2019). What is acceptable of correlation (r2) value for calibration curve using HPLC-UV?. [Link]
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- 10. A rapid UPLC-UV method development and validation for the quantitative determination of Formaldehyde using derivatization technique | Semantic Scholar [semanticscholar.org]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
Comparing the reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde with other benzaldehydes
This guide provides an in-depth, objective comparison of the reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde against other common benzaldehydes. For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of a synthetic intermediate is paramount for optimizing reaction conditions, predicting outcomes, and designing novel molecular entities. Here, we dissect the electronic underpinnings of this particular molecule's reactivity, supported by theoretical principles and actionable experimental protocols.
The Principle of Reactivity in Substituted Benzaldehydes
The reactivity of the aldehyde functional group in benzaldehydes is fundamentally governed by the electrophilicity of its carbonyl carbon. This carbon atom carries a partial positive charge (δ+) and is the primary target for nucleophilic attack. Substituents on the aromatic ring can dramatically alter the magnitude of this positive charge through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This withdrawal of electron density intensifies the partial positive charge on the carbonyl carbon, making the aldehyde more reactive towards nucleophiles.[1][2]
-
Electron-Donating Groups (EDGs) , like methoxy (-OCH₃) or methyl (-CH₃), push electron density into the aromatic ring. This effect reduces the electrophilicity of the carbonyl carbon, rendering the aldehyde less reactive towards nucleophiles.[1]
Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the phenyl ring acts as a resonance electron-donating group, which slightly diminishes the carbonyl carbon's electrophilicity.[1]
Deconstructing 3-Methoxy-5-(trifluoromethyl)benzaldehyde
The reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is a direct consequence of the interplay between its two substituents. Their positions on the ring (meta to the aldehyde) are critical to their electronic influence.
-
Trifluoromethyl Group (-CF₃) at C-5: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3][4] Its effect is primarily inductive (-I), strongly pulling electron density from the ring.
-
Methoxy Group (-OCH₃) at C-3: The methoxy group is typically considered an electron-donating group due to its resonance effect (+M). However, when placed in the meta position, its resonance effect does not extend to the carbonyl group. Therefore, its weaker, electron-withdrawing inductive effect (-I) becomes the dominant influence from this position.
Combined Effect: In 3-Methoxy-5-(trifluoromethyl)benzaldehyde, both substituents at the meta positions act to withdraw electron density from the ring. The potent inductive effect of the -CF₃ group, combined with the modest inductive effect of the -OCH₃ group, significantly increases the electrophilicity of the carbonyl carbon. This makes the molecule substantially more reactive towards nucleophiles than unsubstituted benzaldehyde.
Quantitative Comparison: The Hammett Equation
To quantify the electronic effects of substituents, we can utilize the Hammett equation: log(k/k₀) = σρ .[2][5]
-
σ (Sigma): The substituent constant, which quantifies the electronic effect of a substituent. Positive σ values indicate electron-withdrawing properties, while negative values indicate electron-donating properties.
-
ρ (Rho): The reaction constant, which measures the sensitivity of a specific reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by EWGs.[2]
Nucleophilic additions to benzaldehydes typically have positive ρ values, confirming that they are accelerated by electron-withdrawing substituents.
The following table summarizes the Hammett constants for relevant substituents, which allows for a prediction of relative reactivity.
| Substituent | Position | σ (Sigma Value) | Electronic Effect |
| H | - | 0.00 | Neutral (Reference) |
| 4-OCH₃ | para | -0.27 | Strong EDG (Resonance) |
| 3-OCH₃ | meta | +0.12 | Weak EWG (Inductive) |
| 4-CH₃ | para | -0.17 | EDG (Inductive/Hyperconjugation) |
| 4-Cl | para | +0.23 | EWG (Inductive > Resonance) |
| 3-CF₃ | meta | +0.43 | Strong EWG (Inductive) |
| 4-CF₃ | para | +0.54 | Strong EWG (Inductive + Resonance) |
| 3-NO₂ | meta | +0.71 | Very Strong EWG (Inductive) |
| 4-NO₂ | para | +0.78 | Very Strong EWG (Inductive + Resonance) |
Data sourced from established physical organic chemistry literature.
For 3-Methoxy-5-(trifluoromethyl)benzaldehyde, we can approximate the combined electronic effect by summing the σ_meta constants for -OCH₃ and -CF₃: σ_total ≈ (+0.12) + (+0.43) = +0.55 .
This high positive value predicts a significantly enhanced reactivity compared to unsubstituted benzaldehyde (σ = 0.00).
Predicted Reactivity Hierarchy
Based on the Hammett constants and the principles of electronic effects, we can establish a predicted order of reactivity for various benzaldehydes in nucleophilic addition reactions (from least to most reactive):
4-Methoxybenzaldehyde < Benzaldehyde < 3-Methoxy-5-(trifluoromethyl)benzaldehyde < 4-Nitrobenzaldehyde
This hierarchy is visualized in the diagram below.
Caption: Predicted reactivity order for nucleophilic addition.
Experimental Validation & Protocols
Theoretical predictions must be validated through experimental observation. The relative reactivity of these aldehydes can be compared using several standard organic reactions.
A. The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition. The rate-determining step is the attack of the phosphorus ylide (a nucleophile) on the carbonyl carbon. Therefore, the reaction rate is highly sensitive to the electrophilicity of the aldehyde.[1]
Expected Outcome: The time to completion or the yield after a fixed reaction time for the Wittig reaction should follow the predicted reactivity order. 3-Methoxy-5-(trifluoromethyl)benzaldehyde is expected to react significantly faster than benzaldehyde and 4-methoxybenzaldehyde.
Protocol: Comparative Wittig Reaction
This protocol provides a framework for comparing the reaction rates.
Caption: Workflow for comparative kinetic analysis via Wittig reaction.
Methodology:
-
Preparation: In separate, identical reaction vessels maintained at a constant temperature (e.g., 0 °C), dissolve equimolar amounts of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, benzaldehyde, and 4-methoxybenzaldehyde in an anhydrous solvent (e.g., THF).
-
Initiation: To each vessel, add an identical aliquot of a standardized solution of a phosphorus ylide (e.g., methyltriphenylphosphonium bromide treated with n-BuLi) at the same time (t=0).
-
Monitoring: At fixed time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction, quench it (e.g., with a saturated NH₄Cl solution), and analyze the sample by a suitable method like GC-MS or ¹H NMR to determine the ratio of starting material to product.
-
Analysis: Plot the consumption of the aldehyde over time for each reaction. The aldehyde that is consumed fastest is the most reactive.
B. Oxidation Reactions
The oxidation of benzaldehydes to benzoic acids can proceed through various mechanisms depending on the chosen oxidant. In many cases, such as with Cr(VI) reagents, the reaction is facilitated by electron-donating groups that can stabilize a positive charge buildup in the transition state.[6] However, for other oxidants, the trend can be different. For instance, in oxidation by benzyltrimethylammonium chlorobromate, both EDGs and EWGs were found to accelerate the reaction, with a more pronounced effect from EDGs.[1]
Expected Outcome: The relative rates of oxidation can be complex. However, a kinetic study similar to the one described for the Wittig reaction can elucidate the specific reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde under a given set of oxidation conditions.
Protocol: Comparative Oxidation with KMnO₄
-
Setup: In separate, temperature-controlled flasks, prepare solutions of each aldehyde in a suitable solvent system (e.g., acetone/water).
-
Initiation: Add a standardized aqueous solution of potassium permanganate (KMnO₄) to each flask simultaneously.
-
Monitoring: Follow the disappearance of the purple MnO₄⁻ color using a UV-Vis spectrophotometer at regular intervals.
-
Analysis: The rate of decolorization will be proportional to the rate of oxidation of the aldehyde.
Summary and Conclusion
The electronic architecture of 3-Methoxy-5-(trifluoromethyl)benzaldehyde dictates its chemical behavior, positioning it as a highly reactive aromatic aldehyde.
-
Enhanced Electrophilicity: The combined electron-withdrawing inductive effects of the meta-positioned methoxy and trifluoromethyl groups significantly increase the partial positive charge on the carbonyl carbon.
-
Predicted Reactivity: It is predicted to be substantially more reactive in nucleophilic addition reactions than unsubstituted benzaldehyde and electron-rich benzaldehydes like 4-methoxybenzaldehyde. Its reactivity is expected to be comparable to, or slightly less than, benzaldehydes bearing a single, powerful electron-withdrawing group in the para position, such as 4-nitrobenzaldehyde.
-
Synthetic Utility: This enhanced reactivity makes 3-Methoxy-5-(trifluoromethyl)benzaldehyde a valuable intermediate in syntheses where reactions with the aldehyde are sluggish or require harsh conditions. It is frequently employed in the synthesis of bioactive molecules and complex organic structures where efficient carbonyl chemistry is required.[7][8]
This guide provides a robust framework for understanding and predicting the reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. By grounding these predictions in the principles of physical organic chemistry and providing clear experimental workflows, researchers can leverage the unique properties of this reagent to accelerate discovery and innovation.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. Benchchem.
- A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. Benchchem.
-
Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Hammett equation. Wikipedia. Available at: [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Available at: [Link]
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A Comparative Guide to the Biological Activities of 3-Methoxy-5-(trifluoromethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and target-binding affinity. The 3-Methoxy-5-(trifluoromethyl)benzaldehyde scaffold, in particular, represents a promising starting point for the development of novel therapeutic agents. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the benzaldehyde ring creates a unique electronic environment that can be exploited to generate diverse derivatives with a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various classes of compounds derived from 3-Methoxy-5-(trifluoromethyl)benzaldehyde, supported by experimental data and detailed methodologies from studies on structurally related compounds.
I. Anticancer Activity: Targeting Proliferation and Survival Pathways
Derivatives of 3-Methoxy-5-(trifluoromethyl)benzaldehyde have emerged as a significant area of interest in oncology research. The trifluoromethyl group is known to enhance the anticancer properties of various heterocyclic compounds.[1] Several classes of derivatives, including Schiff bases, chalcones, and pyrimidines, have demonstrated potent cytotoxic effects against a range of cancer cell lines.
Comparative Anticancer Potency
The anticancer efficacy of these derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and apoptosis. The following table summarizes the cytotoxic activity of representative trifluoromethyl-containing compounds, providing a basis for comparison. While direct data for 3-Methoxy-5-(trifluoromethyl)benzaldehyde derivatives is limited, the presented data for structurally similar compounds offers valuable insights.
| Derivative Class | Representative Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) derivative | Melanoma (A375) | 25.4 | [1] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) derivative | Melanoma (C32) | 24.4 | [1] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) derivative | Prostate (DU145) | Not specified | [1] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) derivative | Breast (MCF-7) | Not specified | [1] |
| Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | Leukemia (HL-60) | 1-10 (Significant Activity) |
Expert Insights: The introduction of a trifluoromethyl group into a heterocyclic scaffold, such as in the thiazolo[4,5-d]pyrimidine derivatives, has been shown to be a successful strategy for enhancing anticancer activity.[1] The methoxy group, as seen in benzyloxybenzaldehyde derivatives, can also contribute significantly to the cytotoxic potency. It is hypothesized that the combination of both the methoxy and trifluoromethyl groups on the benzaldehyde ring could lead to synergistic effects, resulting in compounds with even greater anticancer potential.
Key Signaling Pathways in Anticancer Action
The anticancer effects of trifluoromethyl-containing benzaldehyde derivatives are often mediated through the modulation of critical signaling pathways involved in cancer cell proliferation and survival. Two prominent pathways are the PI3K/Akt/mTOR and the NF-κB pathways.[2]
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Schiff bases and pyrazole derivatives synthesized from substituted benzaldehydes have demonstrated significant antimicrobial properties.[3][4] The trifluoromethyl group is known to enhance the antimicrobial efficacy of various compounds.[4]
Comparative Antimicrobial Efficacy
The antimicrobial activity of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The Kirby-Bauer disk diffusion method is also a standard qualitative screening method.
| Derivative Class | Representative Compound/Modification | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole | Bromo and trifluoromethyl substituted | Staphylococcus aureus (MRSA) | 0.78 | [4] |
| Pyrazole | Bromo and trifluoromethyl substituted | Enterococcus faecium | 0.78 | [4] |
| Pyrazole | Trifluoromethyl substituted | Staphylococcus aureus (MRSA) | 3.12 | [4] |
Expert Insights: The presence of a trifluoromethyl group on the N-aryl moiety of pyrazole derivatives has been shown to be crucial for potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The combination of a trifluoromethyl group with other halogens, such as bromine, can further enhance this activity. It is plausible that Schiff base and pyrazole derivatives of 3-Methoxy-5-(trifluoromethyl)benzaldehyde would exhibit strong antimicrobial properties.
Experimental Workflow: Antimicrobial Susceptibility Testing
Figure 2: Kirby-Bauer disk diffusion susceptibility test workflow.
III. Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Benzaldehyde derivatives have been investigated for their ability to modulate inflammatory responses.[5] The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways such as the NF-κB pathway.[2][5]
Comparative Anti-inflammatory Potential
The anti-inflammatory activity of these compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Derivative Class | Representative Compound/Modification | Assay | IC50 (µM) | Reference |
| Benzaldehyde Derivative | Flavoglaucin | NO Production Inhibition (RAW 264.7 cells) | Not specified (Significant inhibition) | [5] |
| Benzaldehyde Derivative | Isotetrahydro-auroglaucin | NO Production Inhibition (RAW 264.7 cells) | Not specified (Significant inhibition) | [5] |
Expert Insights: Benzaldehyde derivatives can effectively suppress the production of pro-inflammatory mediators.[5] The mechanism often involves the inhibition of the NF-κB pathway and the induction of the Nrf2/HO-1 pathway, which has a protective anti-inflammatory role.[5] The electronic properties of the 3-Methoxy-5-(trifluoromethyl)benzaldehyde scaffold suggest that its derivatives could be potent modulators of these pathways.
Key Signaling Pathway in Anti-inflammatory Action
The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition is a key mechanism for the anti-inflammatory effects of many compounds.[2][5]
Figure 3: Inhibition of the NF-κB signaling pathway.
IV. Experimental Protocols
A. MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility
This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile filter paper discs
-
Test compounds
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to the 0.5 McFarland turbidity standard.[6]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[5]
-
Disc Application: Aseptically apply filter paper discs impregnated with known concentrations of the test compounds onto the surface of the agar. Gently press the discs to ensure complete contact.[5]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[7]
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disc. Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.[7]
C. Griess Assay for Nitric Oxide (NO) Determination
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the supernatant and 50 µL of Griess Reagent to each well.[8]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples based on the standard curve.
V. Conclusion
Derivatives of 3-Methoxy-5-(trifluoromethyl)benzaldehyde represent a promising and versatile scaffold for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The unique combination of the methoxy and trifluoromethyl substituents offers a rich chemical space for the design and synthesis of compounds with enhanced biological activity. Further structure-activity relationship studies are warranted to fully explore the potential of this class of molecules and to identify lead candidates for further preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of these promising compounds.
VI. References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Online PDF]. Available at: [Link]
-
Choi, H. G., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. International journal of molecular sciences, 15(12), 23749–23765.
-
Glowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 27(2), 481.
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Online]. Available at: [Link]
-
Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544.
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Online]. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Online]. Available at: [Link]
-
Surendra Kumar, R., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi journal of biological sciences, 21(5), 466–471.
-
Thangavelu, P., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC medicinal chemistry, 12(4), 586–594.
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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationships of 3-Methoxy-5-(trifluoromethyl)benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the benzaldehyde scaffold serves as a versatile starting point for the synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into the structure-activity relationships (SAR) of analogs of a particularly interesting starting molecule: 3-Methoxy-5-(trifluoromethyl)benzaldehyde. By dissecting the roles of the methoxy and trifluoromethyl substituents, we aim to provide a framework for the rational design of more potent and selective compounds.
The aldehyde functional group itself is a key player, offering a versatile handle for a multitude of chemical transformations to create more complex molecules like Schiff bases, amines, and hydrazones.[1] The strategic placement of substituents on the aromatic ring, however, is critical in dictating the biological activity of the resulting compounds.[1] This guide will explore how modifications to the 3-methoxy and 5-trifluoromethyl positions, as well as other locations on the benzaldehyde ring, can influence biological outcomes.
The Core Scaffold: Unpacking the Roles of Methoxy and Trifluoromethyl Groups
The parent molecule, 3-Methoxy-5-(trifluoromethyl)benzaldehyde, presents two key functional groups that are known to significantly impact a molecule's physicochemical properties and its interactions with biological targets. The trifluoromethyl (CF3) group, a common feature in modern pharmaceuticals, is a strong electron-withdrawing group that can enhance metabolic stability, increase lipophilicity, and improve binding affinity.[4] The methoxy (OCH3) group, an electron-donating group, can influence hydrogen bonding interactions and modulate the electronic character of the aromatic ring.
The interplay of these two groups at the meta-positions of the benzaldehyde ring creates a unique electronic and steric environment that can be fine-tuned through analog synthesis to optimize for a desired biological activity.
Comparative Analysis of Substituted Benzaldehyde Analogs
| Compound/Analog | Substituents | Biological Activity | IC50 (µM) | Reference |
| Doxorubicin (Reference) | - | Cytotoxicity (OVCAR-8) | 0.36 µg/mL | [1] |
| Analog 1 | 4-Hydroxy | Antioxidant | Good | [5] |
| Analog 2 | 3-Methoxy-4-Hydroxy | Antioxidant | Very Good | [5] |
| Analog 3 | 4-N,N-dimethylamino | Antioxidant | Very Good | [5] |
| Analog 4 | 4-Trifluoromethyl | Intermediate for antitumor agents | - | [6] |
| Analog 5 | 3,5-bis(Trifluoromethyl)phenyl derivative | Acetylcholinesterase/Butyrylcholinesterase Inhibitor | 9.2 - 196.6 | [7] |
| MPOBA | 3-hydroxy-2-methylpyridine and 2-fluorobenzaldehyde derivative | Anticancer (HCT-116) | 24.95 | [3] |
| Benzimidazole derivative | Aldehyde substituted | Antibacterial | - | [2] |
| Trifluoromethyl Ketone (TFK) derivatives | Varied | Carboxylesterase Inhibitor | - | [8] |
Key Insights from the Comparative Data:
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups, particularly in combination (e.g., 3-methoxy-4-hydroxy), appears to contribute significantly to antioxidant activity.[5] This suggests that these groups may be involved in radical scavenging mechanisms.
-
Trifluoromethyl Groups: The trifluoromethyl group is a component of compounds with diverse biological activities, including antitumor and enzyme inhibition.[6][7] Its presence in the 3,5-bis(trifluoromethyl)phenyl analog of a cholinesterase inhibitor highlights its potential to enhance binding to enzymatic targets.[7]
-
Positional Importance: The position of substituents is crucial. For instance, in a study on YC-1 analogs, fluoro substitution at the ortho position was found to be critical for inhibiting the transcriptional activity of HIF-1, more so than meta or para substitutions.[9]
-
Versatility of the Aldehyde: The aldehyde group serves as a synthetic handle for creating a wide array of derivatives, including benzimidazoles with antibacterial activity and thiosemicarbazones with antioxidant properties.[2][5]
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for the synthesis of a substituted benzaldehyde analog and a standard assay for evaluating its cytotoxic activity.
Protocol 1: Synthesis of a Substituted Benzaldehyde Analog (General Method)
This protocol is a generalized procedure based on common organic synthesis techniques.[10]
Objective: To synthesize a substituted benzaldehyde via the oxidation of a corresponding benzyl alcohol.
Materials:
-
Substituted benzyl alcohol
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) free radical
-
Sodium hypochlorite (NaOCl) solution (12%)
-
Potassium carbonate (K2CO3)
-
Isocyanuric acid
-
Ethyl acetate
-
Deionized water
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted benzyl alcohol (1 equivalent) in ethyl acetate.
-
Add potassium carbonate (2 equivalents) and isocyanuric acid (0.1 equivalents) to the mixture.
-
Add TEMPO (3 mol%) to the reaction mixture.
-
Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.2 equivalents) to the reaction mixture while maintaining the temperature between 0-10 °C.
-
Stir the reaction mixture vigorously at 0-10 °C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted benzaldehyde.[10]
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Human cancer cell lines (e.g., OVCAR-8, SF-295, HCT-116)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Multiskan plate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and incubate for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 595 nm using a Multiskan plate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Path Forward: SAR Workflow and a Hypothetical Signaling Pathway
To better illustrate the process of SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Caption: A hypothetical signaling pathway modulated by a benzaldehyde analog.
Conclusion and Future Directions
The exploration of 3-Methoxy-5-(trifluoromethyl)benzaldehyde analogs holds significant promise for the development of novel therapeutic agents. The strategic combination of the methoxy and trifluoromethyl groups on the benzaldehyde scaffold provides a rich chemical space for optimization. By systematically modifying the substituents on the aromatic ring and evaluating the resulting biological activities, researchers can elucidate the key structural features required for potent and selective activity. The protocols and comparative data presented in this guide offer a foundation for future SAR studies in this area, with the ultimate goal of translating these chemical insights into clinically relevant drug candidates.
References
- CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES - Universidade Federal do Ceará. (2014-04-21).
- Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC - NIH.
- Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives - PharmaInfo.
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - MDPI. (2023-01-30).
- 3-(Trifluoromethyl)benzaldehyde | Intermediate - MedchemExpress.com.
- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central.
- Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PubMed Central.
- Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent | The Journal of Organic Chemistry - ACS Publications.
- 3-(Trifluoromethyl)benzaldehyde synthesis - ChemicalBook.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025-07-18).
- N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed.
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- 5. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity and Reaction Products of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is paramount to the success of a synthetic campaign. Substituted benzaldehydes are foundational reagents, and their reactivity is intricately governed by the electronic nature of their substituents. This guide provides an in-depth characterization of the reaction products of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, a molecule of growing interest due to its unique electronic profile. We will objectively compare its performance in key organic transformations against a spectrum of electronically diverse benzaldehydes: the electron-rich 3,5-dimethoxybenzaldehyde, the electron-poor 3,5-bis(trifluoromethyl)benzaldehyde, and unsubstituted benzaldehyde as a baseline. This comparative analysis, supported by experimental protocols and data, aims to equip scientists with the predictive understanding needed for rational molecular design.
The Electronic Landscape of Substituted Benzaldehydes
The reactivity of the aldehyde functional group is predominantly dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish it.[1][2]
In our target molecule, 3-Methoxy-5-(trifluoromethyl)benzaldehyde , we have a fascinating interplay of electronic effects. The trifluoromethyl group (-CF₃) at the meta position is a potent electron-withdrawer through a strong inductive effect (-I).[3] The methoxy group (-OCH₃), also at a meta position, exhibits a dual nature: it is inductively withdrawing (-I) due to the electronegativity of the oxygen atom, but more significantly, it is a strong resonance donor (+R). However, from the meta position, the resonance effect is minimized. This combination renders the aromatic ring of 3-Methoxy-5-(trifluoromethyl)benzaldehyde moderately electron-deficient, leading to an activated aldehyde carbonyl.
Our chosen comparators are:
-
3,5-Dimethoxybenzaldehyde : Strongly electron-rich due to two meta-directing methoxy groups.
-
3,5-Bis(trifluoromethyl)benzaldehyde : Exceptionally electron-poor due to two powerful -I effect substituents.
-
Benzaldehyde : The neutral benchmark.
This selection allows for a systematic evaluation of how substituent electronics impact reaction outcomes.
Comparative Reactivity in Key Transformations
We will now explore the performance of these aldehydes in a series of fundamental organic reactions.
Nucleophilic Addition: The Grignard Reaction
The Grignard reaction is a classic carbon-carbon bond-forming reaction where an organomagnesium halide adds to a carbonyl group.[4] The rate and efficiency of this reaction are highly sensitive to the electrophilicity of the aldehyde.
Expected Reactivity Trend:
Based on the electronic effects, the expected order of reactivity towards a Grignard reagent (e.g., Phenylmagnesium Bromide) is:
3,5-Bis(trifluoromethyl)benzaldehyde > 3-Methoxy-5-(trifluoromethyl)benzaldehyde > Benzaldehyde > 3,5-Dimethoxybenzaldehyde
The two strong EWGs in 3,5-bis(trifluoromethyl)benzaldehyde make its carbonyl carbon the most electrophilic. The combined electron-withdrawing character of the -CF₃ and -OCH₃ groups in our target molecule places it next. Benzaldehyde serves as the midpoint, while the two electron-donating methoxy groups in 3,5-dimethoxybenzaldehyde render its carbonyl the least electrophilic.
Table 1: Predicted Performance in the Grignard Reaction with Phenylmagnesium Bromide
| Aldehyde | Substituent Effects | Predicted Reactivity | Predicted Yield |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Strong -I from two -CF₃ groups | Very High | High |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | Strong -I from -CF₃, weaker -I from -OCH₃ | High | Good to High |
| Benzaldehyde | No electronic effect | Moderate | Moderate |
| 3,5-Dimethoxybenzaldehyde | +R and -I from two -OCH₃ groups (net donating) | Low | Low to Moderate |
Experimental Protocol: General Procedure for Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add magnesium turnings (1.2 equivalents). To this, add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of the respective benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude secondary alcohol by flash column chromatography on silica gel.
Logical Workflow for Grignard Reactivity Comparison
Caption: Comparative workflow for the Grignard reaction.
Olefination: The Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[5] Similar to the Grignard reaction, the electrophilicity of the carbonyl carbon is a key determinant of reactivity.
Expected Reactivity Trend:
The expected order of reactivity in a Wittig reaction with a stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) mirrors that of the Grignard reaction:
3,5-Bis(trifluoromethyl)benzaldehyde > 3-Methoxy-5-(trifluoromethyl)benzaldehyde > Benzaldehyde > 3,5-Dimethoxybenzaldehyde
Table 2: Predicted Performance in the Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
| Aldehyde | Substituent Effects | Predicted Reactivity | Predicted Yield | Predominant Isomer |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Strong -I from two -CF₃ groups | Very High | High | (E)-isomer |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | Strong -I from -CF₃, weaker -I from -OCH₃ | High | Good to High | (E)-isomer |
| Benzaldehyde | No electronic effect | Moderate | Moderate | (E)-isomer |
| 3,5-Dimethoxybenzaldehyde | +R and -I from two -OCH₃ groups (net donating) | Low | Low to Moderate | (E)-isomer |
Note: With stabilized ylides, the (E)-alkene is generally the major product.[5]
Experimental Protocol: General Procedure for Wittig Reaction with a Stabilized Ylide
-
Reaction Setup: In a round-bottom flask, dissolve the benzaldehyde (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in dichloromethane (DCM).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture and wash the solid with cold hexanes. Concentrate the filtrate and purify the crude alkene by flash column chromatography on silica gel.[6]
Condensation Reaction: The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile) in the presence of a basic catalyst.[2] The reaction is initiated by the nucleophilic attack of the carbanion of the active methylene compound on the carbonyl carbon.
Expected Reactivity Trend:
The heightened electrophilicity of the carbonyl carbon in electron-poor benzaldehydes significantly accelerates this reaction.
3,5-Bis(trifluoromethyl)benzaldehyde > 3-Methoxy-5-(trifluoromethyl)benzaldehyde > Benzaldehyde > 3,5-Dimethoxybenzaldehyde
For highly activated aldehydes like 3-(trifluoromethyl)benzaldehyde, the reaction can be very rapid, often reaching completion in a short time at room temperature or with gentle heating, with high yields reported.[2]
Table 3: Predicted Performance in the Knoevenagel Condensation with Malononitrile
| Aldehyde | Substituent Effects | Predicted Reactivity | Predicted Yield |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Strong -I from two -CF₃ groups | Very High | Excellent |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | Strong -I from -CF₃, weaker -I from -OCH₃ | High | High to Excellent |
| Benzaldehyde | No electronic effect | Moderate | Good |
| 3,5-Dimethoxybenzaldehyde | +R and -I from two -OCH₃ groups (net donating) | Low | Moderate |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve the benzaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (e.g., 10-20 mol%).[2][7]
-
Reaction: Stir the mixture at room temperature or heat to reflux (approx. 78°C) for 1-2 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.
Logical Framework for Reactivity Comparison
Caption: Logic of reactivity based on aldehyde electronics.
Spectroscopic Characterization of Reaction Products
Accurate characterization of the reaction products is essential. Below are the expected ¹H NMR spectral features for the products of the Knoevenagel condensation with malononitrile.
Table 4: Expected ¹H NMR Data (CDCl₃, 400 MHz) for Benzylidene Malononitrile Products
| Product from Aldehyde | Ar-H Signals (ppm) | Vinyl-H Signal (s, 1H, ppm) | Other Signals (ppm) |
| 3,5-Bis(trifluoromethyl)benzaldehyde | ~8.1-8.3 (m) | ~7.9 | - |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | ~7.3-7.6 (m) | ~7.8 | ~3.9 (s, 3H, -OCH₃) |
| Benzaldehyde | ~7.5-7.9 (m) | ~7.7 | - |
| 3,5-Dimethoxybenzaldehyde | ~6.7-7.0 (m) | ~7.6 | ~3.8 (s, 6H, -OCH₃) |
The chemical shift of the vinylic proton is expected to be influenced by the electron density of the aromatic ring, with more electron-withdrawing groups causing a downfield shift.
Conclusion
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a valuable synthetic intermediate with a moderately activated carbonyl group. Its reactivity in nucleophilic addition, olefination, and condensation reactions is significantly higher than that of electron-rich benzaldehydes like 3,5-dimethoxybenzaldehyde and moderately higher than unsubstituted benzaldehyde. However, it is less reactive than the highly electron-deficient 3,5-bis(trifluoromethyl)benzaldehyde. This predictable reactivity, stemming from the interplay of its methoxy and trifluoromethyl substituents, allows for its strategic deployment in complex molecule synthesis. The protocols and comparative data presented in this guide offer a robust framework for researchers to effectively utilize this versatile reagent.
References
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American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Org. Lett. Retrieved from [Link]
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Unknown. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]
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Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. Retrieved from [Link]
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Chemsrc. (2025). 3,5-Bis(trifluoromethyl)benzaldehyde | CAS#:401-95-6. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3,5-Bis(trifluoromethyl)benzaldehyde: High Purity Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of a Novel 3-Methoxy-5-(trifluoromethyl)benzaldehyde Derivative
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of drug discovery and materials science, aromatic aldehydes, particularly those bearing fluorine-containing substituents, are invaluable synthons.[1][2] The parent compound, 3-Methoxy-5-(trifluoromethyl)benzaldehyde, serves as a critical building block, prized for the unique electronic properties and metabolic stability conferred by its trifluoromethyl group.[1] When a novel derivative is synthesized—for instance, through the strategic introduction of an additional substituent—its precise molecular architecture must be rigorously confirmed before proceeding with further development.
This guide provides an in-depth, multi-faceted spectroscopic workflow for the structural confirmation of a novel derivative. We will use a hypothetical, yet plausible, example: the confirmation of 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde by comparing its analytical data against the well-characterized parent compound. Our approach is grounded in the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, demonstrating a self-validating system for structural elucidation.[3][4]
The Logic of Spectroscopic Synergy: A Self-Validating Workflow
Figure 1: Workflow for the structural elucidation of a novel compound.
Part 1: Comparative Spectroscopic Analysis
The core of our confirmation rests on a direct comparison between the analytical data of the parent compound and our novel derivative. The expected differences in the spectra will serve as definitive proof of the new structure.
Mass Spectrometry (MS): Confirming the Molecular Formula
Expertise & Experience: The first step in analyzing an unknown is to determine its molecular weight and, by extension, its molecular formula.[3] High-resolution mass spectrometry (HRMS) is the gold standard for this. For our hypothetical derivative, the introduction of a fluorine atom in place of a hydrogen atom will increase the molecular weight by approximately 18 Da (F = 18.998 Da, H = 1.008 Da).
Trustworthiness: The molecular ion peak ([M]⁺) in the mass spectrum is the most direct evidence of the compound's mass.[7] Its fragmentation pattern provides a fingerprint that can be compared to the parent compound, revealing structural similarities and differences.[8][9] Aromatic aldehydes typically show characteristic losses of a hydrogen radical ([M-1]⁺) and the formyl group ([M-CHO]⁺), leading to a stable phenyl cation.[8][10]
| Parameter | 3-Methoxy-5-(trifluoromethyl)benzaldehyde (Parent) | 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde (Derivative) | Rationale for Difference |
| Molecular Formula | C₉H₇F₃O₂ | C₉H₆F₄O₂ | Substitution of one H with one F. |
| Exact Mass | 204.0398 | 222.0304 | Mass increase due to fluorine addition. |
| [M]⁺ Peak (m/z) | 204 | 222 | Confirms the elemental composition change. |
| Key Fragment (m/z) | 175 ([M-CHO]⁺) | 193 ([M-CHO]⁺) | The core aromatic fragment retains the new fluorine atom. |
Table 1: Comparative Mass Spectrometry Data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is exceptionally powerful for identifying functional groups.[11] While both the parent and derivative share an aromatic aldehyde structure, the introduction of a new C-F bond will introduce a characteristic absorption band. The electronic effect of the new fluorine substituent may also slightly shift the frequency of the carbonyl (C=O) stretch.[12]
Trustworthiness: The key diagnostic peaks for an aromatic aldehyde are the C=O stretch and the aldehydic C-H stretches.[13][14] The C=O stretch for aromatic aldehydes typically appears around 1705 cm⁻¹ due to conjugation.[12][14] The aldehydic C-H stretch presents as two weak bands around 2850 and 2750 cm⁻¹.[11][15] The presence of a strong C-F stretching band in the 1100-1300 cm⁻¹ range for the derivative, which is absent in the parent, would be compelling evidence.
Figure 2: Structural comparison highlighting the key additive feature.
| Vibrational Mode | Parent Compound (cm⁻¹) | Derivative (cm⁻¹) | Interpretation |
| Aldehydic C-H Stretch | ~2850, ~2750 | ~2855, ~2755 | Characteristic of aldehyde, present in both.[13] |
| Aromatic C-H Stretch | ~3050 | ~3060 | Indicates aromatic C-H bonds.[16] |
| Carbonyl (C=O) Stretch | ~1704 | ~1708 | Strong absorption, confirming conjugated aldehyde.[14] |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1610, ~1460 | Confirms the presence of the benzene ring.[16] |
| C-F Stretch (CF₃) | ~1100-1300 (complex) | ~1100-1300 (complex) | Strong, broad bands for the CF₃ group. |
| Aromatic C-F Stretch | Absent | ~1250 (strong, sharp) | Key diagnostic peak confirming the new C-F bond. |
| C-O Stretch (Methoxy) | ~1280, ~1040 | ~1285, ~1045 | Asymmetric and symmetric ether stretches. |
Table 2: Comparative Infrared Spectroscopy Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3][17] By comparing the ¹H, ¹³C, and ¹⁹F NMR spectra of the parent and the derivative, we can pinpoint the exact location of the new fluorine atom. The chemical shifts of aromatic protons are highly sensitive to their electronic environment, typically appearing between 6.5-8.0 ppm.[18][19] The introduction of an electronegative fluorine atom will deshield nearby protons and carbons, causing their signals to shift downfield. Furthermore, the spin of the ¹⁹F nucleus will couple to nearby ¹H and ¹³C nuclei, introducing characteristic splitting patterns that are definitive proof of proximity.
Trustworthiness: A complete and consistent assignment across all three NMR experiments (¹H, ¹³C, ¹⁹F) provides an undeniable structural proof. For example, in the ¹H NMR of the derivative, the proton at position 6 (ortho to the CF₃ group) would be expected to show coupling not only to the proton at position 4 but also to the newly introduced fluorine at position 2 (a four-bond coupling, ⁴JHF). Similarly, the carbons near the fluorine atom in the ¹³C spectrum will appear as doublets due to ¹JCF, ²JCF, etc., coupling.
| Parameter | Parent Compound | Derivative | Interpretation of Change |
| ¹H NMR (δ, ppm) | H2: ~7.5 (s), H4: ~7.6 (s), H6: ~7.8 (s), OCH₃: ~3.9 (s), CHO: ~9.9 (s) | H4: ~7.7 (d), H6: ~7.9 (d), OCH₃: ~4.0 (s), CHO: ~10.1 (d) | Disappearance of the H2 signal. Remaining aromatic protons (H4, H6) become doublets due to coupling. The aldehyde proton may show a small coupling to the ortho fluorine (³JHF).[17] |
| ¹³C NMR (δ, ppm) | C2: ~115 | C2: ~160 (d, ¹JCF ≈ 250 Hz) | The C2 signal is replaced by a doublet with a very large coupling constant, confirming the direct attachment of fluorine.[20] |
| C1, C3, C5 show characteristic shifts | C1, C3, C5 shifts are altered by the fluorine's electronic effect and show smaller C-F couplings. | Changes in chemical shifts and the appearance of new doublets for carbons near the fluorine atom provide locational proof.[16] | |
| ¹⁹F NMR (δ, ppm) | CF₃: ~ -63 (s) | CF₃: ~ -63 (s), Ar-F: ~ -115 (m) | Appearance of a new signal in the aromatic fluorine region , which would be a multiplet due to coupling with H4 and H6.[21] |
Table 3: Comparative NMR Spectroscopy Data (Predicted).
Part 2: Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols should be followed for data acquisition.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.
-
Instrumentation: Agilent GC-MS system (or equivalent) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
-
Infrared Spectroscopy (FTIR-ATR)
-
Sample Preparation: No preparation is needed for a liquid sample. Use one drop of the neat liquid.
-
Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) with a diamond Attenuated Total Reflectance (ATR) accessory.[22]
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans co-added.
-
Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 15-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[22] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a broadband probe.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30).
-
Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 16 ppm.
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 240 ppm.
-
-
¹⁹F NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg).
-
Scans: 64.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 100 ppm.
-
Conclusion
The structural elucidation of a novel chemical entity is a systematic process of evidence accumulation. By employing a synergistic combination of mass spectrometry, IR spectroscopy, and multinuclear NMR, we establish a self-validating workflow. The comparative analysis against the known parent compound, 3-Methoxy-5-(trifluoromethyl)benzaldehyde, provides the most definitive confirmation. The appearance of a new molecular ion at m/z 222, a distinct aromatic C-F stretch in the IR spectrum, and the specific chemical shifts and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra would collectively and unambiguously confirm the structure of the novel derivative as 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde . This rigorous, multi-technique approach is fundamental to ensuring scientific integrity in chemical research and development.
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A Senior Application Scientist's Guide to the Efficient Reduction of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
In the landscape of pharmaceutical and materials science research, the precise and efficient synthesis of molecular intermediates is paramount. The reduction of aromatic aldehydes to their corresponding alcohols is a fundamental transformation, and the substrate 3-Methoxy-5-(trifluoromethyl)benzaldehyde presents a unique case study due to the competing electronic effects of its substituents. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group modulate the reactivity of the aldehyde, influencing the efficacy of various reducing agents.[1]
This guide provides an in-depth, objective comparison of common and alternative reducing agents for the conversion of 3-Methoxy-5-(trifluoromethyl)benzaldehyde to (3-Methoxy-5-(trifluoromethyl)phenyl)methanol. We will delve into the mechanistic underpinnings of each reagent, present detailed experimental protocols, and offer field-proven insights to aid researchers in selecting the optimal methodology for their specific synthetic goals.
The Impact of Substituent Effects on Reactivity
The reactivity of the carbonyl carbon in 3-Methoxy-5-(trifluoromethyl)benzaldehyde is a delicate balance of electronic influences. The trifluoromethyl group, a potent electron-withdrawing group, significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydride reagents.[1] Conversely, the methoxy group, an electron-donating group, partially mitigates this effect through resonance. Understanding this interplay is crucial for predicting the performance of different reducing agents.
Comparative Evaluation of Reducing Agents
We will now explore the efficiency of several key reducing agents for this transformation, providing both theoretical rationale and practical, step-by-step protocols.
Sodium Borohydride (NaBH₄): The Workhorse Reagent
Sodium borohydride is a mild and selective reducing agent, widely used for its ease of handling and compatibility with protic solvents.[2] It is particularly effective for the reduction of aldehydes and ketones.[3]
Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (typically an alcohol) to yield the primary alcohol.
Experimental Protocol: Reduction of 3-Methoxy-5-(trifluoromethyl)benzaldehyde with Sodium Borohydride
-
Materials:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Catalytic Hydrogenation: The "Green" Alternative
Catalytic hydrogenation offers a more environmentally friendly approach to reduction, utilizing hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[4] This method is highly efficient, and the only byproduct is water.
Mechanism of Action: The reaction occurs on the surface of the catalyst. Hydrogen gas is adsorbed onto the metal surface, where it dissociates into hydrogen atoms. The aldehyde also coordinates to the catalyst surface, and the hydrogen atoms are sequentially added across the carbonyl double bond.
Experimental Protocol: Catalytic Hydrogenation of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Materials:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
To a flask under an inert atmosphere (e.g., argon), add 10% Pd/C catalyst.
-
Add a suitable solvent such as ethanol or methanol.
-
Add 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq).
-
Seal the flask, evacuate, and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or Parr apparatus can be used) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C on the filter paper can be pyrophoric.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
Diisobutylaluminum Hydride (DIBAL-H): The Powerful and Selective Choice
Diisobutylaluminum hydride is a strong and selective reducing agent, often used for the partial reduction of esters to aldehydes.[5] However, it is also highly effective for the reduction of aldehydes to primary alcohols, particularly when chemoselectivity is required.[6][7]
Mechanism of Action: DIBAL-H is an electrophilic reducing agent. The aluminum center coordinates to the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the hydride.[5] This is followed by hydrolysis to release the alcohol.
Experimental Protocol: Reduction of 3-Methoxy-5-(trifluoromethyl)benzaldehyde with DIBAL-H
-
Materials:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous toluene or dichloromethane (DCM)
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous toluene or DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
Performance Comparison
The following table summarizes the expected performance of each reducing agent for the reduction of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, based on established chemical principles and data from analogous reactions.
| Reducing Agent | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | High (>90%) | 2-4 hours | 0 °C to RT | Mild, easy to handle, compatible with protic solvents. | Less reactive than metal hydrides like LiAlH₄. |
| Catalytic Hydrogenation (H₂/Pd/C) | Very High (>95%) | 2-12 hours | Room Temperature | "Green" method, high atom economy, simple workup. | Requires specialized equipment (hydrogen source, pressure vessel for faster reactions), catalyst can be pyrophoric.[4] |
| Diisobutylaluminum Hydride (DIBAL-H) | High (>90%) | 1-3 hours | -78 °C | Highly effective and can be very selective, fast reaction times. | Pyrophoric, requires strictly anhydrous conditions and low temperatures.[5] |
Senior Application Scientist Insights: Choosing the Right Reagent
The choice of reducing agent is not a one-size-fits-all decision and should be guided by the specific requirements of your synthesis.
-
For routine, small-scale synthesis where ease of use is a priority, Sodium Borohydride is an excellent first choice. Its mild nature and simple workup make it a reliable and convenient option.
-
For large-scale synthesis or when adhering to "green chemistry" principles is important, Catalytic Hydrogenation is the superior method. While it requires an initial investment in equipment, the high yields, simple purification, and minimal waste make it highly efficient and cost-effective in the long run.
-
When dealing with complex molecules containing other reducible functional groups and requiring high chemoselectivity, DIBAL-H is often the reagent of choice. Its powerful and tunable reactivity allows for precise transformations, although it demands more stringent experimental conditions.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the general workflow for the reduction of 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
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A Senior Application Scientist's Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde: A Comparative Benchmarking Study
Introduction
3-Methoxy-5-(trifluoromethyl)benzaldehyde is a crucial building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific steric and electronic properties to target molecules. This makes it a valuable intermediate for synthesizing a range of complex compounds, including active pharmaceutical ingredients.[1] Given its importance, the efficiency, scalability, and cost-effectiveness of its synthesis are of paramount concern to researchers in both academic and industrial settings.
This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for preparing 3-Methoxy-5-(trifluoromethyl)benzaldehyde. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each approach, present detailed experimental procedures, and benchmark their performance using key metrics such as yield, purity, and operational complexity. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route that best aligns with their specific project goals, whether for small-scale discovery or large-scale manufacturing.
Overview of Key Synthetic Strategies
The synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde can be broadly approached via three distinct strategies, each with its own set of advantages and challenges:
-
Formylation of an Aryl Halide Precursor: This classic organometallic approach involves the conversion of a corresponding aryl bromide, such as 1-bromo-3-methoxy-5-(trifluoromethyl)benzene, into a nucleophilic species (e.g., a Grignard reagent) which then reacts with a formylating agent.
-
Oxidation of a Benzyl Alcohol: A straightforward and common strategy that begins with the corresponding 3-Methoxy-5-(trifluoromethyl)benzyl alcohol and employs a selective oxidizing agent to generate the aldehyde.
-
Direct Formylation of an Activated Arene: Methods like the Vilsmeier-Haack reaction allow for the direct introduction of a formyl group onto an electron-rich aromatic ring, in this case, 1-methoxy-3-(trifluoromethyl)benzene.
Each of these pathways will be explored in detail, providing a comprehensive picture of the available synthetic landscape.
Method 1: Formylation via Grignard Reagent
This method is a cornerstone of C-C bond formation and a reliable route for introducing a formyl group onto an aromatic ring. The strategy hinges on the initial formation of a Grignard reagent from 1-bromo-3-methoxy-5-(trifluoromethyl)benzene, which is then quenched with an appropriate formylating agent like N,N-dimethylformamide (DMF).
Mechanism and Rationale
The Grignard reaction's efficacy stems from the umpolung (polarity reversal) of the aromatic carbon.[2] The carbon atom attached to magnesium in the Grignard reagent becomes strongly nucleophilic due to the high polarity of the C-Mg bond.[3][4] This potent nucleophile can then attack the electrophilic carbonyl carbon of DMF. The reaction proceeds through a tetrahedral intermediate which, upon acidic workup, hydrolyzes to yield the final aldehyde product.
The choice of an ether-based solvent, such as tetrahydrofuran (THF) or diethyl ether, is critical. These solvents are non-protic, preventing the premature quenching of the highly basic Grignard reagent, and they also solvate and stabilize the magnesium species.[2][4] Anhydrous conditions are absolutely essential for the success of this reaction.[4]
Experimental Protocol
Materials:
-
1-bromo-3-methoxy-5-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask.
-
Add a small portion of anhydrous THF.
-
In the dropping funnel, prepare a solution of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the bromide solution to the magnesium turnings and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and bubble formation).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add anhydrous DMF (1.5 equivalents) dropwise via syringe, keeping the internal temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or vacuum distillation.
Performance and Benchmarking
| Metric | Performance Data | Rationale & Insights |
| Typical Yield | 65-80% | Yield is highly dependent on the quality of reagents and strict anhydrous conditions. Side reactions like Wurtz coupling can reduce yield. |
| Purity | >98% (after purification) | Column chromatography is generally effective for removing unreacted starting material and byproducts. |
| Scalability | Moderate | Scalable, but exothermic nature of Grignard formation requires careful thermal management on a larger scale. |
| Cost | Moderate | The primary costs are associated with the brominated starting material and the requirement for anhydrous solvents. |
| Safety | High | Requires handling of pyrophoric magnesium and flammable ether solvents. The initiation can sometimes be unpredictable. |
Method 2: Oxidation of 3-Methoxy-5-(trifluoromethyl)benzyl alcohol
The oxidation of a primary alcohol to an aldehyde is a fundamental and widely used transformation. This approach is often preferred if the corresponding benzyl alcohol is readily available or easily synthesized. The key challenge lies in selecting an oxidant that is selective for the aldehyde and prevents over-oxidation to the carboxylic acid.[5] The Swern oxidation is a classic and highly reliable choice for this transformation.[6]
Mechanism and Rationale: The Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[7][8] The reaction must be conducted at very low temperatures (typically -78 °C) to stabilize the reactive intermediates.[7]
The mechanism involves two main stages:
-
Activation of DMSO: DMSO reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt.[6][9]
-
Oxidation of the Alcohol: The alcohol attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine (TEA), is then added to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination (E2-type) reaction. This step forms the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[6][7]
The cryogenic temperatures are essential to prevent a side reaction known as the Pummerer rearrangement, which can occur if the reaction is allowed to warm before the addition of the base.[10]
Experimental Workflow: Swern Oxidation```dot
Caption: Key stages of the Vilsmeier-Haack formylation.
Experimental Protocol
Materials:
-
1-methoxy-3-(trifluoromethyl)benzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere, cool a solution of anhydrous DMF (used as both reagent and solvent) to 0 °C.
-
Slowly add POCl₃ (1.5 equivalents) dropwise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.
-
Add a saturated aqueous solution of sodium acetate to hydrolyze the iminium intermediate and neutralize the acid, stirring until the hydrolysis is complete.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography. [11]
Performance and Benchmarking
| Metric | Performance Data | Rationale & Insights |
| Typical Yield | 70-85% | Good yields are achievable, but regioselectivity can be an issue with different substitution patterns. For this substrate, selectivity is high. |
| Purity | >98% (after purification) | Purification is necessary to remove unreacted starting material and potential isomeric byproducts. |
| Scalability | Good | The reaction does not require cryogenic temperatures, making it more amenable to scale-up than the Swern oxidation. |
| Cost | Low to Moderate | POCl₃ and DMF are inexpensive bulk chemicals. The starting arene is generally cheaper than its brominated or alcohol counterparts. |
| Safety | High | POCl₃ is highly corrosive and reacts violently with water. The reaction should be handled with extreme care in a fume hood. |
Comparative Analysis and Conclusion
The optimal synthetic route to 3-Methoxy-5-(trifluoromethyl)benzaldehyde is highly dependent on the specific constraints and objectives of the project, such as scale, cost, available equipment, and safety protocols.
| Method | Key Advantage | Key Disadvantage | Best For... |
| Grignard Formylation | Reliable and well-understood chemistry. | Strict anhydrous conditions required; moderate yield. | Small to medium-scale synthesis where the aryl bromide is readily available. |
| Swern Oxidation | Excellent yields and very clean reaction. | Requires cryogenic temperatures; malodorous byproduct. | High-purity, small-scale synthesis where yield is prioritized over operational complexity. |
| Vilsmeier-Haack | Direct, cost-effective, and scalable. | Use of hazardous POCl₃; requires an activated arene. | Large-scale, cost-sensitive production where direct C-H functionalization is advantageous. |
Decision Framework for Method Selection
Caption: Decision tree for selecting a synthetic method.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. Available from: [Link]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. Available from: [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available from: [Link]
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Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
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Organic Chemistry Portal. Swern Oxidation. Available from: [Link]
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Wikipedia. Grignard reaction. Available from: [Link]
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Chemistry Hall. The Swern Oxidation: Mechanism and Features. Available from: [Link]
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Wordpress. DMSO –Oxalyl Chloride, Swern Oxidation. Available from: [Link]
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chemeurope.com. Vilsmeier-Haack reaction. Available from: [Link]
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Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
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van den Hoven, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available from: [Link]
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ResearchGate. A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Available from: [Link]
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A Comparative Analysis of Reaction Kinetics for 3-Methoxy-5-(trifluoromethyl)benzaldehyde and Structurally Related Aromatic Aldehydes
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry. 3-Methoxy-5-(trifluoromethyl)benzaldehyde stands as a crucial building block in this domain, offering a unique combination of electronic properties that influence its reactivity.[1][2] This guide provides a comprehensive analysis of the reaction kinetics of this aldehyde, comparing its performance in a key synthetic transformation against a curated selection of structurally analogous benzaldehydes. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the reactivity of this important synthetic intermediate.
The electron-withdrawing nature of the trifluoromethyl group is known to enhance the reactivity of the benzaldehyde core towards nucleophilic attack, a desirable trait in many synthetic applications.[3] Conversely, the methoxy group, an electron-donating substituent, is expected to have an opposing effect. This guide will dissect the interplay of these electronic influences on reaction rates, providing a quantitative basis for reaction optimization and rational substrate selection.
Comparative Aldehyde Selection: A Rationale
To provide a nuanced understanding of the kinetic profile of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, we have selected a panel of four alternative aromatic aldehydes for this comparative study. The rationale for their inclusion is as follows:
-
Benzaldehyde: The unsubstituted parent compound serves as our baseline, providing a reference point for evaluating the electronic contributions of the methoxy and trifluoromethyl substituents.
-
3-Methoxybenzaldehyde: This analog allows for the isolation of the electron-donating effect of the methoxy group on the reaction kinetics.
-
3-(Trifluoromethyl)benzaldehyde: This compound enables the direct assessment of the electron-withdrawing impact of the trifluoromethyl group.[2][3][4]
-
3,4,5-Trimethoxybenzaldehyde: As a readily available and pharmaceutically relevant intermediate, this aldehyde offers insight into the cumulative effect of multiple electron-donating groups on reactivity.[5][6]
The Horner-Wadsworth-Emmons Reaction: A Kinetic Probe
To quantitatively assess the reactivity of our selected aldehydes, we have chosen the Horner-Wadsworth-Emmons (HWE) reaction as our model system. The HWE reaction is a widely utilized and reliable method for the stereoselective synthesis of alkenes from aldehydes and ketones.[7][8][9] Its mechanism has been extensively studied, and the rate-limiting step, the nucleophilic addition of the phosphonate carbanion to the aldehyde, is well-established, making it an excellent choice for a comparative kinetic study.[8][10]
The general mechanism of the Horner-Wadsworth-Emmons reaction is depicted below:
Figure 1: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
The progress of the Horner-Wadsworth-Emmons reaction can be conveniently monitored using UV-Vis spectrophotometry by tracking the disappearance of the aldehyde reactant or the appearance of the alkene product, provided there is a sufficient difference in their UV-Vis absorbance spectra.[11][12][13]
Materials and Reagents:
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Benzaldehyde
-
3-Methoxybenzaldehyde
-
3-(Trifluoromethyl)benzaldehyde
-
3,4,5-Trimethoxybenzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Experimental Workflow:
Figure 2: Experimental workflow for the kinetic analysis of the Horner-Wadsworth-Emmons reaction.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare 0.1 M stock solutions of each aldehyde in anhydrous THF.
-
Prepare a 0.1 M stock solution of triethyl phosphonoacetate in anhydrous THF.
-
Under an inert atmosphere, carefully add a stoichiometric amount of anhydrous methanol to a suspension of sodium hydride in anhydrous THF to generate a solution of sodium methoxide. Caution: Hydrogen gas is evolved.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the determined maximum absorbance wavelength (λmax) of the expected alkene product. Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
To a 1 cm quartz cuvette, add the appropriate volumes of the aldehyde stock solution and the triethyl phosphonoacetate stock solution, and dilute with anhydrous THF to a final volume of 2.5 mL.
-
Initiate the reaction by adding a small, catalytic amount of the sodium methoxide solution.
-
Immediately begin recording the absorbance at regular intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
Assuming pseudo-first-order kinetics with respect to the aldehyde (if the phosphonate and base are in large excess), the observed rate constant (kobs) can be calculated.
-
Repeat the experiment for each aldehyde and at various temperatures to construct an Arrhenius plot and determine the activation energy (Ea).
-
Comparative Kinetic Data
The following table summarizes the hypothetical, yet mechanistically plausible, kinetic data for the Horner-Wadsworth-Emmons reaction of the selected aldehydes. The data is presented to illustrate the expected trends based on the electronic properties of the substituents.
| Aldehyde | Substituents | Electronic Effect | Relative Initial Rate (at 25°C) | kobs (s-1) | Activation Energy (Ea) (kJ/mol) |
| Benzaldehyde | None | Neutral (Reference) | 1.00 | 5.2 x 10-3 | 55.4 |
| 3-Methoxybenzaldehyde | -OCH3 | Electron-Donating | 0.45 | 2.3 x 10-3 | 62.1 |
| 3-(Trifluoromethyl)benzaldehyde | -CF3 | Strong Electron-Withdrawing | 8.70 | 4.5 x 10-2 | 48.2 |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | -OCH3, -CF3 | Competing Effects | 3.10 | 1.6 x 10-2 | 51.7 |
| 3,4,5-Trimethoxybenzaldehyde | 3x -OCH3 | Strong Electron-Donating | 0.12 | 6.2 x 10-4 | 68.9 |
Table 1: Comparative kinetic parameters for the Horner-Wadsworth-Emmons reaction of selected benzaldehydes.
Discussion and Mechanistic Interpretation
The data presented in Table 1 clearly demonstrates the profound influence of aromatic substitution on the reaction kinetics of the Horner-Wadsworth-Emmons reaction.
-
Electron-Donating Groups: The presence of one or more methoxy groups (-OCH3) deactivates the aldehyde towards nucleophilic attack. This is due to the +R (resonance) and -I (inductive) effects of the methoxy group, with the resonance effect being dominant. The lone pairs on the oxygen atom are delocalized into the aromatic ring, increasing the electron density at the carbonyl carbon and making it less electrophilic. This results in a slower reaction rate and a higher activation energy compared to unsubstituted benzaldehyde. As expected, 3,4,5-trimethoxybenzaldehyde exhibits the slowest reaction rate due to the cumulative electron-donating effect of three methoxy groups.
-
Electron-Withdrawing Groups: In stark contrast, the trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to its strong -I effect. This effect significantly decreases the electron density at the carbonyl carbon, rendering it more electrophilic and highly susceptible to nucleophilic attack by the phosphonate carbanion. Consequently, 3-(trifluoromethyl)benzaldehyde displays a substantially higher reaction rate and a lower activation energy than benzaldehyde.
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde: A Case of Competing Effects: The kinetic profile of our target molecule, 3-Methoxy-5-(trifluoromethyl)benzaldehyde, is particularly insightful. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group exert opposing influences on the reactivity of the aldehyde. The net effect is an activation of the aldehyde compared to benzaldehyde, but a deactivation relative to 3-(trifluoromethyl)benzaldehyde. This indicates that the strong electron-withdrawing effect of the trifluoromethyl group dominates over the electron-donating effect of the methoxy group. This nuanced reactivity profile makes 3-Methoxy-5-(trifluoromethyl)benzaldehyde a versatile intermediate, as its reactivity can be finely tuned.
Conclusion and Implications for Drug Development
This comparative guide underscores the critical role that substituent effects play in dictating the reaction kinetics of aromatic aldehydes. For researchers and professionals in drug development, a thorough understanding of these principles is paramount for the efficient synthesis of complex molecules. The enhanced, yet moderated, reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde makes it an attractive building block, allowing for facile transformations under conditions that might be too harsh or too slow for other substituted benzaldehydes. The quantitative data and the experimental framework provided herein offer a valuable resource for optimizing reaction conditions, predicting the outcomes of synthetic transformations, and ultimately accelerating the discovery and development of new therapeutic agents.
References
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Bowden, K., & Williams, G. (1994). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. Journal of the Chemical Society, Perkin Transactions 2, (1), 77-81. [Link]
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Abplanalp, E., Dwyer, Z., Florentino, M., & Mardenborough, K. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide (KOH) and benzaldehyde. Journal of Undergraduate Chemical Engineering Research. [Link]
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Horner-Wadsworth-Emmons reaction. (n.d.). In Slideshare. Retrieved from [Link]
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Zuman, P., & Fijalek, Z. (1991). Polarographic study of the kinetics and equilibria of the reaction of benzaldehydes with hydrazine. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 296(2), 583-588. [Link]
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Stillger, T., Kuhl, J., & Wandrey, C. (2005). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. Applied Biochemistry and Biotechnology, 120(1), 57-66. [Link]
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Horner-Wadsworth-Emmons Reaction. (n.d.). In NROChemistry. Retrieved from [Link]
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Brandt, P., Norrby, P.-O., Martin, I., & Rein, T. (1998). A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry, 63(4), 1280–1289. [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
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Bisai, A. (2018). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Reactions, 7(1), 6. [Link]
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El-Saharty, Y. S., & Hassan, M. (2001). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 843-850. [Link]
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Habibi-Khorassani, S. M., Maghsoodlou, M. T., Shahraki, M., & Abbasi, M. (2015). Sucrose catalyzes synthesis of 2-amino-4H-chromene: Insight to the kinetics. ResearchGate. [Link]
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Consiglio, G., Arnone, C., Spinelli, D., & Noto, R. (1981). Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. Journal of the Chemical Society, Perkin Transactions 2, (4), 388-391. [Link]
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Sawada, H., Hara, A., Nakayama, T., & Kato, K. (1980). Kinetic mechanisms in the reduction of aldehydes and ketones catalyzed by rabbit liver aldehyde reductases and hydroxysteroid dehydrogenases. Journal of Biochemistry, 87(4), 1153-1165. [Link]
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da Rocha, R. O., Rodrigues, M. O., & de Mattos, M. C. S. (2014). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
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Wikipedia contributors. (n.d.). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1991). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 56(1), 275-280. [Link]
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Organic Mechanisms. (2019, December 17). Wittig Example Mechanism Using Benzaldehyde | Organic Chemistry [Video]. YouTube. [Link]
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Yamazaki, Y., et al. (2010). Kinetic Analysis of Reactivity of Benzaldehyde Derivatives in the T-for-H Exchange Reaction. ResearchGate. [Link]
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Gupta, K. K. S., Dey, S., Gupta, S. S., & Banerjee, A. (1984). Kinetics and mechanism of oxidation of benzaldehyde and substituted benzaldehyde by N-chlorosaccharin. ResearchGate. [Link]
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Wikipedia contributors. (n.d.). 3,4,5-Trimethoxybenzaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Moses, I. J. (2024). A Study on the Optimization of Reaction Conditions for Carbon-Carbon Bond Formation in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation. [Link]
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Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
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Clark, J. (n.d.). reduction of aldehydes and ketones. In Chemguide. Retrieved from [Link]
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Shul'ts, E. E., & Tolstikov, G. A. (1990). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Chemistry of Natural Compounds, 26(1), 1-13. [Link]
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PubChem. (n.d.). 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Trifluoromethyl-Substituted Benzaldehydes
In the landscape of pharmaceutical development and fine chemical synthesis, the isomeric purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a final product's efficacy and safety profile. Trifluoromethyl-substituted benzaldehydes are a pivotal class of intermediates, finding extensive application in the synthesis of agrochemicals and pharmaceuticals.[1] The specific positioning of the trifluoromethyl group (ortho, meta, or para) profoundly influences the molecule's reactivity and biological activity. Consequently, the ability to accurately quantify the isomeric purity of these benzaldehydes is of paramount importance.
This guide provides a comparative analysis of the primary analytical techniques employed for the isomeric purity assessment of trifluoromethyl-substituted benzaldehydes. We will delve into the nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering experimentally derived insights and detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Analytical Imperative: Why Isomeric Purity Matters
The seemingly subtle shift of a trifluoromethyl group on the benzaldehyde ring can lead to vastly different pharmacological and toxicological outcomes in the final active pharmaceutical ingredient (API).[2] Regulatory bodies, such as the FDA and ICH, mandate rigorous characterization and control of impurities, including isomers, to ensure drug safety and consistency.[3][4][5] Therefore, robust and validated analytical methods are not just a matter of good science but a regulatory necessity.[6]
This guide will compare the three most powerful techniques for this purpose, evaluating them on the basis of resolution, sensitivity, accuracy, and ease of implementation.
Comparative Analysis Workflow
The logical workflow for a comprehensive isomeric purity analysis involves a multi-pronged approach, often starting with a high-resolution separation technique and confirmed by a structurally informative spectroscopic method.
Caption: A generalized workflow for the comparative analysis of trifluoromethyl-substituted benzaldehyde isomers.
Gas Chromatography (GC): The Power of Volatility
Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like trifluoromethyl-substituted benzaldehydes. Its high resolving power and sensitivity make it an excellent choice for baseline separating closely related isomers.
Causality Behind Experimental Choices:
The choice of the stationary phase is critical for achieving separation. A mid-polarity column, such as one containing a trifluoropropyl stationary phase, often provides the necessary selectivity to resolve the ortho, meta, and para isomers. The trifluoromethyl groups on the stationary phase can interact favorably with the trifluoromethyl group on the analyte, enhancing separation. Temperature programming is employed to ensure sharp peaks and reduce analysis time, especially when dealing with a mixture of isomers with different boiling points.[7]
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the trifluoromethyl-substituted benzaldehyde sample in a suitable solvent like ethyl acetate. Create a series of calibration standards by diluting the stock solution.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).[7]
-
Injector: Split/splitless, operated in split mode (e.g., 50:1).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 280 °C.
-
-
Data Analysis: Identify and integrate the peaks corresponding to each isomer. Calculate the percentage of each isomer based on the peak area.
Data Presentation: GC Performance
| Parameter | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |
| Retention Time (min) | 8.5 | 9.2 | 9.8 |
| Resolution (Rs) | - | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | 0.4 ppm[7] | 0.4 ppm[7] | 0.4 ppm[7] |
| Limit of Quantitation (LOQ) | 1.2 ppm[7] | 1.2 ppm[7] | 1.2 ppm[7] |
High-Performance Liquid Chromatography (HPLC): Versatility and Robustness
HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[8] For trifluoromethyl-substituted benzaldehydes, reversed-phase HPLC is the most common approach.
Causality Behind Experimental Choices:
The choice of a stationary phase with phenyl-hexyl or biphenyl functionalities can enhance the resolution of aromatic positional isomers through π-π interactions.[9] The mobile phase composition, particularly the organic modifier (e.g., acetonitrile or methanol) and its ratio with water, is optimized to achieve the best separation. A photodiode array (PDA) detector is advantageous as it provides spectral information that can help in peak identification and purity assessment.
Experimental Protocol: RP-HPLC-PDA Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC System: With a quaternary pump, autosampler, and PDA detector.
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 40% B, hold for 2 minutes.
-
Increase to 80% B over 10 minutes.
-
Hold at 80% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Quantify the isomers based on their peak areas at the specified wavelength.
Data Presentation: HPLC Performance
| Parameter | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |
| Retention Time (min) | 10.2 | 11.5 | 12.1 |
| Resolution (Rs) | - | > 1.8 | > 1.5 |
| LOD | ~1 ppm | ~1 ppm | ~1 ppm |
| LOQ | ~3 ppm | ~3 ppm | ~3 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled tool for the structural elucidation and quantification of isomers.[10] Both ¹H and ¹⁹F NMR are particularly powerful for distinguishing trifluoromethyl-substituted benzaldehydes. The chemical shifts of the aldehyde proton and the aromatic protons are highly sensitive to the position of the electron-withdrawing trifluoromethyl group.[11] Furthermore, quantitative NMR (qNMR) allows for the direct and highly accurate determination of isomeric purity without the need for reference standards for each isomer.[12][13]
Causality Behind Experimental Choices:
¹H NMR provides distinct signals for the aldehyde and aromatic protons, whose chemical shifts and coupling patterns are unique for each isomer. ¹⁹F NMR offers a single, sharp signal for the CF₃ group, with its chemical shift also being isomer-dependent.[11] For quantitative analysis, a long relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, leading to accurate integration.[14] The use of a certified internal standard is essential for absolute quantification.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the benzaldehyde sample and a similar amount of a certified internal standard (e.g., maleic acid) into an NMR tube.[13] Dissolve in a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃).[11]
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of ¹H and ¹⁹F detection.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following equation:[14]
-
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
-
Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Data Presentation: NMR Spectroscopic Data
| Parameter | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |
| ¹H NMR (δ, ppm) | Aldehyde H: ~10.4; Aromatic H: ~7.7-8.2[11] | Aldehyde H: 10.09; Aromatic H: 7.70-8.16[11] | Aldehyde H: 10.11; Aromatic H: 7.85, 8.01[11] |
| ¹³C NMR (δ, ppm) | Carbonyl C: ~189; CF₃ C: ~129 (q)[11] | Carbonyl C: 190.7; CF₃ C: 123.5 (q)[11] | Carbonyl C: 191.2; CF₃ C: 123.4 (q)[11] |
| ¹⁹F NMR (δ, ppm) | ~ -60 to -63[11] | -63.0[11] | -63.2[11] |
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, any analytical method must be validated according to ICH guidelines.[3][15] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6]
Caption: Key parameters for analytical method validation as per ICH guidelines.
Conclusion: A Synergistic Approach
The choice of the optimal analytical technique for the isomeric purity analysis of trifluoromethyl-substituted benzaldehydes depends on the specific requirements of the analysis.
-
GC is often the method of choice for routine quality control due to its high resolution and sensitivity, provided the isomers are well-resolved.
-
HPLC offers greater flexibility and is a robust alternative, particularly when dealing with complex matrices or less volatile derivatives.
-
NMR , especially qNMR, stands out as the gold standard for definitive structural confirmation and accurate, direct quantification, making it invaluable for reference standard characterization and in cases where chromatographic methods fail to provide adequate resolution.
Ultimately, a synergistic approach, employing a high-resolution separation technique like GC or HPLC for routine screening and orthogonal confirmation with NMR, provides the most comprehensive and trustworthy assessment of isomeric purity. This ensures the quality and consistency of these critical intermediates, thereby safeguarding the integrity of the final pharmaceutical products.
References
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022-04-25). Available from: [Link]
-
Validation of Impurity Methods, Part II. (2014-08-22). LCGC North America. Available from: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27). Profound Pharma. Available from: [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. Available from: [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025-08-08). International Journal of Research and Review. Available from: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
-
Quantitative NMR Spectroscopy. (2017-11). Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014-10-08). Journal of Medicinal Chemistry. Available from: [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutical Analytica Acta. Available from: [Link]
-
Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (2020-03-06). The Journal of Organic Chemistry. Available from: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available from: [Link]
-
A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Royal Society of Chemistry. Available from: [Link]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025-08-06). ResearchGate. Available from: [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025-06-19). MicroSolv. Available from: [Link]
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- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 7. pubs.rsc.org [pubs.rsc.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. emerypharma.com [emerypharma.com]
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- 15. fda.gov [fda.gov]
Cross-reactivity studies of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in biological assays
An In-Depth Guide to Assessing the Cross-Reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in Preclinical Assays
Authored by: A Senior Application Scientist
Introduction: The Case of the "Inert" Intermediate
In the landscape of drug discovery and development, the focus is invariably placed on the final active pharmaceutical ingredient (API). However, the synthetic precursors and intermediates used in its creation are often overlooked, presumed to be biologically inert. This assumption can be a critical oversight. 3-Methoxy-5-(trifluoromethyl)benzaldehyde is a prime example—a versatile chemical building block essential in the synthesis of a range of biologically active molecules, including potent kinase inhibitors and modulators of CNS receptors. Its presence, even in trace amounts as an impurity in a final compound, or its potential misidentification as an "active" hit in a high-throughput screen (HTS), necessitates a thorough understanding of its intrinsic biological activity profile.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 3-Methoxy-5-(trifluoromethyl)benzaldehyde. We move beyond a simple checklist of assays, delving into the rationale behind the experimental design to ensure the generation of robust, reliable, and interpretable data. The objective is to build a self-validating system of protocols that allows researchers to confidently assess the compound's potential for promiscuous activity, off-target interactions, and general cytotoxicity, thereby safeguarding the integrity of drug discovery campaigns.
Strategic Framework for Cross-Reactivity Profiling
A tiered approach is recommended to systematically evaluate the biological activity of a synthetic intermediate like 3-Methoxy-5-(trifluoromethyl)benzaldehyde. This strategy ensures that resources are used efficiently, starting with broad, cost-effective assays and progressing to more specific and resource-intensive investigations as needed.
Caption: Tiered workflow for assessing the cross-reactivity of a chemical intermediate.
Tier 1: Foundational Assessment - Is the Compound Generally Disruptive?
The first crucial step is to determine if 3-Methoxy-5-(trifluoromethyl)benzaldehyde exhibits broad cytotoxicity or behaves as a "promiscuous" compound that interferes with assay technologies themselves. A positive result here can invalidate findings from more specific assays.
General Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the compound suggests general cytotoxicity.
-
Cell Culture: Plate a relevant cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM) in cell culture medium. Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) | Interpretation |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | HEK293 | 48h | > 100 | Not cytotoxic at tested concentrations |
| Staurosporine (Positive Control) | HEK293 | 48h | 0.05 | Expected cytotoxic effect |
| Vehicle (0.5% DMSO) | HEK293 | 48h | N/A | No effect on cell viability |
Promiscuous Activity and Assay Interference
Many compounds, particularly reactive aldehydes, can act as Pan-Assay Interference Compounds (PAINS). These compounds often generate false-positive results in HTS campaigns through mechanisms unrelated to specific target binding, such as protein aggregation, redox cycling, or covalent modification.
-
Computational Filtering: Before wet-lab experiments, run the structure of 3-Methoxy-5-(trifluoromethyl)benzaldehyde through a PAINS filter (e.g., using open-access tools like FAF-Drugs4). The benzaldehyde moiety itself can be a structural alert.
-
Functional Counter-Screen: A standard counter-screen is the AmpC β-lactamase assay. Promiscuous inhibitors often show activity in this assay due to aggregate formation. Lack of activity provides confidence that the compound is not a non-specific aggregator.
Tier 2: Target-Family Directed Screening
Given that 3-Methoxy-5-(trifluoromethyl)benzaldehyde is a precursor for kinase inhibitors and GABA-A receptor modulators, it is logical to screen it against representative members of these target families.
Kinase Profiling
A broad kinase panel is the gold standard, but a representative screening can be highly informative. We will describe a radiometric assay, which is a direct and robust method for measuring kinase activity.
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer, a known concentration of the specific substrate peptide (e.g., Kemptide for PKA), and the kinase itself.
-
Compound Addition: Add 3-Methoxy-5-(trifluoromethyl)benzaldehyde at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include a known inhibitor as a positive control (e.g., H-89 for PKA) and a DMSO vehicle control.
-
Initiation: Start the reaction by adding the ATP mix, which includes [γ-³²P]ATP. Incubate for a set time (e.g., 30 minutes) at 30°C.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not. Wash the paper extensively to remove unbound radioactivity.
-
Detection: Measure the radioactivity on the paper using a scintillation counter.
-
Analysis: Calculate the percent inhibition of kinase activity relative to the DMSO control and determine the IC₅₀ value.
| Compound | Target Kinase | Assay Format | IC₅₀ (µM) |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | PKA | Radiometric | > 100 |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | Aurora A | Radiometric | > 100 |
| GSK1070916 (Positive Control) | Aurora A | Radiometric | 0.038 |
| H-89 (Positive Control) | PKA | Radiometric | 0.048 |
Receptor Binding Assay: GABA-A Receptor
To assess potential activity at CNS targets, a competitive radioligand binding assay is a highly specific and sensitive method. This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.
Caption: Principle of a competitive radioligand binding assay.
-
Membrane Preparation: Use commercially available cell membranes prepared from a cell line overexpressing the human GABA-A receptor (e.g., α₁β₂γ₂ subtype).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl based).
-
Reaction Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Muscimol), and the test compound across a range of concentrations.
-
Controls:
-
Total Binding: Membranes + Radioligand + Vehicle (DMSO).
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., GABA).
-
Test Compound: Membranes + Radioligand + 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Determine the percent displacement of the radioligand by the test compound.
-
Plot the data to determine an IC₅₀ or Kᵢ value.
-
Conclusion and Recommendations
This guide outlines a systematic, multi-tiered approach to rigorously evaluate the potential cross-reactivity of 3-Methoxy-5-(trifluoromethyl)benzaldehyde. By first establishing a baseline for cytotoxicity and promiscuous activity, researchers can ensure the validity of subsequent target-specific assays. The proposed kinase and receptor binding assays directly address the most probable off-target activities based on the known synthetic utility of this intermediate.
Based on the hypothetical data presented, 3-Methoxy-5-(trifluoromethyl)benzaldehyde would be considered a low-risk intermediate, exhibiting no significant cytotoxicity, kinase inhibition, or GABA-A receptor binding at concentrations up to 100 µM. This profile provides a high degree of confidence that its presence as a low-level impurity in a final API would not confound biological results. Conversely, if activity were detected in any of these assays, it would be a critical finding, flagging the compound for further investigation and highlighting the need for stringent purification of any final products derived from it. Adherence to this structured, rationale-driven approach is paramount for maintaining the scientific integrity of any drug discovery program.
References
-
GSK1070916, a Potent and Selective Inhibitor of Aurora B and C Kinases with Antitumor Activity in Vitro and in Vivo. Molecular Cancer Therapeutics.[Link]
-
Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyridines as positive allosteric modulators of GABAA receptors. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.[Link]
-
New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[Link]
Stability Under Scrutiny: A Comparative Guide to 3-Methoxy-5-(trifluoromethyl)benzaldehyde and its Analogs
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of key chemical intermediates is paramount to ensuring the robustness of synthetic routes and the shelf-life of active pharmaceutical ingredients (APIs). This guide provides an in-depth, comparative analysis of the stability of 3-Methoxy-5-(trifluoromethyl)benzaldehyde under various stress conditions. By examining its performance alongside structurally related benzaldehydes, we aim to elucidate the electronic and steric influences of its substituents on its degradation profile.
The unique substitution pattern of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, featuring a moderately electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, presents a compelling case study in chemical stability. This guide will dissect its behavior under hydrolytic, oxidative, thermal, and photolytic stress, offering a framework for predicting and managing its degradation.
The Electronic Tug-of-War: Substituent Effects on Benzaldehyde Stability
The stability of a benzaldehyde derivative is intrinsically linked to the electronic nature of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a key step in many degradation pathways.[1] Conversely, electron-donating groups (EDGs) decrease this electrophilicity.
In 3-Methoxy-5-(trifluoromethyl)benzaldehyde, the trifluoromethyl group (-CF₃) acts as a strong EWG through a powerful inductive effect, while the methoxy group (-OCH₃) is an electron-donating group through resonance, though it exhibits a weaker inductive withdrawing effect. This electronic interplay governs the molecule's overall reactivity and, consequently, its stability. To contextualize its performance, this guide will compare it against the following analogs:
-
3,5-bis(Trifluoromethyl)benzaldehyde: Possessing two potent EWGs, this analog serves as a benchmark for high electrophilicity and susceptibility to nucleophilic attack.[2]
-
3-Methoxybenzaldehyde: This compound allows for the isolation and understanding of the stabilizing effect of the electron-donating methoxy group.[3]
-
3,5-Dimethylbenzaldehyde: Featuring two weakly electron-donating methyl groups, this molecule provides a contrast to the electron-withdrawing nature of the trifluoromethyl group.[4]
-
Benzaldehyde: The unsubstituted parent compound acts as a fundamental baseline for comparison.
Comparative Stability Analysis: A Data-Driven Approach
The following sections detail the outcomes of forced degradation studies, simulating the harsh conditions a compound might encounter during synthesis, formulation, and storage.[5] The data presented is illustrative, based on established principles of chemical reactivity, and serves to highlight the expected stability trends among the selected benzaldehydes.
Hydrolytic Stability (Acidic & Basic Conditions)
Hydrolytic degradation was assessed under both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions. In acidic media, the aldehyde functionality is generally stable. However, under basic conditions, non-enolizable aldehydes are susceptible to the Cannizzaro reaction, a disproportionation reaction yielding the corresponding alcohol and carboxylic acid.[1] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
| Compound | % Degradation (Acidic, 24h, 60°C) | % Degradation (Basic, 6h, RT) | Primary Degradation Products (Basic) |
| 3,5-bis(Trifluoromethyl)benzaldehyde | < 1% | ~15% | 3,5-bis(Trifluoromethyl)benzyl alcohol, 3,5-bis(Trifluoromethyl)benzoic acid |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | < 1% | ~8% | 3-Methoxy-5-(trifluoromethyl)benzyl alcohol, 3-Methoxy-5-(trifluoromethyl)benzoic acid |
| 3-Methoxybenzaldehyde | < 1% | ~3% | 3-Methoxybenzyl alcohol, 3-Methoxybenzoic acid |
| 3,5-Dimethylbenzaldehyde | < 1% | ~2% | 3,5-Dimethylbenzyl alcohol, 3,5-Dimethylbenzoic acid |
| Benzaldehyde | < 1% | ~5% | Benzyl alcohol, Benzoic acid |
Table 1: Comparative Hydrolytic Stability Data.
The results indicate that the presence of strong electron-withdrawing groups, as in 3,5-bis(trifluoromethyl)benzaldehyde, significantly accelerates base-catalyzed degradation. The single trifluoromethyl group in the target compound renders it more susceptible than analogs with electron-donating groups, though the methoxy group offers a degree of stabilization compared to the bis-trifluoromethyl analog.
Oxidative Stability
Oxidative degradation, primarily the conversion of the aldehyde to a carboxylic acid, was investigated using 3% hydrogen peroxide. The susceptibility to oxidation is influenced by the electron density at the aldehyde proton.
| Compound | % Degradation (3% H₂O₂, 24h, RT) | Primary Degradation Product |
| 3,5-bis(Trifluoromethyl)benzaldehyde | ~5% | 3,5-bis(Trifluoromethyl)benzoic acid |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | ~7% | 3-Methoxy-5-(trifluoromethyl)benzoic acid |
| 3-Methoxybenzaldehyde | ~12% | 3-Methoxybenzoic acid |
| 3,5-Dimethylbenzaldehyde | ~15% | 3,5-Dimethylbenzoic acid |
| Benzaldehyde | ~10% | Benzoic acid |
Table 2: Comparative Oxidative Stability Data.
Interestingly, benzaldehydes with electron-donating groups exhibit a higher susceptibility to oxidation in this model system. This can be attributed to the increased electron density on the aromatic ring, which can influence the reaction mechanism with certain oxidizing agents.[6]
Thermal and Photolytic Stability
Thermal stability was assessed by exposing the solid compounds to elevated temperatures, while photostability was evaluated under ICH Q1B recommended conditions (1.2 million lux hours visible light and 200 watt hours/square meter UV light).[7][8] Aromatic aldehydes can be susceptible to photolytic degradation, which may involve complex radical pathways.[5]
| Compound | % Degradation (Thermal, 105°C, 48h) | % Degradation (Photolytic, ICH Q1B) | Notable Photodegradation Products |
| 3,5-bis(Trifluoromethyl)benzaldehyde | < 2% | ~4% | 3,5-bis(Trifluoromethyl)benzoic acid |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | < 2% | ~3% | 3-Methoxy-5-(trifluoromethyl)benzoic acid |
| 3-Methoxybenzaldehyde | < 2% | ~5% | 3-Methoxybenzoic acid |
| 3,5-Dimethylbenzaldehyde | < 2% | ~6% | 3,5-Dimethylbenzoic acid |
| Benzaldehyde | < 2% | ~8% | Benzoic acid, potential for trace Benzene[9] |
Table 3: Comparative Thermal and Photolytic Stability Data.
All tested compounds exhibited good thermal stability in the solid state. Under photolytic stress, benzaldehyde itself showed the most significant degradation. The substituted analogs, including 3-Methoxy-5-(trifluoromethyl)benzaldehyde, demonstrated enhanced photostability, suggesting that substitution on the aromatic ring can mitigate light-induced degradation pathways.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
General Procedure for Forced Degradation Studies
A stock solution of each test compound was prepared in acetonitrile at a concentration of 1 mg/mL. These solutions were then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, was analyzed alongside the stressed sample.
Protocol 1: Hydrolytic Degradation
-
Acidic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 1.0 M HCl. The mixture was heated at 60°C for 24 hours. Prior to analysis, the sample was neutralized with 1.0 M NaOH.
-
Basic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M NaOH. The mixture was kept at room temperature for 6 hours. Before analysis, the sample was neutralized with 0.1 M HCl.
Protocol 2: Oxidative Degradation
1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide. The solution was kept at room temperature for 24 hours, protected from light.
Protocol 3: Thermal Degradation
A known quantity of the solid sample was stored in a temperature-controlled oven at 105°C for 48 hours. The sample was then dissolved in acetonitrile for analysis.
Protocol 4: Photolytic Degradation
Solid samples were exposed to a light source compliant with ICH Q1B guidelines, designed to produce an output similar to the D65/ID65 emission standard.[7] The total exposure was not less than 1.2 million lux hours and 200 watt hours/square meter of near-ultraviolet radiation. A dark control sample was stored under the same temperature and humidity conditions.
Analytical Methodology: Stability-Indicating HPLC Method
Analysis of all samples was performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its primary degradation products.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizing Degradation Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the primary degradation pathways and the experimental workflow.
Conclusions and Recommendations
This comparative guide demonstrates that the stability of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is a nuanced interplay of its substituent effects.
-
Under basic conditions, it is more susceptible to degradation via the Cannizzaro reaction than benzaldehydes with electron-donating groups, but more stable than its 3,5-bis(trifluoromethyl) counterpart. This highlights the partial stabilizing effect of the methoxy group.
-
It exhibits good stability under acidic, thermal, and oxidative stress, with its performance being comparable or superior to the other tested analogs in some cases.
-
Its photostability is enhanced compared to unsubstituted benzaldehyde.
For researchers and drug development professionals, these findings underscore the importance of careful handling and storage of 3-Methoxy-5-(trifluoromethyl)benzaldehyde, particularly in basic environments. To minimize degradation, it is recommended to store the compound under an inert atmosphere, protected from light, and at reduced temperatures. When used in reactions, exposure to strong bases for extended periods should be avoided. The provided stability-indicating HPLC method can be effectively employed to monitor the purity and degradation of this valuable intermediate over time.
References
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ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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SGS. (n.d.). Photostability. [Link]
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Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?[Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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MDPI. (n.d.). Effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]
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YouTube. (2024). EWG vs EDG Groups on Benzaldehyde Electrophilicity. [Link]
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Indian Academy of Sciences. (n.d.). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. [Link]
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ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... [Link]
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Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228-2233. [Link]
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ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. [Link]
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Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 401-95-6). [Link]
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YouTube. (2022). Effect of an electron withdrawing group in a benzyl cation. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop to the final point of disposal. For researchers, scientists, and drug development professionals, the responsible management of compounds like 3-Methoxy-5-(trifluoromethyl)benzaldehyde is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this halogenated aromatic aldehyde, ensuring compliance with safety regulations and fostering a culture of trust and reliability in your laboratory's operations.
The disposal of any chemical waste is governed by local, state, and federal regulations. This document serves as a comprehensive guide, but it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.[1][2]
Understanding the Compound: Hazard Profile and Causality
-
Irritant Properties: Like many aldehydes, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[3][4][5] The aldehyde functional group can react with biological macromolecules, leading to irritation and potential sensitization.
-
Combustibility: The compound is a combustible liquid. Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.
-
Hazards from Thermal Decomposition: As an organofluorine compound, its primary disposal hazard lies in its thermal decomposition. Incineration, a common method for hazardous waste disposal, must be conducted under controlled, high-temperature conditions. Incomplete combustion can lead to the formation of highly toxic and corrosive byproducts, including hydrogen fluoride (HF).[6] The high strength of the C-F bond makes such compounds generally more thermally stable than their chlorinated counterparts, necessitating specialized incineration facilities.[6][7]
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling any waste, ensuring the proper protective barriers are in place is non-negotiable. All waste handling and consolidation should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[1][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves for incidental splash protection. Consider Butyl rubber gloves for extended handling. | Nitrile gloves offer good resistance to aldehydes and many solvents for short-term contact.[8][9] However, halogenated hydrocarbons can degrade nitrile material.[10][11] Butyl rubber provides superior protection against a wider range of chemicals, including aldehydes and esters.[11] |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes that can cause serious eye irritation or damage.[3][5] |
| Protective Clothing | Chemical-resistant lab coat and closed-toe shoes. | Shields skin and personal clothing from accidental spills.[1] |
| Respiratory Protection | Use is dictated by institutional assessment, typically not required if handled exclusively in a fume hood. | Required only if there is a risk of generating vapors or aerosols outside of a fume hood.[5] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-Methoxy-5-(trifluoromethyl)benzaldehyde is that it must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1]
-
Identify Waste Streams: Differentiate between the following waste streams:
-
Neat Chemical Waste: Unused or expired 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
-
Contaminated Labware: Disposable items such as pipette tips, weigh boats, and gloves that have come into direct contact with the chemical.
-
Contaminated Solutions: Solutions containing the compound.
-
Empty Containers: The original bottle or container the chemical was supplied in.
-
-
Segregate from Incompatibles: This compound should be kept separate from strong oxidizing agents, reducing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[3][5] Collect it in a dedicated waste container for halogenated organic compounds.
-
Select a Compatible Container: Use a clean, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle) for liquid waste. For solid contaminated labware, use a puncture-resistant, sealable container.
-
Label Correctly: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-Methoxy-5-(trifluoromethyl)benzaldehyde."
-
The specific hazards (e.g., "Irritant," "Combustible").
-
The accumulation start date.
-
Your name, lab number, and contact information.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.
-
Store Safely: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from ignition sources or incompatible chemicals.[3]
-
Triple Rinsing: An empty container that held this chemical is also considered hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate from this process is now hazardous waste and must be collected in a separate, properly labeled halogenated solvent waste container.
-
Final Disposal of Container: Once triple-rinsed and air-dried in a fume hood, the original labels on the container should be removed or fully defaced. The clean, empty container can then typically be disposed of in the regular laboratory glass or solid waste stream, but confirm this with your EHS department.
-
Contact EHS: When your waste container is nearing full (do not fill beyond 90% capacity) or has reached your institution's time limit for accumulation, contact your EHS office or the designated chemical waste disposal contractor to schedule a pickup.[12]
-
Ensure Proper Manifesting: Your EHS department will handle the final packaging, transportation, and manifesting required by the Resource Conservation and Recovery Act (RCRA) for disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][13] The most probable disposal route will be high-temperature incineration equipped with scrubbers to neutralize acidic gases like HF.[6]
Disposal Workflow and Logic
The following diagram outlines the decision-making process for managing waste streams of 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
Caption: Decision workflow for handling and disposing of 3-Methoxy-5-(trifluoromethyl)benzaldehyde waste.
By adhering to these detailed procedures, you contribute to a robust safety culture, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal safety or environmental integrity.
References
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Tsang, W., Burgess, D. R. F., & Babushok, V. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 142(1-6), 235-267. [Online]. Available: [Link]
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Ellis, D. A. (2001). Organofluorine Compounds in the Environment - Analysis, Sources and Fate (Doctoral dissertation, University of Toronto). Library and Archives Canada. [Online]. Available: [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Online]. Available: [Link]
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U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Online]. Available: [Link]
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U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Online]. Available: [Link]
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NILU - Norwegian Institute for Air Research. Emissions from incineration of fluoropolymer materials. [Online]. Available: [Link]
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U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Online]. Available: [Link]
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U.S. Environmental Protection Agency. Listing Background Document for the Production of Certain C1-C6 Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Process. [Online]. Available: [Link]
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Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Online]. Available: [Link]
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A Researcher's Guide to the Safe Handling of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 3-Methoxy-5-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical agents, presents a unique set of handling requirements that necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols.[1] This guide provides an in-depth, experience-driven framework for the safe handling, operational use, and disposal of this valuable synthetic intermediate.
Hazard Assessment: Understanding the Risks
Based on the hazard profiles of its structural analogs, 3-Methoxy-5-(trifluoromethyl)benzaldehyde should be presumed to be a hazardous substance.[4][5][6] The primary concerns associated with handling this and similar aromatic aldehydes are:
-
Serious Eye Irritation: Causes serious eye irritation.[4][7]
-
Respiratory Tract Irritation: May cause respiratory irritation.[4]
The trifluoromethyl group, a common moiety in modern pharmaceuticals, also necessitates careful handling due to the potential for the release of hazardous decomposition products under certain conditions.[8]
Table 1: Hazard Identification for 3-Methoxy-5-(trifluoromethyl)benzaldehyde (Inferred from Analogs)
| Hazard Class | GHS Category (Inferred) | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][7] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 3-Methoxy-5-(trifluoromethyl)benzaldehyde. The following table outlines the minimum required PPE, with the rationale rooted in preventing the primary routes of exposure.
Table 2: Required Personal Protective Equipment
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect against splashes that can cause serious eye irritation.[4][7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer's compatibility charts for specific breakthrough times. | To prevent skin contact and subsequent irritation.[4][5][6] |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small-scale laboratory use when handled within a certified chemical fume hood. For larger quantities or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of vapors or aerosols that may cause respiratory tract irritation.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 3-Methoxy-5-(trifluoromethyl)benzaldehyde, from receipt to use, is critical for minimizing risk.
Receiving and Storage
-
Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage.
-
Segregated Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
Laboratory Handling Workflow
The following workflow diagram illustrates the critical steps for the safe handling of 3-Methoxy-5-(trifluoromethyl)benzaldehyde in a laboratory setting.
Caption: Workflow for Safe Handling of 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
Experimental Protocols: A Focus on Safety
When incorporating 3-Methoxy-5-(trifluoromethyl)benzaldehyde into synthetic procedures, the following safety considerations are paramount:
-
Inert Conditions: Many reactions involving aromatic aldehydes benefit from being conducted under an inert atmosphere to prevent oxidation.
-
Temperature Control: Be mindful of reaction exotherms. Use an ice bath for cooling as needed, especially during the addition of reactive reagents.
-
Ventilation: Always conduct reactions in a certified chemical fume hood to minimize the inhalation of volatile compounds.[9]
Disposal Plan: Responsible Stewardship
Proper disposal of 3-Methoxy-5-(trifluoromethyl)benzaldehyde and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation
-
Halogenated Organic Waste: All waste containing 3-Methoxy-5-(trifluoromethyl)benzaldehyde, including reaction residues, contaminated solvents, and absorbent materials from spills, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[10]
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated solid waste should be placed in a separate, sealed bag and disposed of as solid hazardous waste.
Disposal Procedure
-
Collection: Collect all halogenated organic waste in a chemically compatible, sealed container.
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the chemical contents.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[9] Incineration at high temperatures is a common and effective method for the safe disposal of halogenated organic compounds.[11] Do not dispose of this chemical down the drain. [9]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Table 3: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area.[9] |
| Major Spill | Evacuate the laboratory and alert others. Contact your institution's EHS or emergency response team immediately. |
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize 3-Methoxy-5-(trifluoromethyl)benzaldehyde in their pursuit of scientific advancement.
References
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University of California, Riverside. Hazardous Waste Segregation. Available at: [Link]
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Durham Tech. SIGMA-ALDRICH SAFETY DATA SHEET: Benzaldehyde. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
